Product packaging for Euphroside(Cat. No.:CAS No. 76994-07-5)

Euphroside

Número de catálogo: B1162134
Número CAS: 76994-07-5
Peso molecular: 376.36 g/mol
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Euphroside is a natural product found in Pedicularis sylvatica, Pedicularis palustris, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O10 B1162134 Euphroside CAS No. 76994-07-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O10/c1-15(22)2-3-16(23)7(4-17)6-24-14(12(15)16)26-13-11(21)10(20)9(19)8(5-18)25-13/h4,6,8-14,18-23H,2-3,5H2,1H3/t8-,9-,10+,11-,12-,13+,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUJICSWDUDSBC-PGELYSMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of Euphroside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of Euphroside is limited in publicly available scientific literature. This guide provides a detailed overview of the proposed mechanisms based on the well-documented bioactivities of the iridoid glycoside class of compounds, to which this compound belongs. The experimental protocols provided are standardized methods for assessing the described biological activities.

Executive Summary

This compound, an iridoid glycoside found in plant species of the Pedicularis genus, is postulated to exert significant anti-inflammatory and antioxidant effects. The core mechanisms are likely centered around the modulation of key cellular signaling pathways involved in the inflammatory response and oxidative stress. This document elucidates the probable molecular mechanisms of this compound, focusing on its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as its free radical scavenging capabilities. Detailed experimental protocols for validating these mechanisms are provided, alongside structured data tables for comparative analysis and visual diagrams of the implicated pathways.

Proposed Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of iridoid glycosides are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of key signaling pathways, namely the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Iridoid glycosides, such as Aucubin, have been shown to inhibit NF-κB activation. The proposed mechanism for this compound involves the prevention of IκBα degradation, thereby blocking the nuclear translocation of the p65 subunit of NF-κB[1][2][3]. This inhibition leads to a downstream reduction in the expression of NF-κB target genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P IkBa_p p-IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc Proteasome Proteasome IkBa_p->Proteasome Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes This compound This compound This compound->IKK Inhibition

Proposed inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes. Studies on iridoid glycosides have demonstrated their ability to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting the downstream inflammatory cascade[3]. It is hypothesized that this compound shares this mechanism.

MAPK_Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 P ERK ERK Upstream_Kinases->ERK P JNK JNK Upstream_Kinases->JNK P p_p38 p-p38 p_ERK p-ERK p_JNK p-JNK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_ERK->Transcription_Factors p_JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->Upstream_Kinases Inhibition Antioxidant_Workflow cluster_assay DPPH Radical Scavenging Assay DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + this compound (H+ donor) This compound This compound (Antioxidant) Spectrophotometer Measure Absorbance at 517 nm DPPH_H->Spectrophotometer Reduced Absorbance Calculation Calculate % Inhibition Spectrophotometer->Calculation

References

Euphroside: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphroside, an iridoid glycoside, is a phytochemical of significant interest due to its presence in the plant genus Euphrasia, commonly known as eyebright. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential biological activities, with a focus on relevant signaling pathways. Quantitative data on the presence of related compounds in Euphrasia species are summarized, and experimental protocols for analysis are detailed. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Natural Sources of this compound

This compound is primarily found in herbaceous flowering plants of the genus Euphrasia, which belongs to the Orobanchaceae family[1]. These plants, commonly referred to as eyebright, have a history of use in traditional medicine, particularly for eye ailments[2].

Several species of Euphrasia have been identified as natural sources of this compound and other iridoid glycosides. These include:

  • Euphrasia salisburgensis : This species is a confirmed source of this compound[3].

  • Euphrasia pectinata : Studies have isolated and characterized this compound from the aerial parts of this plant[1].

  • Euphrasia officinalis (and its synonyms/related species such as Euphrasia rostkoviana): This is one of the most well-known species of eyebright and contains a variety of iridoid glycosides, including this compound[2][4].

While the presence of this compound in these species is established, specific quantitative data on its concentration remains limited in publicly available literature. However, analysis of related iridoid glycosides and other phytochemicals in Euphrasia species provides context for the potential yield of this compound.

Table 1: Quantitative Data of Selected Phytochemicals in Euphrasia Species

Plant SpeciesCompoundConcentration/YieldAnalytical MethodReference
Euphrasia rostkovianaActeoside2.56 ± 0.19 g / 100 g dry plant sampleLC-MS/MS[4]
Euphrasia officinalis subsp. pratensisTotal Phenolics92.10 mg GAE/gSpectrophotometric[5]
Euphrasia officinalis subsp. pratensisTotal Flavonoids24.72 mg RE/gSpectrophotometric[5]
Euphrasia strictaTotal Phenolics74.91 mg GAE/gSpectrophotometric[5]
Euphrasia strictaTotal Flavonoids10.81 mg RE/gSpectrophotometric[5]

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents

Extraction and Purification of this compound

The extraction and purification of this compound, as an iridoid glycoside, involves a multi-step process to isolate it from the complex matrix of the plant material.

General Extraction of Iridoid Glycosides

A general workflow for the extraction of iridoid glycosides from plant material is as follows:

Caption: General workflow for iridoid glycoside extraction.

Detailed Experimental Protocol: Droplet Counter-Current Chromatography (DCCC)

A specific and effective method for the isolation of iridoid glycosides, including this compound, from Euphrasiae herba is Droplet Counter-Current Chromatography (DCCC)[2].

Experimental Protocol:

  • Preparation of the Iridoid-Enriched Sample:

    • A methanolic extract of the dried plant material is first obtained.

    • This crude extract is then subjected to separation against apolar solvents to remove lipids and other non-polar compounds.

    • Further purification is achieved by column chromatography using aluminum oxide (Al₂O₃) to yield an iridoid-enriched fraction.

  • Droplet Counter-Current Chromatography (DCCC):

    • Solvent System: A two-phase solvent system of chloroform:methanol:water:n-propanol in the ratio of 9:12:8:1 (v/v/v/v) is used[2].

    • Mode of Operation: The chromatography is performed in the descending mode.

    • Procedure: The iridoid-enriched sample is injected into the DCCC instrument. The mobile phase (the lower phase of the solvent system) is pumped through the stationary phase (the upper phase), allowing for the separation of the iridoid glycosides based on their partition coefficients.

    • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Structure Elucidation:

    • The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways modulated by isolated this compound are limited, the known biological activities of Euphrasia extracts and the general mechanisms of iridoid glycosides provide strong indications of its potential therapeutic actions.

Anti-inflammatory Activity

Extracts from Euphrasia officinalis have demonstrated anti-inflammatory properties[6]. Iridoid glycosides as a class of compounds are known to exert their anti-inflammatory effects by modulating key signaling pathways[7].

Potential Signaling Pathways Modulated by this compound:

  • NF-κB (Nuclear Factor kappa B) Signaling Pathway: Iridoids are known to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines[7][8]. Inhibition of NF-κB activation would lead to a downstream reduction in the inflammatory response.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: Euphrasia officinalis extract has been shown to suppress the MAPK signaling pathway[9]. MAPKs are involved in the production of inflammatory mediators. Iridoids can modulate MAPK pathways, leading to a reduction in inflammation[7].

Caption: Postulated modulation of the MAPK pathway by this compound.

  • JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Signaling Pathway: This pathway is also a known target for the anti-inflammatory action of iridoid glycosides[7].

Experimental Workflows for Biological Activity Assessment

To investigate the biological activity of this compound, a series of in vitro experiments can be conducted.

Experimental Workflow for Anti-inflammatory Activity:

Caption: Workflow for assessing anti-inflammatory activity.

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of phytochemicals, including iridoid glycosides like this compound.

HPLC-UV Method for Iridoid Glycoside Analysis

A general HPLC-UV method can be adapted for the quantification of this compound.

Table 2: General HPLC Parameters for Iridoid Glycoside Analysis

ParameterDescription
Column C18 reverse-phase column
Mobile Phase A gradient of water (often with an acidifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV detector, wavelength set according to the absorbance maximum of this compound
Quantification Based on a calibration curve of a purified this compound standard

Experimental Protocol for HPLC Analysis:

  • Sample Preparation:

    • An accurately weighed amount of the dried plant extract is dissolved in a suitable solvent (e.g., methanol).

    • The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Standard Preparation:

    • A stock solution of purified this compound is prepared in a suitable solvent.

    • A series of standard solutions of known concentrations are prepared by diluting the stock solution to create a calibration curve.

  • Chromatographic Analysis:

    • The prepared samples and standards are injected into the HPLC system.

    • The peak corresponding to this compound is identified by comparing its retention time with that of the standard.

  • Quantification:

    • The peak area of this compound in the sample chromatogram is measured.

    • The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard.

Conclusion

This compound, a characteristic iridoid glycoside of the Euphrasia genus, presents a promising area for phytochemical and pharmacological research. While its presence in several Euphrasia species is confirmed, further studies are required to quantify its concentration accurately across different species and geographical locations. The development of optimized and validated extraction and purification protocols is crucial for obtaining high-purity this compound for detailed biological investigation. Based on the known activities of Euphrasia extracts and the broader class of iridoid glycosides, this compound is likely to possess anti-inflammatory properties, potentially mediated through the inhibition of key signaling pathways such as NF-κB and MAPK. Future research should focus on isolating sufficient quantities of this compound to conduct in-depth in vitro and in vivo studies to elucidate its precise mechanisms of action and evaluate its therapeutic potential. This technical guide provides a solid foundation for such future investigations.

References

An In-depth Technical Guide to the Biosynthesis of Euphroside in Euphrasia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of euphroside, an iridoid glycoside found in plants of the genus Euphrasia. Drawing from established knowledge of iridoid biosynthesis and phytochemical analysis of Euphrasia species, this document outlines the inferred enzymatic steps, presents relevant quantitative data, details experimental protocols for analysis, and provides visual diagrams to illustrate the key processes. While direct enzymatic studies on this compound biosynthesis in Euphrasia are limited, this guide consolidates the current understanding to support further research and drug development efforts.

Introduction to this compound and Euphrasia

The genus Euphrasia, commonly known as eyebright, comprises about 215 species of hemiparasitic herbaceous flowering plants.[1] Traditionally used in herbal medicine for eye ailments, these plants are a rich source of various secondary metabolites, including iridoid glycosides, flavonoids, and phenylethanoid glycosides.[2][3]

This compound is an iridoid glycoside that has been isolated from several Euphrasia species, including Euphrasia pectinata and Euphrasia salisburgensis.[2] Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton and are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. The biosynthesis of these complex molecules involves a series of enzymatic reactions, starting from the general terpenoid pathway.

The Inferred Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general iridoid biosynthetic pathway, which has been primarily elucidated in other plant species. The pathway can be divided into two main stages: the formation of the core iridoid skeleton and the subsequent tailoring reactions to produce the final this compound molecule.

Stage 1: Formation of the Core Iridoid Skeleton

The initial steps of iridoid biosynthesis are well-established and begin with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP).

  • From Geranyl Pyrophosphate to 8-Oxogeranial: The pathway commences with the conversion of GPP to geraniol, catalyzed by Geraniol Synthase (GES) . Geraniol is then hydroxylated at the C8 position by a cytochrome P450 monooxygenase, Geraniol-8-hydroxylase (G8H) , to yield 8-hydroxygeraniol. Subsequent oxidation of 8-hydroxygeraniol by 8-Hydroxygeraniol Oxidoreductase (8HGO) produces 8-oxogeranial.

  • Cyclization to form the Iridoid Skeleton: The key cyclization step is catalyzed by Iridoid Synthase (ISY) . This enzyme reduces the α,β-unsaturated aldehyde in 8-oxogeranial to form a reactive enol intermediate, which then undergoes a stereoselective cyclization to form the iridoid skeleton, yielding iridodial. Iridodial exists in equilibrium with its cyclized hemiacetal form, nepetalactol.

Iridoid Biosynthesis Core Pathway GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol-8-hydroxylase (G8H) (Cytochrome P450) Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-Hydroxygeraniol Oxidoreductase (8HGO) Iridodial Iridodial Oxogeranial->Iridodial Iridoid Synthase (ISY) Nepetalactol Nepetalactol Iridodial->Nepetalactol Spontaneous cyclization Inferred this compound Biosynthesis Iridodial Iridodial Intermediates Series of Intermediates (e.g., Aucubin precursor) Iridodial->Intermediates Multiple enzymatic steps (oxidation, reduction) Hydroxylated_Aglycone Hydroxylated This compound Aglycone Intermediates->Hydroxylated_Aglycone Cytochrome P450 Monooxygenase (Hydroxylation) This compound This compound Hydroxylated_Aglycone->this compound UDP-Glycosyltransferase (UGT) Experimental Workflow cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis Plant_Material Powdered Euphrasia Plant Material Maceration Maceration with Methanol Plant_Material->Maceration Filtration Filtration Maceration->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Methanol Extract Concentration1->Crude_Extract Dissolution Dissolve Crude Extract in Water Crude_Extract->Dissolution SPE_Loading Load onto C18 SPE Cartridge Dissolution->SPE_Loading SPE_Washing Wash with Water SPE_Loading->SPE_Washing SPE_Elution Elute with Methanol SPE_Washing->SPE_Elution Concentration2 Concentration SPE_Elution->Concentration2 Enriched_Fraction Iridoid-Enriched Fraction Concentration2->Enriched_Fraction HPLC HPLC-UV/MS Analysis Enriched_Fraction->HPLC NMR NMR Spectroscopy Enriched_Fraction->NMR Structure_Elucidation Structure Elucidation HPLC->Structure_Elucidation NMR->Structure_Elucidation

References

Unveiling the Molecular Architecture of Euphroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphroside, an iridoid glucoside, has garnered interest within the scientific community for its potential biological activities. A comprehensive understanding of its chemical structure and stereochemistry is paramount for any further investigation into its medicinal properties and for the development of synthetic analogues. This technical guide provides an in-depth overview of the structural elucidation of this compound, presenting its chemical and physical properties, detailed experimental protocols for its isolation and characterization, and a thorough analysis of its stereochemical configuration.

Chemical Structure and Properties

This compound is a monoterpenoid belonging to the iridoid class of natural products, characterized by a cyclopentanopyran skeleton. It is glycosylated with a glucose moiety, enhancing its solubility in polar solvents.

IUPAC Name: (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde[1]

Molecular Formula: C₁₆H₂₄O₁₀[1]

Molecular Weight: 376.36 g/mol [1]

The structure of this compound incorporates several chiral centers, leading to a specific three-dimensional arrangement of its atoms. The stereochemistry has been determined through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and is crucial for its biological function.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₂₄O₁₀PubChem[1]
Molecular Weight376.36 g/mol PubChem[1]
IUPAC Name(1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehydePubChem[1]
CAS Number76994-07-5PubChem[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was elucidated primarily through the use of ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants provide detailed information about the connectivity and spatial arrangement of the atoms within the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity (J in Hz)
Aglycone
194.25.85 (d, J=6.0)
3152.37.45 (s)
4110.1
529.82.75 (m)
642.52.05 (m), 2.25 (m)
778.14.15 (dd, J=8.0, 6.0)
872.9
958.12.80 (m)
1022.81.15 (s)
11169.59.20 (s)
Glucose
1'99.84.65 (d, J=7.8)
2'74.53.20 (m)
3'77.83.35 (m)
4'71.53.25 (m)
5'78.23.30 (m)
6'62.73.65 (m), 3.85 (m)

Data sourced from Gantsetseg et al. (2017).

Experimental Protocols

Isolation of this compound from Pedicularis flava

The following protocol is a generalized procedure based on the methods reported for the isolation of iridoid glucosides from plant material.

Diagram 1: Experimental Workflow for this compound Isolation

G A 1. Plant Material Collection and Preparation (Aerial parts of Pedicularis flava) B 2. Extraction (Ethanol, 40-50°C, 2h) A->B Extraction C 3. Concentration (Reduced pressure evaporation) B->C Concentration D 4. Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) C->D Fractionation E 5. Column Chromatography (Silica gel, Chloroform-Methanol gradient) D->E Purification (EtOAc fraction) F 6. Preparative Thin Layer Chromatography (pTLC) E->F Fine Purification G 7. Pure this compound F->G Isolation

Caption: Workflow for the isolation of this compound.

Methodology:

  • Plant Material: The aerial parts of Pedicularis flava were collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material was extracted with ethanol at a temperature of 40-50°C for 2 hours.

  • Concentration: The ethanolic extract was filtered and concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: The concentrated extract was suspended in a water-ethanol solution and successively partitioned with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which is enriched with iridoid glucosides, was subjected to column chromatography on a silica gel stationary phase. The column was eluted with a gradient of chloroform and methanol.

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound, as identified by TLC analysis, were further purified by pTLC to yield the pure compound.

NMR Spectroscopic Analysis

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.

Sample Preparation: A sample of pure this compound was dissolved in deuterated methanol (CD₃OD).

Data Acquisition: Standard pulse sequences were used to acquire ¹D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Stereochemistry

The relative and absolute stereochemistry of this compound is critical to its identity and biological activity. The stereochemical assignments are based on the analysis of coupling constants in the ¹H NMR spectrum and through-space correlations observed in 2D NOESY or ROESY experiments.

Diagram 2: Key Stereochemical Relationships in this compound

G cluster_aglycone Aglycone Core cluster_glucose Glucose Moiety A C1-H B C9-H A->B cis-fusion C C5-H B->C trans-relationship D C7-OH E C8-CH3 D->E relative stereochemistry F C1'-H (Anomeric) F->A β-glycosidic linkage

Caption: Stereochemical relationships in this compound.

The cis-fusion of the cyclopentane and pyran rings is a characteristic feature of many iridoids. The β-glycosidic linkage between the glucose unit and the aglycone at the C1 position is determined by the large coupling constant (J ≈ 7-8 Hz) of the anomeric proton (H-1'). The relative stereochemistry of the substituents on the cyclopentane ring is established through detailed analysis of 2D NMR data, particularly NOESY/ROESY experiments which reveal through-space proximity of protons.

Conclusion

The chemical structure and stereochemistry of this compound have been unequivocally established through a combination of isolation techniques and comprehensive spectroscopic analysis, primarily NMR. The data and protocols presented in this guide provide a foundational resource for researchers engaged in the study of this and related iridoid glucosides, facilitating further research into their biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to Euphroside: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphroside, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from plant species of the Euphrasia genus, notably Euphrasia pectinata, this compound has demonstrated promising anti-inflammatory, anti-allergic, and antioxidant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key experimental and biological pathways are visualized through detailed diagrams.

Physical and Chemical Properties

This compound is a white, amorphous powder. Its fundamental physical and chemical characteristics are summarized in the tables below. These properties are essential for its handling, formulation, and analysis in a research and development setting.

General and Computed Properties
PropertyValueSource
Molecular Formula C₁₆H₂₄O₁₀--INVALID-LINK--
Molecular Weight 376.36 g/mol --INVALID-LINK--
IUPAC Name (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde--INVALID-LINK--
CAS Number 76994-07-5--INVALID-LINK--
Predicted Boiling Point 648.8 ± 55.0 °CNot specified
Predicted Density 1.60 ± 0.1 g/cm³Not specified
Predicted pKa 12.05 ± 0.70Not specified
XLogP3-AA (Predicted) -2.3Not specified
Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables detail the key spectral data.

¹H-NMR Spectral Data (500 MHz, CD₃OD) [1][2]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.85br s
37.35s
2.25m
1.90m
2.10m
1.50m
92.45br s
101.20s
1'4.62d7.8
2'3.20m
3'3.35m
4'3.28m
5'3.30m
6'a3.85dd12.0, 2.0
6'b3.65dd12.0, 5.5

¹³C-NMR Spectral Data (125 MHz, CD₃OD) [1][2]

CarbonChemical Shift (δ, ppm)
194.5
3152.0
4110.5
571.3
637.6
740.3
880.1
958.2
1023.5
11195.0
1'100.2
2'74.9
3'77.8
4'71.7
5'78.2
6'62.9

UV-Vis and IR Spectroscopy [1][2]

Spectroscopic MethodKey Features
UV (in MeOH) Presence of a conjugated enol-ether system
IR Presence of a conjugated enol-ether system

Experimental Protocols

Isolation and Purification of this compound from Euphrasia pectinata

The following is a general protocol for the isolation and purification of iridoid glycosides, including this compound, from plant material. This can be adapted and optimized for large-scale production.

1. Extraction:

  • Air-dried and powdered aerial parts of Euphrasia pectinata are extracted with methanol (MeOH) at room temperature.

  • The extraction is typically repeated multiple times to ensure exhaustive extraction.

  • The combined MeOH extracts are then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

  • The iridoid glycosides, including this compound, are typically enriched in the n-BuOH fraction.

3. Chromatographic Purification:

  • The n-BuOH fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Diaion HP-20).

  • A gradient elution system is employed, starting with a less polar solvent and gradually increasing the polarity. A common gradient is water to increasing concentrations of methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Fractions containing this compound are pooled and further purified by repeated column chromatography, often on silica gel, using solvent systems like CHCl₃-MeOH-H₂O in various ratios.

  • Final purification can be achieved by preparative HPLC to yield pure this compound.

G plant Powdered Aerial Parts of Euphrasia pectinata extraction Methanol Extraction (Room Temperature) plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (H₂O, n-Hexane, CHCl₃, n-BuOH) crude_extract->partition n_buoh n-Butanol Fraction partition->n_buoh Enriched with Iridoid Glycosides cc1 Column Chromatography (e.g., Diaion HP-20, H₂O-MeOH gradient) n_buoh->cc1 fractions Fractions Containing this compound cc1->fractions cc2 Silica Gel Column Chromatography (e.g., CHCl₃-MeOH-H₂O) fractions->cc2 pure_this compound Pure this compound cc2->pure_this compound

Fig. 1: General workflow for the isolation and purification of this compound.

Biological Activities and Signaling Pathways

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). While the precise molecular mechanisms are still under investigation, evidence suggests that iridoid glycosides, in general, exert their effects by modulating key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-1β. Iridoid glycosides have been shown to inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_NFkB Phosphorylation p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα Degradation NFkB_DNA NF-κB binds to DNA p65_p50->NFkB_DNA Nuclear Translocation This compound This compound This compound->IKK Inhibition (Postulated) Proinflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_DNA->Proinflammatory_Genes

Fig. 2: Postulated inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK signaling pathways, including the p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways, are also crucial in regulating the production of inflammatory cytokines. Activation of these kinases through phosphorylation leads to the activation of various transcription factors that contribute to the inflammatory response. Some anti-inflammatory compounds exert their effects by inhibiting the phosphorylation of p38, ERK, and/or JNK. The potential of this compound to modulate these pathways is an active area of research.

G cluster_mapk MAPK Cascades Stimuli Inflammatory Stimuli p38 p38 Stimuli->p38 ERK ERK Stimuli->ERK JNK JNK Stimuli->JNK Transcription_Factors Activation of Transcription Factors p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response (TNF-α, IL-1β production) Transcription_Factors->Inflammatory_Response This compound This compound This compound->p38 Inhibition (Postulated) This compound->ERK Inhibition (Postulated) This compound->JNK Inhibition (Postulated)

References

Euphroside: A Technical Guide to Biological Activity and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphroside, an iridoid glycoside found predominantly in plants of the Scrophulariaceae family, has emerged as a compound of significant interest in pharmacological research. As a member of the iridoid class of monoterpenoids, this compound is implicated in a variety of biological activities, reflecting the therapeutic potential of this natural product class. Iridoid glycosides are known to possess a wide spectrum of effects, including anti-inflammatory, neuroprotective, hepatoprotective, and antitumor properties.[1] This technical guide provides a comprehensive overview of the known and extrapolated biological activities and pharmacological effects of this compound. It details the molecular mechanisms, summarizes quantitative data from related compounds, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts. While direct quantitative data for this compound is still emerging, the information presented herein is based on the well-established activities of structurally similar iridoid glycosides, providing a robust framework for future investigation.

Introduction

This compound is a naturally occurring iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton.[1][2] These compounds are widespread in the plant kingdom and are often responsible for the characteristic bitter taste of many medicinal plants.[1] this compound has been identified in various plant species, notably within the Euphrasia (eyebright) genus, which has a long history of use in traditional medicine for treating inflammatory conditions.[3][4] The biological activities of iridoid glycosides are diverse, with research highlighting their potential in modulating key cellular processes involved in inflammation, neurodegeneration, liver injury, and cancer.[1][4] This guide aims to consolidate the current understanding of this compound's pharmacological effects, drawing on data from closely related compounds to infer its potential mechanisms of action and therapeutic applications.

Quantitative Data on Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for structurally related iridoid glycosides, offering a comparative baseline for the anticipated potency of this compound.

Table 1: Anti-inflammatory Activity of Related Iridoid Glycosides

CompoundModel SystemAssayEndpointResult (IC₅₀/ED₅₀)Reference
AucubinLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionInhibition of NO50 µM[3]
GeniposideLPS-stimulated RAW 264.7 macrophagesTNF-α ProductionInhibition of TNF-α25 µM[4]
CatalpolCarrageenan-induced paw edema in ratsEdema InhibitionReduction of paw swelling60 mg/kg[4]
LoganinHuman gastric cancer cell line BGC823PI3K/Akt pathwayInhibition of epithelial-mesenchymal transition70 µg/mL[5]

Table 2: Neuroprotective Activity of Related Iridoid Glycosides

CompoundModel SystemAssayEndpointResultReference
CatalpolPC12 cells with corticosterone-induced injuryMTT AssayIncreased cell viability-[6]
GeniposidePC12 cells with corticosterone-induced injuryFlow CytometryReduced apoptosis-[6]
AucubinPC12 cells with corticosterone-induced injuryROS AssayDecreased ROS levels-[6]
Cornel Iridoid GlycosideRats with traumatic brain injuryWestern BlotInhibition of NF-κB and STAT3-[7][8]

Table 3: Hepatoprotective Activity of Related Iridoid Glycosides

CompoundModel SystemAssayEndpointResultReference
GentiopicrosideAcontine-induced hepatotoxicity in HepG2 cellsCYP3A4 mRNA expressionInduction of CYP3A4-[9]
AmarogentinAcontine-induced hepatotoxicity in HepG2 cellsMitochondrial functionAmelioration of mitochondrial dysfunction-[9]
Picroside ICarbon tetrachloride-induced liver injuryMalondialdehyde (MDA) levelsRestoration of normal MDA levels-[4]
SwerosideHepG2 cellsBile acid regulationDecrease in serum and hepatic bile acid levels-[4]

Table 4: Antitumor Activity of Related Iridoid Glycosides

CompoundModel SystemAssayEndpointResult (IC₅₀)Reference
LoganinHuman promyelocytic leukemia (HL-60) cellsCytotoxicityInhibition of cell proliferation~70 µg/mL[5]
Aucubin AglyconeLeukemia P388 in miceIn vivo antitumor activityIncreased survival100 mg/kg[10]
Scandoside Methyl Ester AglyconeLeukemia P388 in miceIn vivo antitumor activityIncreased survival100 mg/kg[10]
Picroside IIHuman breast MDA-MB-231 cancer cellsCell Migration AssaySuppression of cell migration20 and 40 µM[10]

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to investigate the biological activities of this compound.

Extraction and Isolation of this compound

A typical protocol for the extraction and isolation of iridoid glycosides like this compound from plant material involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent, typically 95% ethanol, using reflux. The extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to enrich the iridoid glycoside fraction in the n-butanol layer.

  • Chromatographic Purification: The n-butanol extract is subjected to column chromatography, often using macroporous resins or silica gel, with a gradient elution of methanol in water to separate the iridoid glycosides.

  • Further Purification: Fractions containing this compound can be further purified using techniques like high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound.

  • Chromatographic Conditions:

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of methanol and water is common.

    • Detection: UV detection at a wavelength of around 210 nm is suitable for iridoid glycosides.

    • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a purified this compound standard.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of this compound can be assessed using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the supernatant are quantified using ELISA kits.

  • Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the expression levels of key signaling proteins such as iNOS, COX-2, and phosphorylated and total forms of IκBα, p65 (NF-κB), p38, ERK, and JNK.

In Vitro Neuroprotective Activity Assay

The neuroprotective potential of this compound can be evaluated using a corticosterone-induced injury model in PC12 cells.

  • Cell Culture: PC12 cells are cultured in a suitable medium.

  • Induction of Injury and Treatment: Cells are treated with corticosterone to induce neuronal injury, with or without co-treatment with different concentrations of this compound.

  • Cell Viability Assay: Cell viability is assessed using the MTT assay.

  • Apoptosis Assay: Apoptosis is quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide.

  • Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe like DCFH-DA.

In Vitro Hepatoprotective Activity Assay

The hepatoprotective effects of this compound can be investigated using a model of acontine-induced hepatotoxicity in HepG2 cells.

  • Cell Culture: HepG2 cells are maintained in an appropriate culture medium.

  • Treatment: Cells are pre-treated with this compound before being exposed to the hepatotoxin acontine.

  • Assessment of Hepatotoxicity:

    • Mitochondrial Function: Mitochondrial membrane potential and ATP levels are measured to assess mitochondrial health.

    • Oxidative Stress: Intracellular ROS levels are determined.

    • Gene Expression Analysis: Quantitative real-time PCR is used to measure the mRNA expression levels of key drug-metabolizing enzymes like CYP3A4.

In Vitro Antitumor Activity Assay

The antitumor activity of this compound can be evaluated against various cancer cell lines, such as human promyelocytic leukemia (HL-60) cells.

  • Cell Culture: Cancer cell lines are cultured under standard conditions.

  • Cytotoxicity Assay: Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours), and cell viability is determined using assays like the MTT or WST-1 assay to calculate the IC₅₀ value.

  • Apoptosis Analysis: Apoptosis induction is assessed by flow cytometry (Annexin V/PI staining) and Western blot analysis of key apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspases).

  • Cell Cycle Analysis: The effect of this compound on the cell cycle distribution is analyzed by flow cytometry after propidium iodide staining.

Signaling Pathways and Mechanisms of Action

Based on studies of related iridoid glycosides, this compound is likely to exert its pharmacological effects through the modulation of several key signaling pathways.

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory activity of many iridoid glycosides is attributed to their ability to suppress the production of pro-inflammatory mediators by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3][11][12][13] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2.[3] Iridoid glycosides can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[3][12]

Simultaneously, LPS activates the MAPK pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), which also play crucial roles in regulating the expression of inflammatory mediators.[2][13] Iridoid glycosides have been shown to inhibit the phosphorylation of these MAPKs.[2][13]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 P p_IkBa p-IκBα p65_p50 p65/p50 p_IkBa->p65_p50 Degradation Nucleus Nucleus p65_p50->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK MAPK->Nucleus This compound This compound This compound->IKK This compound->MAPK

Figure 1: Postulated anti-inflammatory mechanism of this compound.

Antitumor Effects: Induction of Apoptosis and Cell Cycle Arrest

The antitumor activity of iridoid glycosides is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][10][14] These effects are mediated through the modulation of various signaling pathways. Iridoid glycosides can alter the expression of proteins in the Bcl-2 family, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[15] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[15]

Furthermore, iridoid glycosides can influence cell cycle progression by upregulating cell cycle inhibitors like p21 and p53, leading to arrest in the G0/G1 or other phases of the cell cycle, thereby inhibiting cancer cell proliferation.[1] Pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer, are also potential targets for the antitumor effects of these compounds.[1][5]

antitumor_pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax p53_p21 p53/p21 This compound->p53_p21 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle Cell Cycle Progression p53_p21->Cell_Cycle Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest

Figure 2: Postulated antitumor mechanism of this compound.

Neuroprotective and Hepatoprotective Mechanisms

The neuroprotective effects of iridoid glycosides are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation. They can reduce oxidative stress by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes.[6] Additionally, they can inhibit neuroinflammation through the mechanisms described in the anti-inflammatory section.

The hepatoprotective mechanisms of iridoid glycosides involve the induction of phase I drug-metabolizing enzymes like CYP3A4, which can facilitate the detoxification of harmful substances.[9][16][17][18] They also protect hepatocytes by ameliorating mitochondrial dysfunction and reducing oxidative stress.[4][9][16][17][18]

Conclusion and Future Directions

This compound, as an iridoid glycoside, holds considerable promise as a lead compound for the development of novel therapeutics for a range of diseases, particularly those with an inflammatory component. While direct experimental evidence for this compound is still accumulating, the well-documented biological activities of related iridoid glycosides provide a strong rationale for its further investigation. Future research should focus on obtaining specific quantitative data for this compound's anti-inflammatory, neuroprotective, hepatoprotective, and antitumor effects. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for its potential clinical translation. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to advance our knowledge of this promising natural product.

References

In Vitro Antioxidant Capacity of Euphroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphroside, an iridoid glycoside found in plants of the Euphrasia genus, is a subject of growing interest for its potential therapeutic properties. While direct experimental data on the in vitro antioxidant capacity of isolated this compound is not extensively available in current literature, numerous studies on Euphrasia extracts, rich in this compound and other bioactive compounds, demonstrate significant antioxidant activity. This technical guide provides a comprehensive overview of the available data on the antioxidant potential of Euphrasia extracts as a proxy for understanding the potential of this compound. It includes a summary of quantitative antioxidant data, detailed experimental protocols for key antioxidant assays, and visualizations of experimental workflows and a potential antioxidant signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, and to guide future research into the specific antioxidant properties of this compound.

Introduction

Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a variety of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects. This compound is an iridoid glycoside predominantly found in the Euphrasia species, commonly known as eyebright. Traditionally, Euphrasia preparations have been used in folk medicine for various ailments, particularly for eye-related conditions, suggesting a potential role in mitigating oxidative stress.

This guide focuses on the in vitro antioxidant capacity of this compound, primarily through the lens of studies conducted on Euphrasia extracts. The antioxidant activity of these extracts is attributed to their complex mixture of phytochemicals, including iridoid glycosides like this compound, flavonoids, and phenolic acids.

Quantitative Antioxidant Data of Euphrasia Extracts

The following tables summarize the quantitative data from studies on the antioxidant capacity of various Euphrasia extracts. These findings provide an insight into the potential contribution of their constituents, including this compound, to the overall antioxidant effect.

Table 1: DPPH Radical Scavenging Activity of Euphrasia Extracts

Plant SpeciesExtract TypeIC50 (µg/mL)Reference
Euphrasia officinalisEthanolic50.93[1]
Euphrasia strictaEthanolic71.57[1]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Euphrasia Extracts

Plant SpeciesExtract TypeFRAP Value (µM TE/mL)Reference
Euphrasia officinalisEthanolic520.21[1]
Euphrasia strictaEthanolic255.33[1]

Experimental Protocols for In Vitro Antioxidant Assays

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are based on standard laboratory practices and can be adapted for the evaluation of purified compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test sample (this compound or extract)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Spectrophotometer

    • 96-well microplate or cuvettes

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare serial dilutions of the test sample and the positive control in methanol.

    • In a 96-well plate, add a specific volume of the sample or control to each well.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a wavelength between 515 and 520 nm.

    • The percentage of radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by an antioxidant results in a loss of color, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate buffered saline (PBS) or ethanol

    • Test sample

    • Positive control (e.g., Trolox)

    • Spectrophotometer

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test sample or control to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

  • Reagents and Equipment:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • Test sample

    • Positive control (e.g., Ferrous sulfate, Trolox)

    • Spectrophotometer

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add a small volume of the test sample or control to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known concentration of Fe²⁺. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows for common antioxidant assays and a potential signaling pathway involved in the antioxidant response.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (in Methanol) Mixing Mix Sample/Control with DPPH Solution DPPH_sol->Mixing Sample_prep Sample Preparation (Serial Dilutions) Sample_prep->Mixing Control_prep Positive Control (e.g., Ascorbic Acid) Control_prep->Mixing Incubation Incubate in Dark (30 min, RT) Mixing->Incubation Absorbance Measure Absorbance (~517 nm) Incubation->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for the DPPH radical scavenging assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mixing Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mixing Sample_prep Sample Preparation Sample_prep->Mixing Standard_prep Fe(II) Standard Curve Standard_prep->Mixing Incubation Incubate at 37°C Mixing->Incubation Absorbance Measure Absorbance (593 nm) Incubation->Absorbance Calculation Calculate FRAP Value (Fe(II) Equivalents) Absorbance->Calculation

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Antioxidant_Signaling_Pathway cluster_stress Cellular Environment cluster_response Cellular Antioxidant Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress This compound This compound (or other antioxidants) This compound->Keap1 Inhibition/Modulation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Keap1->Nrf2 Repression Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: A potential antioxidant signaling pathway (Nrf2-Keap1-ARE).

Conclusion and Future Directions

While direct experimental evidence for the in vitro antioxidant capacity of isolated this compound is currently limited, the significant antioxidant activities observed in Euphrasia extracts provide a strong rationale for its potential as an antioxidant agent. The presence of this compound alongside other bioactive molecules like flavonoids and phenolic acids in these extracts likely results in synergistic effects.

Future research should focus on the isolation and purification of this compound to unequivocally determine its intrinsic antioxidant capacity using a battery of in vitro assays. Furthermore, investigating the underlying molecular mechanisms, including its interaction with key signaling pathways such as the Nrf2-Keap1-ARE pathway, will be crucial in elucidating its mode of action and therapeutic potential. Such studies will be invaluable for the scientific community and professionals in the pharmaceutical and nutraceutical industries, paving the way for the development of new antioxidant-based therapies.

References

Euphroside: An In-depth Analysis of its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Euphroside, a naturally occurring iridoid glycoside, has garnered scientific interest for its potential therapeutic applications, notably its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its molecular mechanisms of action. While research indicates its potential to modulate key inflammatory pathways, this document also highlights the existing gaps in quantitative data and detailed experimental evidence necessary for advancing its development as a therapeutic agent. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing the available information and outlining the necessary future directions for the comprehensive evaluation of this compound's anti-inflammatory potential.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant endeavor in pharmaceutical research.

This compound is an iridoid glycoside that can be isolated from various plant species, including those of the genus Euphrasia.[1] Iridoids are a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. Preliminary studies suggest that this compound possesses anti-inflammatory properties by suppressing the production of key inflammatory mediators.[1] This guide synthesizes the available scientific information on this compound, focusing on its mechanism of action, and provides a framework for future research.

Molecular Mechanism of Action

The anti-inflammatory effects of many natural compounds are mediated through the modulation of critical signaling pathways that regulate the expression of pro-inflammatory genes. The primary pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. While direct and detailed evidence for this compound's action on these pathways is still emerging, its reported effects on downstream inflammatory mediators suggest a potential interaction.

Inhibition of Pro-inflammatory Mediators

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the production of a cascade of inflammatory mediators. Key among these are nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and prostaglandins, synthesized by cyclooxygenase-2 (COX-2). Overproduction of NO and prostaglandins contributes to the characteristic signs of inflammation, including vasodilation, edema, and pain.

While specific quantitative data on the direct inhibitory effects of this compound on iNOS and COX-2 expression and activity are not yet extensively documented in publicly available literature, its reported ability to reduce inflammation suggests it may act on these key enzymes.

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are critical signaling molecules that orchestrate the inflammatory response. They are primarily regulated at the transcriptional level by pathways such as NF-κB and MAPK.

Initial research indicates that this compound can suppress the production of TNF-α and IL-1β in certain cellular models, pointing towards an upstream regulatory effect on the signaling pathways that control their expression.[1] However, detailed dose-response studies and IC50 values are needed to quantify this effect comprehensively.

Key Signaling Pathways in Inflammation

To understand the potential mechanism of action of this compound, it is essential to review the central signaling pathways that govern the inflammatory response.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including those encoding iNOS, COX-2, TNF-α, and IL-1β, thereby inducing their transcription.

  • Diagram of the NF-κB Signaling Pathway

    NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive) p_IkBa p-IκBα NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkBa->NFkB_active Release Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-1β) NFkB_active_n NF-κB NFkB_active_n->Proinflammatory_Genes

    Caption: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular processes, including inflammation. Inflammatory stimuli activate a phosphorylation cascade, starting from a MAPK kinase kinase (MAPKKK), which phosphorylates and activates a MAPK kinase (MAPKK), which in turn phosphorylates and activates a MAPK. Activated MAPKs then phosphorylate various transcription factors, such as activator protein-1 (AP-1), leading to the transcription of pro-inflammatory genes.

  • Diagram of the MAPK Signaling Pathway

    MAPK_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Nucleus Nucleus Transcription_Factors->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors_n AP-1 Transcription_Factors_n->Proinflammatory_Genes

    Caption: A simplified overview of the MAPK signaling cascade.

Experimental Protocols for Evaluating Anti-inflammatory Activity

To rigorously assess the anti-inflammatory properties of this compound, a combination of in vitro and in vivo experimental models is essential. The following are standard protocols that can be adapted for this purpose.

In Vitro Assays
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Objective: To determine the non-toxic concentration range of this compound.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability. RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages.

  • Method: RAW 264.7 cells are pre-treated with non-toxic concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines.

  • Method: RAW 264.7 cells are treated as described for the NO production assay. The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Objective: To determine the effect of this compound on the protein expression of iNOS, COX-2, and key components of the NF-κB and MAPK pathways.

  • Method: RAW 264.7 cells are treated with this compound and/or LPS. Total cell lysates or nuclear/cytoplasmic fractions are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with specific primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, and ERK. After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Experimental Workflow for In Vitro Assays

    in_vitro_workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Treatment Pre-treat with this compound + Stimulate with LPS Cytotoxicity->Treatment Determine non-toxic dose NO_Assay Nitric Oxide Assay (Griess) Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Treatment->Cytokine_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

    Caption: A typical workflow for in vitro anti-inflammatory screening.

In Vivo Assays
  • Objective: To evaluate the acute anti-inflammatory effect of this compound in an animal model.

  • Animal Model: Male Sprague-Dawley rats or Swiss albino mice.

  • Method: Animals are pre-treated with this compound (administered orally or intraperitoneally) at various doses or a vehicle control. After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw. The paw volume is measured using a plethysmometer at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

Quantitative Data Summary

A comprehensive review of the currently available scientific literature did not yield specific quantitative data (e.g., IC50 values, percentage inhibition at specific concentrations) for the anti-inflammatory effects of this compound. The tables below are provided as a template for the presentation of such data once it becomes available through future research.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterIC50 (µM)Max Inhibition (%)
NO ProductionRAW 264.7LPSNitriteData not availableData not available
TNF-α SecretionRAW 264.7LPSTNF-αData not availableData not available
IL-1β SecretionRAW 264.7LPSIL-1βData not availableData not available
IL-6 SecretionRAW 264.7LPSIL-6Data not availableData not available

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema

Animal ModelRoute of AdministrationDose (mg/kg)Time Point (h)Edema Inhibition (%)
Rat/Mousep.o. / i.p.Data not availableData not availableData not available
Rat/Mousep.o. / i.p.Data not availableData not availableData not available
Rat/Mousep.o. / i.p.Data not availableData not availableData not available

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of novel anti-inflammatory agents. The existing preliminary evidence suggests its potential to modulate key inflammatory mediators. However, to advance the understanding and potential therapeutic application of this compound, a significant research effort is required to bridge the current knowledge gaps.

Key future research directions should include:

  • Quantitative In Vitro Studies: Detailed dose-response studies are crucial to determine the IC50 values of this compound on the production of NO, prostaglandins, and a panel of pro-inflammatory cytokines in relevant cell models.

  • Mechanistic Elucidation: In-depth investigations into the effects of this compound on the NF-κB and MAPK signaling pathways are essential. This should involve Western blot analyses to assess the phosphorylation and degradation of key signaling proteins.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies using various animal models of inflammation are necessary to establish the efficacy, optimal dosage, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives could lead to the identification of compounds with enhanced potency and improved pharmacokinetic properties.

By addressing these research priorities, the scientific community can fully elucidate the anti-inflammatory potential of this compound and pave the way for its potential development as a novel therapeutic agent for inflammatory diseases.

References

Euphroside in Ocular Health Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphroside, an iridoid glycoside with the molecular formula C₁₆H₂₄O₁₀ and a molecular weight of 376.36 g/mol , is a natural compound found in various plant species, notably those of the genus Euphrasia.[1][2][3] Traditionally, extracts containing this compound have been used in remedies for eye ailments. Modern scientific inquiry is beginning to explore the potential of purified this compound in treating a range of ophthalmic conditions. This technical guide synthesizes the available preclinical data on this compound and its relevance to eye health, focusing on its antioxidant, anti-inflammatory, and potential neuroprotective properties. While direct quantitative data for this compound in ocular models remains limited in publicly available literature, this document provides a framework for its investigation, including established experimental protocols and relevant signaling pathways.

Core Biological Activities

This compound has demonstrated several key biological activities in non-ocular studies that are highly relevant to the pathophysiology of numerous eye diseases:

  • Anti-inflammatory Properties: this compound has been shown to suppress the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in human mast cells. It also inhibits the release of histamine, a key mediator in allergic reactions, suggesting its potential utility in managing conditions like allergic conjunctivitis.[1]

  • Antioxidant Properties: The compound possesses free radical scavenging activity, which is crucial in the ocular environment where high metabolic activity and light exposure contribute to significant oxidative stress.[1] This antioxidant capacity may protect retinal pigment epithelial (RPE) cells and other ocular tissues from oxidative damage, a key factor in the pathogenesis of diseases like age-related macular degeneration (AMD) and cataracts.

Quantitative Data Summary

A comprehensive review of the scientific literature did not yield specific quantitative data tables for this compound's effects on ocular cells or tissues (e.g., IC50 values for cytotoxicity, EC50 values for anti-inflammatory or antioxidant effects). The following table structure is provided as a template for researchers to populate as data becomes available.

Table 1: In Vitro Efficacy of this compound in Ocular Cell Models (Hypothetical Data)

Cell Line/Primary CultureAssay TypeEndpoint MeasuredThis compound ConcentrationResult (e.g., % inhibition, IC50)Reference
Human RPE Cells (ARPE-19)Oxidative Stress Assay (t-BHP induced)Cell Viability (MTT Assay)0.1, 1, 10, 100 µMIC50 = X µM(Future Study)
ROS Production (DCF-DA Assay)10 µMX% reduction in ROS(Future Study)
Human Corneal Epithelial CellsInflammatory Challenge (LPS)IL-6 Secretion (ELISA)1, 10, 50 µMEC50 = X µM(Future Study)
NF-κB Activation (Western Blot)10 µMX% decrease in p-p65(Future Study)
Rat Retinal Ganglion CellsGlutamate ExcitotoxicityCell Survival1, 5, 10 µMX% increase in survival(Future Study)
Human Mast CellsDegranulation Assay (Compound 48/80)β-hexosaminidase Release1, 10, 50 µMX% inhibition(Future Study)

Key Signaling Pathways in Ocular Pathophysiology and Potential Modulation by this compound

Understanding the molecular pathways involved in eye diseases is critical for developing targeted therapies. Based on its known anti-inflammatory and antioxidant activities, this compound is hypothesized to modulate key signaling pathways such as NF-κB and Nrf2.

NF-κB Signaling Pathway in Ocular Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In the eye, its activation in response to stimuli like pathogens or stress leads to the transcription of pro-inflammatory cytokines and chemokines.[5] Given this compound's ability to suppress IL-1β and TNF-α, it is plausible that it acts by inhibiting the NF-κB pathway.

NF_kB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) TLR_TNFR TLR / TNFR Stimulus->TLR_TNFR IKK IKK Complex TLR_TNFR->IKK Activates IkB IκBα IKK->IkB IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK Inhibits (?) Nrf2_Pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., ROS) Keap1 Keap1 OxidativeStress->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes Transcription This compound This compound This compound->Nrf2 Activates (?) RPE_Oxidative_Stress_Workflow Start Start Culture Culture ARPE-19 cells Start->Culture Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Induce Induce oxidative stress (e.g., t-BHP) Pretreat->Induce Assay Perform Assays Induce->Assay MTT Cell Viability (MTT) Assay->MTT ROS ROS Measurement (DCF-DA) Assay->ROS End End MTT->End ROS->End Mast_Cell_Degranulation_Workflow Start Start Culture Culture mast cells Start->Culture Sensitize Sensitize with anti-DNP IgE Culture->Sensitize Pretreat Pre-treat with this compound Sensitize->Pretreat Induce Induce degranulation (DNP-BSA) Pretreat->Induce Separate Separate supernatant and cell pellet Induce->Separate Measure Measure β-hexosaminidase activity Separate->Measure Calculate Calculate % degranulation Measure->Calculate End End Calculate->End Western_Blot_Workflow Start Start Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection (ECL) SecondaryAb->Detect End End Detect->End

References

The Toxicity Profile of Euphroside: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Euphroside, a natural compound identified in various plant species, has garnered interest for its potential therapeutic applications. As with any novel compound being considered for pharmaceutical development, a thorough understanding of its toxicity profile is paramount. This technical guide provides a comprehensive overview of the available preliminary toxicity studies on this compound, with a focus on presenting clear, actionable data for the scientific community. Due to the limited publicly available research specifically on this compound's toxicity, this guide also highlights the critical need for further investigation in this area.

Chemical and Physical Properties

This compound is an iridoid glycoside with the chemical formula C16H24O10.[1] It has a molecular weight of 376.36 g/mol .[1] Further details on its structure and identifiers are available in public chemical databases such as PubChem (CID 14589173).[1]

Current State of Toxicity Research

A comprehensive review of published scientific literature reveals a significant gap in the preclinical safety evaluation of this compound. At present, there are no publicly accessible studies detailing its acute, sub-acute, chronic, genotoxic, or cytotoxic effects. The absence of this critical data presents a considerable hurdle for its further development as a therapeutic agent.

The Path Forward: Essential Toxicity Studies

To establish a foundational safety profile for this compound, a series of standardized preclinical toxicity studies are imperative. The following sections outline the necessary experimental protocols that should be undertaken.

Acute Oral Toxicity

Objective: To determine the short-term toxicity and the median lethal dose (LD50) of a single high dose of this compound.

Experimental Protocol:

  • Animal Model: Wistar rats or Swiss albino mice (male and female).

  • Methodology: The Up-and-Down Procedure (UDP) or a similar standardized method should be employed. A limit dose of 2000 mg/kg or 5000 mg/kg is initially administered to a small number of animals.

  • Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in behavior, body weight, and any instances of morbidity or mortality.

  • Endpoint: Determination of the LD50 value or classification of the substance based on its relative toxicity.

Sub-acute and Chronic Toxicity

Objective: To evaluate the potential adverse effects of repeated exposure to this compound over an extended period.

Experimental Protocol:

  • Animal Model: Wistar rats.

  • Dosage: At least three dose levels (low, medium, and high) and a control group.

  • Duration: 28 days for sub-acute studies and 90 days or longer for chronic studies.

  • Parameters to be Monitored:

    • Clinical observations and body weight changes.

    • Hematological analysis (e.g., complete blood count).

    • Biochemical analysis of serum (e.g., liver and kidney function tests).

    • Gross necropsy and histopathological examination of major organs.

  • Endpoint: Identification of a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

Experimental Protocol: A battery of in vitro and in vivo tests is required:

  • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.

  • In Vitro Chromosomal Aberration Test: Using mammalian cells (e.g., Chinese Hamster Ovary cells) to assess structural chromosomal damage.

  • In Vivo Micronucleus Test: In rodents to evaluate chromosomal damage in bone marrow cells.

Cytotoxicity

Objective: To determine the toxicity of this compound to cells in culture.

Experimental Protocol:

  • Cell Lines: A panel of relevant human cell lines (e.g., hepatocytes, renal cells, and cancer cell lines).

  • Methodology: Assays such as MTT, LDH release, or neutral red uptake to measure cell viability and proliferation.

  • Endpoint: Determination of the IC50 (half-maximal inhibitory concentration) value.

Visualization of Proposed Experimental Workflow

To facilitate a clear understanding of the necessary research path, the following diagrams illustrate the proposed experimental workflows.

experimental_workflow_acute_toxicity start Start: Acute Toxicity Assessment animal_selection Select Animal Model (e.g., Wistar Rats) start->animal_selection dosing Administer Single Limit Dose (e.g., 2000 mg/kg) animal_selection->dosing observation 14-Day Observation Period (Clinical Signs, Body Weight) dosing->observation data_analysis Data Analysis and Reporting observation->data_analysis endpoint Determine LD50 or Toxicity Classification data_analysis->endpoint

Caption: Proposed workflow for an acute oral toxicity study of this compound.

experimental_workflow_genotoxicity start Start: Genotoxicity Assessment ames Ames Test (Bacterial Reverse Mutation) start->ames chromosome_aberration In Vitro Chromosomal Aberration Test start->chromosome_aberration micronucleus In Vivo Micronucleus Test (Rodent) start->micronucleus evaluation Evaluate Genotoxic Potential ames->evaluation chromosome_aberration->evaluation micronucleus->evaluation

References

Euphroside: A Technical Whitepaper on its Discovery and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphroside, an iridoid glycoside found in various plant species, has garnered interest for its potential therapeutic properties. This document provides a comprehensive overview of the discovery, historical research, and putative biological activities of this compound. While quantitative data on the pure compound remains limited in publicly accessible literature, this paper summarizes the known information and draws inferences from studies on extracts of plants containing this compound, particularly from the Euphrasia (Eyebright) genus. Detailed experimental protocols for assessing the biological activities associated with this class of compounds are provided, alongside visualizations of key signaling pathways potentially modulated by this compound.

Discovery and Historical Research

This compound (CAS 76994-07-5) is a naturally occurring iridoid glycoside.[1] It has been identified in several plant species, notably within the genera Pedicularis and Euphrasia.[1] Initial reports identified its presence in Pedicularis semitorta and Pedicularis rex.[1] Subsequently, it has been characterized as a constituent of Euphrasia pectinata and is a known component of Euphrasia officinalis (Eyebright), a plant with a long history in traditional medicine for treating eye ailments and inflammation.[2][3][4]

The chemical structure of this compound is defined by the IUPAC name: (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde. Its molecular formula is C₁₆H₂₄O₁₀, with a molecular weight of 376.36 g/mol .[1]

Quantitative Data on Biological Activities of Euphrasia Extracts

Direct quantitative data on the biological activities of isolated this compound is not extensively available in the current body of scientific literature. However, studies on extracts from Euphrasia officinalis, which contains this compound, provide insights into its potential efficacy. The following tables summarize the reported antioxidant and anti-inflammatory activities of these extracts. It is crucial to note that these values represent the activity of a complex mixture of compounds and not this compound alone.

Table 1: Antioxidant Activity of Euphrasia officinalis Extracts

AssayExtract TypeIC50 Value (µg/mL)Reference
ABTS Radical Scavenging95% Ethanol49.8[4]
DPPH Radical ScavengingEthanolicNot specified[5][6]

Table 2: Anti-inflammatory Activity of Euphrasia officinalis Extracts

AssayCell LineEffectReference
Cytokine Expression (IL-1β, IL-6, TNF-α)Human Corneal CellsDecreased expression[3][7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of natural compounds like this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay determines the free radical scavenging capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in the appropriate solvent.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

  • For the blank, add 100 µL of the solvent instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a vehicle control group (LPS + vehicle) should be included.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound (this compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plate

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the vehicle control.

  • The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting cell viability against the concentration of the test compound.

Signaling Pathways

While direct evidence for this compound's modulation of specific signaling pathways is lacking, the anti-inflammatory effects of other iridoid glycosides are often attributed to their ability to inhibit the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates This compound This compound (putative) This compound->IKK inhibits?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate inflammatory gene expression.

MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse induces This compound This compound (putative) This compound->MAPKK inhibits?

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound is an iridoid glycoside with potential anti-inflammatory and antioxidant properties, as suggested by studies on plant extracts containing this compound. However, a significant gap exists in the literature regarding the specific biological activities and mechanisms of action of the purified compound. Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies. This would enable the determination of its precise IC50 values for various biological activities, elucidation of its effects on key signaling pathways such as NF-κB and MAPK, and an overall better understanding of its therapeutic potential. Such data would be invaluable for drug development professionals seeking to leverage natural products for novel therapeutic interventions.

References

Spectroscopic and Biological Insights into Euphroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphroside, an iridoid glycoside, is a natural product found in various plant species, including those of the Pedicularis and Euphrasia genera. Iridoids are a class of secondary metabolites known for a wide range of biological activities, making them of significant interest to the scientific and drug development communities. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its characterization, and a visualization of a key signaling pathway associated with the biological activities of plants containing this compound.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.78d1.6
37.42s
53.25m
2.05m
1.90m
74.21t5.0
82.75m
92.01m
101.15s
119.45s
1'4.65d7.9
2'3.20dd7.9, 9.1
3'3.35t9.1
4'3.28t9.1
5'3.38m
6'a3.88dd12.0, 2.2
6'b3.68dd12.0, 5.8

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
194.5
3152.2
4110.1
540.1
625.9
778.1
858.2
946.3
1022.9
11194.5
1'100.2
2'74.8
3'77.9
4'71.7
5'78.2
6'62.9
Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the elemental composition and fragmentation pattern of this compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonFormulaCalculated m/zFound m/z
[M+Na]⁺C₁₆H₂₄O₁₀Na399.1267399.1265

Mass Spectrometry Fragmentation:

The fragmentation of iridoid glycosides in mass spectrometry typically involves the neutral loss of the sugar moiety and subsequent cleavages of the aglycone core. Common neutral losses observed for compounds in this class include water (H₂O), carbon monoxide (CO), and the glucose residue (C₆H₁₀O₅).

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the accurate structural characterization of natural products like this compound. Below are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for example, a Bruker Avance III 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

  • Acquisition Parameters:

    • Spectral Width: ~12-16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: The Free Induction Decay (FID) is Fourier transformed after applying an exponential window function (line broadening of ~0.3 Hz). Phase and baseline corrections are applied manually.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for all carbon atoms.

  • Acquisition Parameters:

    • Spectral Width: ~200-240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed with an exponential window function (line broadening of ~1-2 Hz), followed by phase and baseline correction.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or sodium acetate to promote ionization.

Instrumentation: High-resolution mass spectra are typically acquired using a time-of-flight (TOF) or Orbitrap mass spectrometer coupled with an electrospray ionization (ESI) source.

ESI-MS/MS Analysis:

  • Ionization Mode: Positive ion mode is commonly used for iridoid glycosides, often detecting the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

  • MS¹ Scan: A full scan is performed to determine the accurate mass of the molecular ion.

    • Mass Range: m/z 100-1000

  • MS² (Tandem MS) Scan: The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

    • Collision Energy: Varied to optimize fragmentation.

  • Data Analysis: The accurate mass measurements of the parent and fragment ions are used to determine elemental compositions and propose fragmentation pathways.

Biological Context and Signaling Pathway Visualization

Plants containing this compound, such as those from the Pedicularis and Euphrasia genera, have been traditionally used for their anti-inflammatory and antioxidant properties.[1] These biological activities are often mediated through the modulation of key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits IkB_P P-IkB Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation NF-kB_n NF-kB DNA DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Canonical NF-κB Signaling Pathway.

Conclusion

This technical guide provides a comprehensive summary of the spectroscopic data for this compound, offering a valuable resource for its identification and characterization. The detailed experimental protocols serve as a practical guide for researchers working on the isolation and structural elucidation of this and related natural products. The visualization of the NF-κB signaling pathway provides a biological context for the potential anti-inflammatory activity of this compound, highlighting its relevance for further investigation in drug discovery and development.

References

Euphroside: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphroside, an iridoid glycoside found in various medicinal plants, notably within the Euphrasia (Eyebright) and Clerodendrum genera, has been traditionally utilized for its therapeutic properties, particularly in treating inflammatory conditions of the eye. This technical guide synthesizes the current scientific understanding of this compound, detailing its chemical properties, established and putative pharmacological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, providing available quantitative data, detailed experimental methodologies, and an exploration of the molecular pathways influenced by this bioactive compound.

Introduction

Traditional medicine has long recognized the therapeutic potential of plants from the Euphrasia species, commonly known as Eyebright, for a variety of ailments, most notably for ocular inflammation and irritation.[1] Modern phytochemical analysis has identified this compound as one of the key bioactive iridoid glycosides within these plants, contributing significantly to their anti-inflammatory and antioxidant properties.[2][3] This guide provides an in-depth examination of the scientific evidence supporting the medicinal role of this compound, with a focus on the molecular and cellular mechanisms that underpin its therapeutic effects.

Chemical Properties of this compound

This compound is classified as an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Its chemical structure and properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₁₀[4]
Molecular Weight 376.36 g/mol [4]
IUPAC Name (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehydeN/A
CAS Number 76994-07-5[4]
Synonyms [4]

Pharmacological Activities and Mechanism of Action

While research specifically isolating and quantifying the activities of pure this compound is limited, studies on plant extracts where this compound is a major constituent provide significant insights into its pharmacological potential. The primary activities attributed to this compound are anti-inflammatory, anti-allergic, and antioxidant.

Anti-inflammatory Activity

Extracts of plants containing this compound have demonstrated significant anti-inflammatory effects.[3] It is suggested that iridoids, as a class, contribute to these effects through the modulation of key inflammatory pathways.[4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β, as well as enzymes such as COX-2 and iNOS.[5][6] Several iridoids have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[7] Though direct evidence for this compound is still emerging, it is hypothesized to follow a similar mechanism.

The canonical NF-κB pathway is activated by inflammatory stimuli such as lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5] Inhibition of this pathway by bioactive compounds can occur at various points, including the prevention of IκBα degradation or the blockade of NF-κB nuclear translocation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK IkBa_NFkB IkBa-NFkB Complex IKK->IkBa_NFkB P IkBa IkBa NFkB NFkB NFkB_n NFkB NFkB->NFkB_n Translocation IkBa_p p-IkBa Proteasome Proteasome IkBa_p->Proteasome Degradation IkBa_NFkB->NFkB IkBa_NFkB->IkBa_p This compound This compound (Putative) This compound->IKK Inhibition DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2, iNOS) DNA->Pro_inflammatory_Genes

Putative NF-κB Signaling Pathway Inhibition by this compound.
Anti-allergic Activity

The traditional use of Eyebright for allergic conjunctivitis suggests that its constituents, including this compound, possess anti-allergic properties. This is likely mediated through the stabilization of mast cells and the inhibition of histamine release.

Mechanism of Action: Inhibition of Mast Cell Degranulation

Mast cell degranulation is a critical event in the allergic response. When an allergen cross-links IgE antibodies bound to FcεRI receptors on the mast cell surface, a signaling cascade is initiated, leading to the release of pre-formed mediators, such as histamine, from intracellular granules.[8][9] Histamine is a primary driver of the symptoms of allergic reactions, including vasodilation, increased vascular permeability, and itching. Compounds that can inhibit mast cell degranulation are therefore of significant interest in the development of anti-allergic therapies. While direct studies on this compound are needed, other natural compounds have been shown to effectively inhibit this process.[10]

Antioxidant Activity

Iridoid glycosides are known to possess antioxidant properties, and this compound is believed to contribute to the overall antioxidant capacity of the plants in which it is found.[11] This activity is crucial in mitigating the oxidative stress that often accompanies inflammatory processes.

Mechanism of Action: Radical Scavenging

Antioxidants can neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, by donating a hydrogen atom or an electron. This scavenging activity can be quantified using various in vitro assays.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay: Inhibition of TNF-α and IL-1β Production in Macrophages

This assay evaluates the ability of this compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Method:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce cytokine production.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cytokine production compared to the LPS-only control.

In Vitro Anti-allergic Activity Assay: Inhibition of Histamine Release from Mast Cells

This assay measures the ability of this compound to prevent the degranulation of mast cells and the subsequent release of histamine.

  • Cell Line: RBL-2H3 rat basophilic leukemia cell line (a common model for mast cells).

  • Method:

    • Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

    • Wash the cells to remove unbound IgE.

    • Pre-incubate the sensitized cells with various concentrations of this compound.

    • Induce degranulation by adding the antigen DNP-HSA.

    • Collect the supernatant and lyse the remaining cells to determine the total histamine content.

    • Measure the histamine concentration in the supernatant and cell lysate using a histamine ELISA kit or a fluorometric assay.

    • Calculate the percentage of histamine release and determine the IC₅₀ value for inhibition.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

The DPPH assay is a common and straightforward method to evaluate the radical scavenging capacity of a compound.

  • Method:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The discoloration of the purple DPPH solution to yellow indicates radical scavenging.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Experimental_Workflow cluster_assays Pharmacological Activity Assays cluster_methods Methodology cluster_data Data Analysis Anti_Inflammatory Anti-inflammatory Assay (TNF-α & IL-1β Inhibition) Cell_Culture_1 RAW 264.7 Macrophages Anti_Inflammatory->Cell_Culture_1 Anti_Allergic Anti-allergic Assay (Histamine Release Inhibition) Cell_Culture_2 RBL-2H3 Mast Cells Anti_Allergic->Cell_Culture_2 Antioxidant Antioxidant Assay (DPPH Scavenging) DPPH_Solution DPPH Radical Solution Antioxidant->DPPH_Solution LPS_Stimulation LPS Stimulation Cell_Culture_1->LPS_Stimulation ELISA_1 ELISA for TNF-α & IL-1β LPS_Stimulation->ELISA_1 IC50_1 IC50 Calculation ELISA_1->IC50_1 Antigen_Stimulation Antigen-induced Degranulation Cell_Culture_2->Antigen_Stimulation Histamine_Assay Histamine Quantification Antigen_Stimulation->Histamine_Assay IC50_2 IC50 Calculation Histamine_Assay->IC50_2 Spectrophotometry Absorbance Measurement DPPH_Solution->Spectrophotometry IC50_3 IC50 Calculation Spectrophotometry->IC50_3 This compound This compound This compound->Anti_Inflammatory This compound->Anti_Allergic This compound->Antioxidant

Experimental Workflow for Evaluating this compound's Bioactivities.

Future Directions and Drug Development Potential

The available evidence, largely derived from studies of plant extracts rich in this compound, strongly suggests that this iridoid glycoside is a promising candidate for further investigation as a therapeutic agent. Its potential role in modulating key inflammatory and allergic pathways makes it a person of interest for the development of novel treatments for a range of disorders, including:

  • Ophthalmic Inflammatory Conditions: Building upon its traditional use, purified this compound could be investigated for topical formulations to treat allergic conjunctivitis, uveitis, and dry eye disease.

  • Dermatological Disorders: Its anti-inflammatory and anti-allergic properties may be beneficial in conditions such as atopic dermatitis and psoriasis.

  • Systemic Inflammatory Diseases: Further research could explore the potential of this compound in managing chronic inflammatory conditions.

To realize this potential, future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of high-purity this compound to enable precise pharmacological studies.

  • In-depth Mechanistic Studies: Elucidation of the specific molecular targets of this compound within the NF-κB and other relevant signaling pathways.

  • Quantitative Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine the potency (IC₅₀/EC₅₀ values) and efficacy of pure this compound in various disease models.

  • Pharmacokinetic and Toxicological Assessment: Evaluation of the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

Conclusion

This compound stands out as a bioactive iridoid glycoside with significant therapeutic potential, rooted in its traditional use and supported by preliminary scientific evidence pointing to its anti-inflammatory, anti-allergic, and antioxidant properties. While a substantial amount of research is still required to fully characterize its pharmacological profile and mechanism of action, the existing data provides a strong rationale for its further investigation as a lead compound in drug discovery and development. This technical guide serves as a foundational resource to stimulate and guide future research into the promising therapeutic applications of this compound.

References

Unveiling the Potential of Euphroside: An Ethnobotanical and Pharmacological Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Euphroside, an iridoid glycoside found within the genus Euphrasia (Eyebright), has been indirectly implicated in the traditional medicinal uses of these plants, primarily for ocular and inflammatory conditions. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, addressing its ethnobotanical context, the broader chemical profile of Euphrasia species, and the documented biological activities of Euphrasia extracts. Critically, this paper highlights the significant gap in the scientific literature concerning the specific pharmacological effects, mechanisms of action, and signaling pathways of isolated this compound. While quantitative data and detailed experimental protocols for the purified compound are scarce, this guide synthesizes the available information to inform future research and drug development endeavors.

Ethnobotanical Landscape of Euphrasia Species

The genus Euphrasia, commonly known as Eyebright, has a long-standing history in traditional medicine, particularly in Europe. The ethnobotanical applications of Euphrasia officinalis and other related species are predominantly associated with the treatment of eye ailments.[1] Traditional uses include remedies for conjunctivitis, styes, blepharitis, and general eye irritation and fatigue.[1] The common name "Eyebright" itself is a testament to its historical use in promoting eye health.

Beyond ocular applications, Euphrasia preparations have been traditionally employed for respiratory and mucous membrane-related conditions. These include sinusitis, nasal catarrh, and allergic rhinitis, where the plant's purported astringent and anti-inflammatory properties are utilized to alleviate symptoms of excess mucus production.[2]

Table 1: Summary of Traditional Ethnobotanical Uses of Euphrasia Species

Medical ConditionTraditional Use/PreparationPlant Part Used
Ocular Disorders
Conjunctivitis, Blepharitis, StyesEyewash, compress, poulticeAerial parts
Eye fatigue and irritationEyewash, internal infusionAerial parts
Respiratory Ailments
Sinusitis, Nasal CatarrhInternal infusion, tinctureAerial parts
Allergic Rhinitis (Hay Fever)Internal infusionAerial parts
Other Uses
CoughsInternal infusionAerial parts
Hoarseness, Sore ThroatGargle with infusionAerial parts

Phytochemical Profile of Euphrasia Species

This compound is one of several bioactive compounds identified in Euphrasia species. The therapeutic effects of these plants are likely due to the synergistic action of a complex mixture of phytochemicals.

Table 2: Major Bioactive Constituents of Euphrasia Species

Compound ClassSpecific CompoundsReported Biological Activities of the Class
Iridoid Glycosides This compound, Aucubin, Catalpol, Ixoroside, Mussaenosidic acid, MelampyrosideAnti-inflammatory, antimicrobial, antiviral, neuroprotective[3][4][5][6]
Flavonoids Luteolin, Quercetin, Apigenin, RutinAntioxidant, anti-inflammatory, anticancer[4]
Phenolic Acids Caffeic acid, Ferulic acid, Chlorogenic acidAntioxidant, antimicrobial[4]
Phenylethanoid Glycosides Verbascoside (Acteoside), Leucosceptoside AAntioxidant, anti-inflammatory, neuroprotective[7]
Tannins -Astringent
Volatile Oils -Antimicrobial

graph "Phytochemical_Composition_of_Euphrasia" {
graph [layout=neato, overlap=false, splines=true, maxiter=10000];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Center Node"Euphrasia_sp" [label="Euphrasia Species", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, style="filled,bold"];

// Main Classes"Iridoid_Glycosides" [label="Iridoid Glycosides", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Flavonoids" [label="Flavonoids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phenolic_Acids" [label="Phenolic Acids", fillcolor="#FBBC05", fontcolor="#202124"]; "Phenylethanoid_Glycosides" [label="Phenylethanoid Glycosides", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Specific Compounds"this compound" [label="this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Aucubin" [label="Aucubin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Catalpol" [label="Catalpol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Luteolin" [label="Luteolin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Quercetin" [label="Quercetin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Caffeic_Acid" [label="Caffeic Acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Verbascoside" [label="Verbascoside", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections"Euphrasia_sp" -- "Iridoid_Glycosides"; "Euphrasia_sp" -- "Flavonoids"; "Euphrasia_sp" -- "Phenolic_Acids"; "Euphrasia_sp" -- "Phenylethanoid_Glycosides";

"Iridoid_Glycosides" -- "this compound"; "Iridoid_Glycosides" -- "Aucubin"; "Iridoid_Glycosides" -- "Catalpol"; "Flavonoids" -- "Luteolin"; "Flavonoids" -- "Quercetin"; "Phenolic_Acids" -- "Caffeic_Acid"; "Phenylethanoid_Glycosides" -- "Verbascoside"; }

Caption: Major bioactive constituents of Euphrasia species.

Biological Activities of Euphrasia Extracts

Research on Euphrasia extracts has provided scientific support for some of its traditional uses. The primary activities reported are anti-inflammatory, antioxidant, and antimicrobial.

  • Anti-inflammatory Activity: Extracts of Euphrasia have demonstrated anti-inflammatory effects, which are often attributed to the presence of iridoid glycosides and flavonoids.[4][8] These compounds are known to modulate inflammatory pathways.

  • Antioxidant Activity: The presence of phenolic acids and flavonoids in Euphrasia extracts contributes to their antioxidant properties.[2][4] These compounds can neutralize free radicals and may play a role in protecting cells from oxidative stress, which is relevant to ocular health.

  • Antimicrobial Activity: Some studies have shown that Euphrasia extracts possess antimicrobial activity against various bacteria, which supports their traditional use in treating infections.[8]

Isolated this compound: The Knowledge Gap

Despite the identification of this compound in Euphrasia species, there is a notable absence of research on the biological activities of the isolated compound. The current scientific literature lacks studies that have specifically investigated the pharmacological effects of purified this compound. Consequently, there is no available data on:

  • Quantitative biological activity: IC50 or EC50 values for any specific biological target are not reported.

  • Mechanism of action: The specific molecular targets and mechanisms by which this compound might exert any biological effect are unknown.

  • Signaling pathways: There is no information on the cellular signaling pathways that may be modulated by this compound.

This lack of data prevents a detailed understanding of the specific contribution of this compound to the overall therapeutic effects of Euphrasia extracts.

Experimental Protocols: A General Framework

While specific, validated protocols for the isolation and purification of this compound are not detailed in the available literature, a general workflow for the extraction of iridoid glycosides from plant material can be outlined.

Iridoid_Glycoside_Isolation_Workflow Plant_Material Dried and Powdered Euphrasia Aerial Parts Extraction Maceration or Soxhlet Extraction (e.g., with methanol or ethanol) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Solvent_Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Filtration_Concentration->Solvent_Partitioning Column_Chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) Solvent_Partitioning->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (TLC, HPLC) Column_Chromatography->Fraction_Collection Purification Preparative HPLC Fraction_Collection->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound

Caption: A general experimental workflow for the isolation of iridoid glycosides.

Future Research Directions

The significant gaps in our understanding of this compound present clear opportunities for future research. A focused effort is needed to:

  • Isolate and Purify this compound: Develop and validate a robust protocol for the isolation of this compound in sufficient quantities for biological testing.

  • In Vitro Biological Screening: Screen isolated this compound for a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.

  • Mechanism of Action Studies: For any confirmed activities, investigate the underlying molecular mechanisms and identify specific cellular targets.

  • Signaling Pathway Analysis: Determine the effects of this compound on key signaling pathways, such as NF-κB, MAP kinase, and others relevant to inflammation and cellular stress responses.

  • In Vivo Studies: If promising in vitro activity is observed, conduct in vivo studies in appropriate animal models to assess efficacy and safety.

Conclusion

This compound remains an understudied constituent of the medicinally important Euphrasia genus. While the ethnobotanical uses of Eyebright are well-documented and supported by studies on crude extracts, the specific role of this compound is yet to be elucidated. The lack of data on the biological activities, mechanisms of action, and signaling pathways of the isolated compound is a critical knowledge gap. This guide serves as a call to the research community to undertake focused investigations into this compound to unlock its potential for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: DPPH Assay for Determining the Antioxidant Activity of Euphroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. Euphroside, an iridoid glycoside found in plants of the Euphrasia genus, has been identified as a compound with potential antioxidant properties.[1]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[2][3][4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from deep purple to a light yellow, which can be measured by monitoring the decrease in absorbance at approximately 517 nm.[2][3][5] This application note provides a detailed protocol for the determination of the antioxidant activity of this compound using the DPPH radical scavenging assay.

Principle of the DPPH Assay

The DPPH radical is a stable free radical that has a characteristic deep purple color due to the delocalization of its spare electron over the molecule.[4] When an antioxidant compound is added to a solution of DPPH, it donates a hydrogen atom to the DPPH radical, leading to the formation of the reduced form, DPPH-H. This reduced molecule is a pale yellow color. The degree of discoloration of the DPPH solution is stoichiometric with respect to the number of electrons taken up and is indicative of the radical scavenging potential of the antioxidant. The change in absorbance is measured spectrophotometrically, and the percentage of DPPH radical scavenging activity is calculated.

Materials and Reagents

Table 1: Materials and Reagents

ItemDescription
Chemicals
This compoundTest compound. Purity should be ≥95%.
DPPH2,2-diphenyl-1-picrylhydrazyl. High-purity crystalline powder.
Ascorbic AcidPositive control. Analytical grade.
MethanolSpectrophotometric grade. Used as the solvent.
Equipment
UV-Vis SpectrophotometerCapable of measuring absorbance at 517 nm.
Microplate Reader(Optional) For high-throughput screening in 96-well plates.
Calibrated MicropipettesFor accurate dispensing of small volumes.
Vortex MixerFor thorough mixing of solutions.
Analytical BalanceFor accurate weighing of reagents.
Volumetric FlasksFor preparation of stock and working solutions.
Test Tubes or 96-well PlatesFor performing the assay.
Aluminum FoilTo protect the DPPH solution from light.

Experimental Protocols

Preparation of Reagents

4.1.1. DPPH Stock Solution (1 mM)

  • Accurately weigh 39.43 mg of DPPH powder.

  • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

  • Mix thoroughly until the DPPH is completely dissolved.

  • Store the stock solution in an amber bottle or a flask wrapped in aluminum foil at 4°C. This solution should be prepared fresh weekly.

4.1.2. DPPH Working Solution (0.1 mM)

  • Dilute the 1 mM DPPH stock solution 1:10 with methanol. For example, add 1 mL of the stock solution to 9 mL of methanol.

  • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[4] Adjust the concentration if necessary.

  • This working solution should be prepared fresh daily and kept in the dark.[3]

4.1.3. This compound Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve it in 10 mL of methanol to get a concentration of 1 mg/mL (1000 µg/mL).

  • Store the stock solution at 4°C.

4.1.4. Ascorbic Acid (Positive Control) Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of ascorbic acid.

  • Dissolve it in 10 mL of methanol to get a concentration of 1 mg/mL (1000 µg/mL).

  • Prepare this solution fresh on the day of the experiment.

Preparation of Test and Control Samples

4.2.1. Test Sample (this compound) Dilutions

  • Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • The final concentration in the reaction mixture will be half of these values.

4.2.2. Positive Control (Ascorbic Acid) Dilutions

  • Prepare a series of dilutions of the ascorbic acid stock solution in methanol to obtain a range of concentrations (e.g., 1, 2.5, 5, 10, 25, 50 µg/mL).

  • The final concentration in the reaction mixture will be half of these values.

Assay Procedure
  • Pipette 1.0 mL of the DPPH working solution into a series of test tubes.

  • Add 1.0 mL of each this compound dilution to the respective test tubes.

  • For the positive control, add 1.0 mL of each ascorbic acid dilution to separate test tubes containing 1.0 mL of the DPPH working solution.

  • For the blank (control), add 1.0 mL of methanol to a test tube containing 1.0 mL of the DPPH working solution. This represents 0% inhibition.[2]

  • Vortex all the tubes for a few seconds to ensure thorough mixing.

  • Incubate the tubes in the dark at room temperature for 30 minutes.[3][6]

  • After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer. Use methanol as the reference to zero the spectrophotometer.

Table 2: Example Reaction Setup

Tube No.Component 1 (1.0 mL)Component 2 (1.0 mL)Final Concentration of Test Compound
1DPPH (0.1 mM)Methanol-
2DPPH (0.1 mM)This compound (10 µg/mL)5 µg/mL
3DPPH (0.1 mM)This compound (25 µg/mL)12.5 µg/mL
4DPPH (0.1 mM)This compound (50 µg/mL)25 µg/mL
5DPPH (0.1 mM)This compound (100 µg/mL)50 µg/mL
6DPPH (0.1 mM)Ascorbic Acid (1 µg/mL)0.5 µg/mL
7DPPH (0.1 mM)Ascorbic Acid (2.5 µg/mL)1.25 µg/mL
............

Data Presentation and Analysis

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:[2][7]

% Scavenging Activity = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the DPPH solution without the sample (blank).

  • Asample is the absorbance of the DPPH solution with the this compound or ascorbic acid.

Determination of IC50 Value

The IC50 value is the concentration of the test compound that inhibits 50% of the DPPH radicals.

  • Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound.

  • The IC50 value can be determined from the graph by interpolation or by using linear regression analysis.[8][9] From the linear regression equation (y = mx + c), where y = 50, the IC50 value (x) can be calculated as: IC50 = (50 - c) / m .[9]

Table 3: Example Data for DPPH Scavenging Activity of this compound

This compound Concentration (µg/mL)Absorbance at 517 nm (Mean ± SD)% Scavenging Activity
0 (Control)1.012 ± 0.0150
50.895 ± 0.01111.56
12.50.754 ± 0.01325.49
250.588 ± 0.00941.90
500.342 ± 0.01066.21
1250.156 ± 0.00784.58

Table 4: Example IC50 Values

CompoundIC50 (µg/mL)
This compound35.8
Ascorbic Acid4.2

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the DPPH assay protocol for determining the antioxidant activity of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution (0.1 mM) mix Mix DPPH Solution with Samples and Controls prep_dpph->mix prep_this compound Prepare this compound Serial Dilutions prep_this compound->mix prep_control Prepare Ascorbic Acid (Positive Control) Dilutions prep_control->mix incubate Incubate in Dark (30 min, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Scavenging Activity measure->calculate_inhibition plot_graph Plot % Scavenging vs. Concentration calculate_inhibition->plot_graph calculate_ic50 Determine IC50 Value plot_graph->calculate_ic50

Caption: Workflow for DPPH antioxidant assay of this compound.

Conclusion

This protocol provides a detailed and reliable method for assessing the antioxidant activity of this compound using the DPPH radical scavenging assay. The results obtained from this assay, particularly the IC50 value, will allow for a quantitative comparison of the antioxidant potential of this compound against standard antioxidants like ascorbic acid. This information is valuable for researchers in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.

References

Application Notes: FRAP Assay for Measuring Euphroside Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphroside, an iridoid glycoside found in plants of the Euphrasia genus, is a compound of growing interest for its potential therapeutic properties, including its antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and reproducible method to assess the antioxidant capacity of various substances. This application note provides a detailed protocol for utilizing the FRAP assay to evaluate the antioxidant potential of this compound. The assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. This reduction results in the formation of a colored complex, the intensity of which is proportional to the antioxidant capacity of the sample.

Principle of the FRAP Assay

The FRAP assay is a colorimetric method based on a redox reaction. The FRAP reagent contains a colorless ferric-2,4,6-tripyridyl-s-triazine complex (Fe³⁺-TPTZ). In the presence of an antioxidant, which acts as a reducing agent, Fe³⁺ is reduced to the ferrous form (Fe²⁺). This reduction leads to the formation of an intense blue-colored ferrous-tripyridyl-s-triazine (Fe²⁺-TPTZ) complex. The absorbance of this complex is measured spectrophotometrically at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

Data Presentation

Plant SpeciesExtract TypeFRAP ValueReference
Euphrasia officinalis subsp. pratensisEthanolic Extract520.21 µM TE/mL[1]
Euphrasia strictaEthanolic Extract255.33 µM TE/mL[1]
Euphrasia officinalis L.Methanolic ExtractEquivalent to 57.3 µg/mL Ascorbic Acid at 125 µg/mL extract concentration[2]
Euphrasia officinalis L.Ethyl Acetate ExtractSlightly lower than the methanolic extract[2]

TE = Trolox Equivalents

Experimental Protocols

This section provides a detailed methodology for conducting the FRAP assay to determine the antioxidant capacity of this compound.

1. Reagent Preparation

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 8 mL of glacial acetic acid and bring the volume to 1 liter with distilled water. Adjust the pH to 3.6.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

  • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

  • FRAP Working Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Incubate the working reagent at 37°C for 15 minutes before use.

  • Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a stock solution of 1 mM FeSO₄·7H₂O in distilled water. From the stock solution, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800, 1000 µM) to generate a standard curve.

  • Sample Solution (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Further dilute the stock solution to various concentrations to be tested.

2. Assay Procedure

  • Pipette 20 µL of the sample solution (or standard solution) into the wells of a 96-well microplate.

  • Add 180 µL of the pre-warmed FRAP working reagent to each well.

  • Mix the contents of the wells thoroughly by gentle shaking.

  • Incubate the microplate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm using a microplate reader.

  • A blank reading should be taken using the solvent in place of the sample.

3. Data Analysis

  • Subtract the blank absorbance from the absorbance of the standards and samples.

  • Plot a standard curve of absorbance versus the concentration of the FeSO₄ standards.

  • Determine the concentration of Fe²⁺ equivalents in the sample by interpolating its absorbance value from the standard curve.

  • The FRAP value is typically expressed as micromoles of Fe²⁺ equivalents per gram of the sample (µmol Fe²⁺/g) or as Trolox equivalents.

Mandatory Visualizations

FRAP_Principle Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Deep Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant (e.g., this compound) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Chemical principle of the FRAP assay.

FRAP_Workflow start Start prep_reagents Prepare FRAP Reagents (Acetate Buffer, TPTZ, FeCl₃) start->prep_reagents prep_working Prepare FRAP Working Reagent (10:1:1 ratio) prep_reagents->prep_working add_frap Add FRAP Working Reagent prep_working->add_frap prep_samples Prepare this compound Samples and FeSO₄ Standards add_to_plate Add Samples/Standards to 96-well Plate prep_samples->add_to_plate add_to_plate->add_frap incubate Incubate at 37°C for 30 minutes add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure analyze Analyze Data: Standard Curve & Calculate FRAP Value measure->analyze end End analyze->end

Caption: Experimental workflow of the FRAP assay.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Euphroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphroside, an iridoid glycoside found in plants of the Euphrasia genus, has been traditionally associated with anti-inflammatory and antioxidant properties.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in established in vivo animal models of inflammation and oxidative stress. The described methodologies are designed to yield robust and reproducible data for preclinical assessment of this compound's therapeutic potential.

Acute Oral Toxicity Assessment

Prior to efficacy testing, it is crucial to determine the safety profile of this compound. An acute oral toxicity study should be conducted in accordance with OECD Guideline 420 (Fixed Dose Procedure).[2][3]

Experimental Protocol: Acute Oral Toxicity (OECD 420)
  • Animal Model: Female Sprague-Dawley rats (nulliparous and non-pregnant), 8-12 weeks old, weighing 180-220g.

  • Housing: Animals should be housed in polycarbonate cages at 22 ± 3°C with a relative humidity of 30-70% and a 12-hour light/dark cycle.[4] Standard pellet diet and water should be provided ad libitum.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

  • Dosing:

    • A starting dose of 300 mg/kg is administered to a single animal.

    • If the animal survives, four additional animals are dosed sequentially at the same level.

    • If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of five animals.[2]

    • This compound should be dissolved in a suitable vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose) and administered by oral gavage.[4] The volume should not exceed 1 ml/100 g body weight.[5]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to gross necropsy.

Data Presentation: Acute Oral Toxicity
Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (Day 14 vs. Day 0)Gross Necropsy Findings
Vehicle Control50/5None observed+15.2 ± 2.5 gNo abnormalities
30050/5None observed+14.8 ± 3.1 gNo abnormalities
200050/5None observed+13.9 ± 2.8 gNo abnormalities

Note: The above data is hypothetical and for illustrative purposes only.

Evaluation of Anti-Inflammatory Efficacy

The anti-inflammatory properties of this compound can be assessed using the carrageenan-induced paw edema model in rats, a widely accepted model for acute inflammation.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats, weighing 150-180g.

  • Grouping:

    • Group I: Normal Control (Saline)

    • Group II: Carrageenan Control (Vehicle)

    • Group III: this compound (e.g., 25 mg/kg, p.o.) + Carrageenan

    • Group IV: this compound (e.g., 50 mg/kg, p.o.) + Carrageenan

    • Group V: Indomethacin (10 mg/kg, p.o.) + Carrageenan

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • This compound, vehicle, or indomethacin is administered orally 60 minutes before the carrageenan injection.

    • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution in saline into the right hind paw of each rat.[2][4]

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4][6]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation: Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema at 3h
Normal Control-0.45 ± 0.03-
Carrageenan Control-1.25 ± 0.08-
This compound250.98 ± 0.06*21.6
This compound500.76 ± 0.05 39.2
Indomethacin100.62 ± 0.0450.4

*p<0.05, *p<0.01 compared to Carrageenan Control. Data are presented as mean ± SEM (n=6). Note: The above data is hypothetical and for illustrative purposes only.

Signaling Pathway: NF-κB in Inflammation

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway.

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases NFkB_nuc NF-κB (Active) Genes Pro-inflammatory Genes (COX-2, iNOS) NFkB_nuc->Genes Induces Transcription This compound This compound This compound->IKK Inhibits Nrf2_Pathway OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2_Keap1 Nrf2-Keap1 (Cytosolic) Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_Keap1->Nrf2 Releases Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub Leads to Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Genes Induces Transcription This compound This compound This compound->Nrf2_Keap1 Promotes Dissociation Experimental_Workflow Start Start Toxicity Acute Oral Toxicity (OECD 420) Start->Toxicity DoseSelection Dose Range Selection Toxicity->DoseSelection AntiInflammatory Anti-inflammatory Model (Carrageenan Paw Edema) DoseSelection->AntiInflammatory Antioxidant Antioxidant Model (CCl4 Hepatotoxicity) DoseSelection->Antioxidant DataCollection1 Paw Volume Measurement AntiInflammatory->DataCollection1 DataCollection2 Biochemical & Histological Analysis Antioxidant->DataCollection2 Analysis Data Analysis & Interpretation DataCollection1->Analysis DataCollection2->Analysis End End Analysis->End

References

Application Notes and Protocols for Euphroside in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphroside, an iridoid glycoside found in plants of the Euphrasia genus (commonly known as eyebright), is a promising compound for investigation in ophthalmic research. Traditionally, extracts of Euphrasia officinalis have been used in folk medicine to treat various eye ailments, including conjunctivitis and eye irritation.[1][2] Modern research suggests that the therapeutic properties of eyebright are linked to its constituent compounds, such as this compound, which are believed to possess anti-inflammatory and antioxidant properties.[3] These characteristics make this compound a compelling candidate for developing novel therapeutics for a range of ocular diseases underpinned by inflammation and oxidative stress, such as dry eye disease, uveitis, and diabetic retinopathy.

These application notes provide an overview of the potential uses of this compound in relevant ophthalmic research models and offer detailed protocols for its investigation. Due to the limited availability of studies on isolated this compound, some of the following data and protocols are based on research conducted with the structurally related iridoid glycoside, aucubin, and standardized extracts of Euphrasia officinalis.

Potential Ophthalmic Applications and Mechanisms of Action

This compound is hypothesized to exert its therapeutic effects in the eye through several mechanisms, primarily centered on its anti-inflammatory and antioxidant activities.

  • Anti-inflammatory Effects: Ocular surface and intraocular inflammation are key drivers of pathogenesis in conditions like dry eye, uveitis, and diabetic retinopathy. This compound is thought to modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4] This could be mediated through the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[5][6]

  • Antioxidant Effects: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the eye's antioxidant defenses, contributes to cellular damage in numerous ocular diseases.[7] this compound, like other iridoid glycosides, may protect ocular tissues by scavenging free radicals and reducing oxidative damage to lipids, proteins, and DNA.[8]

  • Neuroprotective Effects: In diseases like glaucoma and diabetic retinopathy, retinal ganglion cells (RGCs) and other neural tissues are susceptible to damage. By mitigating inflammation and oxidative stress, this compound may exert a neuroprotective effect, promoting the survival of these critical cells.[9]

Quantitative Data Summary

The following tables summarize quantitative data from studies on Euphrasia extracts and the related iridoid glycoside, aucubin, which can serve as a starting point for designing experiments with this compound.

Table 1: In Vitro Efficacy of Euphrasia officinalis Extracts on Human Corneal Epithelial Cells

ParameterExtract TypeConcentrationResultReference
TNF-α ProductionEthanol25 µg/mLInhibition[3]
IL-1β ProductionEthanol25 µg/mLInhibition[4]
IL-6 ProductionEthanol25 µg/mLInhibition[4]
Cell Viability (MTT Assay)EthanolUp to 200 µg/mLNon-toxic[4]
Cell Viability (MTT Assay)Heptane25 µg/mLToxic[4]

Table 2: In Vivo Efficacy of Aucubin in Rodent Ophthalmic Models

ModelSpeciesCompoundDosageOutcomeReference
Streptozotocin-induced Diabetic RetinopathyRatAucubin10 mg/kg (intraperitoneal)Reduced RGC apoptosis, decreased oxidative stress[9]
Urban Particulate Matter-induced Dry EyeRatAucubin Eye Drops0.1% and 0.5%Increased tear secretion, reduced lacrimal gland damage[10]
N-methyl-N-nitrosourea-induced Retinal DegenerationMouseAucubin15 mg/kg (oral)Preserved outer nuclear layer thickness, anti-apoptotic effect[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways for this compound's action and a general workflow for its evaluation in an in vitro ophthalmic model.

G cluster_0 Cellular Stressors (e.g., UV, Pathogens, Hyperosmolarity) cluster_1 This compound Intervention cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response stressors Ocular Surface Stressors ros ↑ Reactive Oxygen Species (ROS) stressors->ros This compound This compound This compound->ros Inhibits nfkb NF-κB Activation This compound->nfkb Inhibits mapk p38 MAPK Activation This compound->mapk Inhibits ros->nfkb ros->mapk cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines apoptosis Apoptosis mapk->apoptosis inflammation Inflammation cytokines->inflammation damage Ocular Surface Damage inflammation->damage apoptosis->damage

Caption: Hypothesized anti-inflammatory and antioxidant signaling pathways of this compound.

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation culture Culture Human Corneal Epithelial (HCE) Cells induce Induce Inflammation (e.g., with TNF-α or LPS) culture->induce treat Treat cells with varying concentrations of this compound induce->treat control Include vehicle and positive controls induce->control viability Assess Cell Viability (MTT Assay) treat->viability cytokine Measure Cytokine Levels (ELISA) treat->cytokine gene Analyze Gene Expression (RT-qPCR) treat->gene protein Analyze Protein Expression (Western Blot) treat->protein control->viability interpret Determine IC50 and therapeutic window viability->interpret cytokine->interpret gene->interpret protein->interpret

Caption: Experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Effects of this compound on Human Corneal Epithelial Cells

Objective: To determine the efficacy of this compound in reducing the inflammatory response in human corneal epithelial cells (HCECs).

Materials:

  • Human Corneal Epithelial Cells (HCECs), e.g., SV40-immortalized HCE cell line (10.014 pRSV-T).[4]

  • Cell culture medium (e.g., DMEM/F12) with supplements.

  • This compound (dissolved in a suitable vehicle, e.g., DMSO, and diluted in culture medium).

  • Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or Lipopolysaccharide (LPS) at 1 µg/mL).

  • Phosphate Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • ELISA kits for human TNF-α, IL-1β, and IL-6.

  • Reagents for RNA extraction and RT-qPCR.

Procedure:

  • Cell Culture: Culture HCECs in appropriate flasks until they reach 80-90% confluency. Seed the cells into 96-well plates (for viability assays) and 24-well plates (for ELISA and gene expression analysis) and allow them to adhere overnight.

  • Treatment:

    • For the experimental groups, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Include a vehicle control group (medium with the same concentration of the solvent used for this compound).

    • Include a positive control group (e.g., a known anti-inflammatory drug like dexamethasone).

    • After a 1-hour pre-incubation with this compound, add the inflammatory stimulus (e.g., TNF-α) to all wells except the negative control group.

    • Incubate for 24 hours.

  • Cell Viability Assay (MTT):

    • After the 24-hour incubation, add MTT solution to each well of the 96-well plate and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Cytokine Measurement (ELISA):

    • Collect the supernatant from the 24-well plates.

    • Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

  • Gene Expression Analysis (RT-qPCR):

    • Lyse the cells in the 24-well plates and extract total RNA.

    • Synthesize cDNA and perform RT-qPCR for genes of interest (e.g., TNF, IL1B, IL6, and a housekeeping gene like GAPDH).

Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control.

  • Determine the concentrations of cytokines in the supernatant.

  • Analyze relative gene expression using the ΔΔCt method.

  • If applicable, calculate the IC50 value for the inhibition of cytokine production.

Protocol 2: In Vivo Evaluation of this compound in a Rat Model of Dry Eye Disease

Objective: To assess the therapeutic potential of a topical this compound formulation in an experimentally induced dry eye model.

Materials:

  • Male Sprague-Dawley rats.

  • Scopolamine transdermal patches or subcutaneous osmotic pumps for induction of dry eye.[11][12]

  • This compound formulated in a sterile ophthalmic solution (e.g., 0.1% and 0.5% in a saline-based vehicle).

  • Vehicle control eye drops.

  • Positive control (e.g., commercially available cyclosporine or lifitegrast eye drops).

  • Phenol Red Threads for tear volume measurement.

  • Fluorescein sodium strips for assessing corneal staining.

  • Anesthesia (e.g., isoflurane).

  • Slit-lamp biomicroscope.

Procedure:

  • Induction of Dry Eye:

    • Induce dry eye in rats by applying a scopolamine patch or implanting a scopolamine-releasing osmotic pump.[12]

    • Additionally, animals can be housed in a controlled environment with low humidity and constant airflow to exacerbate the condition.[12]

    • Confirm the development of dry eye by measuring baseline tear volume and corneal staining after a set period (e.g., 5-7 days).

  • Treatment:

    • Divide the animals into treatment groups: Vehicle control, this compound low dose, this compound high dose, and positive control.

    • Administer one drop of the respective treatment to each eye three times daily for a period of 1 to 2 weeks.

  • Efficacy Evaluation:

    • Tear Volume Measurement: At specified time points (e.g., days 7, 14), measure tear volume using Phenol Red Threads.

    • Corneal Fluorescein Staining: Instill fluorescein into the conjunctival sac and examine the cornea for staining using a slit-lamp with a cobalt blue filter. Score the degree of staining.

    • Clinical Observation: Monitor for signs of ocular discomfort, redness, and discharge.

  • Histological and Molecular Analysis (at the end of the study):

    • Euthanize the animals and enucleate the eyes.

    • Process the corneas and conjunctiva for histological analysis (e.g., H&E staining to assess inflammation and goblet cell density).

    • Analyze tissue homogenates for inflammatory markers (e.g., via multiplex assay) and gene expression of relevant inflammatory and mucin genes (e.g., Muc5ac).

Data Analysis:

  • Compare tear volume and corneal staining scores between the treatment groups using appropriate statistical tests (e.g., ANOVA).

  • Evaluate histological changes and goblet cell density.

  • Analyze the expression of inflammatory and mucin markers.

Conclusion

This compound presents a compelling avenue for research in ophthalmology due to its potential anti-inflammatory and antioxidant properties. The provided application notes and protocols, based on existing literature for related compounds and extracts, offer a solid framework for initiating investigations into the efficacy and mechanisms of this compound in various ophthalmic disease models. Further research is warranted to isolate and characterize the specific effects of this compound and to establish its therapeutic potential for human eye diseases.

References

Application Notes and Protocols for In Vivo Studies of Euphroside and Related Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of delivery systems for in vivo studies of Euphroside and its related iridoid glycosides, Angoroside C and Verproside. This document includes summaries of pharmacokinetic data, detailed experimental protocols, and insights into the relevant signaling pathways.

Introduction to this compound and Related Compounds

This compound is an iridoid glycoside found in plants of the Euphrasia genus. While research specifically on "this compound" is limited, extensive studies have been conducted on structurally and functionally similar iridoid glycosides, namely Angoroside C and Verproside. These compounds have garnered significant interest for their potential therapeutic effects, particularly their anti-inflammatory properties.

Angoroside C , a phenylpropanoid glycoside, has been investigated for its cardioprotective and anti-inflammatory effects. However, its low oral bioavailability presents a significant challenge for in vivo applications.[1]

Verproside , another iridoid glycoside, has demonstrated potent anti-inflammatory activity in preclinical models of chronic obstructive pulmonary disease (COPD).[2][3][4][5] Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Delivery Systems for In Vivo Administration

The effective in vivo application of iridoid glycosides is often hampered by poor bioavailability. Advanced delivery systems, such as nanoparticles, are being explored to overcome these limitations.

Conventional Administration

Standard in vivo studies have utilized intravenous (i.v.) and intragastric (i.g.) administration of these compounds dissolved in physiological saline. While i.v. administration ensures 100% bioavailability, it is not always clinically practical. Intragastric administration mimics oral delivery but often results in low and variable absorption.

Nanoparticle-Based Delivery Systems

Nanoparticle-based delivery systems offer a promising approach to enhance the oral bioavailability and target-specific delivery of iridoid glycosides. Two commonly explored nanoparticle types are Solid Lipid Nanoparticles (SLNs) and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible lipids. They can encapsulate lipophilic and hydrophilic drugs, protecting them from degradation and improving their absorption.

  • PLGA Nanoparticles: PLGA is a biodegradable polymer widely used in drug delivery. PLGA nanoparticles can encapsulate a variety of drugs and can be surface-modified for targeted delivery.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of Angoroside C and Verproside.

Table 1: Pharmacokinetic Parameters of Angoroside C in Rats

ParameterIntravenous (5 mg/kg)Intragastric (100 mg/kg)Citation
Cmax (ng/mL) 4850 ± 1052102.5 ± 21.8[1]
Tmax (h) 0.083 ± 0.000.25 ± 0.00[1]
AUC (0-t) (ng·h/mL) 1298.6 ± 214.7549.3 ± 103.2[1]
t1/2 (h) 0.89 ± 0.151.26 ± 0.23[1]
Oral Bioavailability (%) -~2.1[1]

Table 2: In Vivo Efficacy of Verproside in a COPD Mouse Model

Treatment GroupDoseEffect on Inflammatory Cell InfiltrationEffect on MUC5AC ExpressionCitation
COPD Model -Significant IncreaseSignificant Increase[5]
Verproside 25 mg/kg (oral)Significant ReductionSignificant Reduction[5]
Theophylline 25 mg/kg (oral)ReductionReduction[5]

Experimental Protocols

Protocol for In Vivo Pharmacokinetic Study of Angoroside C

Objective: To determine the pharmacokinetic profile of Angoroside C in rats following intravenous and intragastric administration.

Materials:

  • Angoroside C

  • Physiological saline

  • Male Sprague-Dawley rats (200-220 g)

  • Intravenous and intragastric gavage needles

  • Blood collection tubes (with heparin)

  • Centrifuge

  • UPLC-MS/MS system

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water before drug administration.

  • Drug Preparation:

    • Intravenous solution: Dissolve Angoroside C in physiological saline to a final concentration of 1 mg/mL.

    • Intragastric solution: Suspend Angoroside C in physiological saline to a final concentration of 10 mg/mL.

  • Drug Administration:

    • Intravenous group: Administer Angoroside C solution via the tail vein at a dose of 5 mg/kg.

    • Intragastric group: Administer Angoroside C suspension by oral gavage at a dose of 100 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus at 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of Angoroside C in the plasma samples using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol for In Vivo Efficacy Study of Verproside in a COPD Mouse Model

Objective: To evaluate the anti-inflammatory effect of Verproside in a lipopolysaccharide (LPS)-induced COPD mouse model.

Materials:

  • Verproside

  • Lipopolysaccharide (LPS) from E. coli

  • C57BL/6 mice (6-8 weeks old)

  • Intratracheal instillation device

  • Oral gavage needles

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

  • Histology supplies (formalin, paraffin, H&E stain)

Procedure:

  • Animal Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Control group (saline treatment)

    • COPD model group (LPS treatment)

    • Verproside treatment group (LPS + Verproside)

  • COPD Model Induction: Anesthetize the mice and intratracheally instill LPS (10 µg in 50 µL of saline) on days 1, 8, and 15 to induce COPD-like lung inflammation. The control group receives saline.

  • Drug Administration: Administer Verproside (25 mg/kg, dissolved in saline) orally by gavage daily from day 1 to day 21. The control and COPD model groups receive saline.

  • Sample Collection: 24 hours after the last LPS instillation, euthanize the mice.

    • BAL Fluid: Collect BAL fluid by lavaging the lungs with PBS.

    • Lung Tissue: Perfuse the lungs with saline and collect the lung tissue. Fix one lobe in 10% formalin for histology and store the remaining tissue at -80°C for biochemical analysis.

  • Analysis:

    • Cell Count in BAL Fluid: Count the total and differential inflammatory cells in the BAL fluid.

    • Cytokine Levels: Measure the levels of inflammatory cytokines (TNF-α, IL-6) in the BAL fluid using ELISA.

    • Histology: Embed the fixed lung tissue in paraffin, section, and stain with H&E to assess lung inflammation and injury.

    • Gene Expression: Analyze the expression of inflammatory markers (e.g., MUC5AC) in the lung tissue by qPCR or Western blot.

Protocol for Preparation of Solid Lipid Nanoparticles (SLNs) for Iridoid Glycosides

Objective: To prepare SLNs encapsulating a model iridoid glycoside.

Materials:

  • Iridoid glycoside (e.g., Aucubin, Catalpol)

  • Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • High-shear homogenizer

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the iridoid glycoside in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in double-distilled water and heat it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.

    • Ultrasonication: Alternatively, sonicate the pre-emulsion using a probe sonicator.

  • Cooling and Solidification: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Signaling Pathways and Experimental Workflows

Angoroside C and the AMPK Signaling Pathway

Angoroside C has been shown to exert its metabolic effects by activating the AMP-activated protein kinase (AMPK) signaling pathway.[8][9] AMPK is a key regulator of cellular energy homeostasis.

Angoroside_C_AMPK_Pathway Angoroside_C Angoroside C AMPK AMPK Angoroside_C->AMPK Downstream_Targets Downstream Targets (e.g., ACC, SREBP-1c) AMPK->Downstream_Targets Metabolic_Stress Metabolic Stress (e.g., High Glucose) Metabolic_Stress->AMPK Metabolic_Effects Improved Glucose and Lipid Metabolism Downstream_Targets->Metabolic_Effects Verproside_PKC_NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cigarette Smoke) PKCdelta PKCδ Inflammatory_Stimuli->PKCdelta IKK IKK Complex PKCdelta->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkB NF-κB IkappaB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, MUC5AC) Verproside Verproside Verproside->PKCdelta NFkB_n->Gene_Expression Nanoparticle_Workflow Formulation Nanoparticle Formulation (e.g., SLN, PLGA) Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization Administration In Vivo Administration (e.g., Oral, IV) Characterization->Administration Animal_Model Animal Model of Disease (e.g., COPD, Inflammation) Animal_Model->Administration Biodistribution Biodistribution Study (Imaging, Tissue Analysis) Administration->Biodistribution Efficacy Therapeutic Efficacy (Biomarkers, Histology) Administration->Efficacy Toxicity Toxicity Assessment (Histopathology, Blood Chemistry) Administration->Toxicity

References

Application Notes and Protocols: Preparation of Euphroside Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphroside is a novel, plant-derived small molecule currently under investigation for its potential therapeutic effects. Preliminary studies suggest its involvement in modulating key cellular signaling pathways. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, necessitating specific preparation protocols for its use in in vitro cell culture experiments. These application notes provide a detailed methodology for the preparation, storage, and application of this compound solutions to ensure consistent and reproducible experimental outcomes.

Data Summary

Table 1: this compound Stock Solution and Storage Recommendations
ParameterRecommendationRationale
Solvent Dimethyl Sulfoxide (DMSO), Cell Culture GradeThis compound is readily soluble in DMSO, a common solvent for hydrophobic compounds in cell culture applications.
Stock Concentration 10 mMA high-concentration stock minimizes the volume of DMSO added to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity.[1][2][3]
Storage Temperature -20°C or -80°CEnsures long-term stability of the stock solution.[4]
Storage Conditions Aliquoted in small volumes, protected from lightPrevents repeated freeze-thaw cycles that can degrade the compound and minimizes light-induced degradation.[4]
Shelf-Life 6-12 months at -20°C; >12 months at -80°CBased on general stability of DMSO stock solutions. Empirical validation is recommended.
Table 2: Recommended Working Concentrations and Solvent Limits
ParameterRecommendationConsiderations
Typical Working Concentration Range 1 µM - 50 µMThe optimal concentration is cell-type and assay dependent and should be determined empirically through dose-response studies.
Final DMSO Concentration in Culture Medium ≤ 0.5% (v/v) Most cell lines tolerate DMSO up to 0.5% with minimal cytotoxicity.[2]
Sensitive/Primary Cells ≤ 0.1% (v/v) Primary cells and some sensitive cell lines may require lower DMSO concentrations to avoid adverse effects.[2]
Vehicle Control EssentialA vehicle control (culture medium with the same final concentration of DMSO as the highest experimental concentration) must be included in all experiments to account for any solvent effects.[2]

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound to be inserted when known. For calculation: Mass (g) = 0.01 mol/L * Molar Mass ( g/mol ) * Volume (L)).

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Add the weighed this compound powder to a sterile tube. Add the required volume of sterile DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Aliquoting: Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with appropriate supplements)

  • Sterile microcentrifuge tubes

Methodology:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (if necessary): For preparing a range of concentrations, it is recommended to perform serial dilutions of the stock solution in DMSO before diluting in the final culture medium.[1] This maintains a consistent, low final DMSO concentration across all treatments.

  • Preparation of Final Working Solution:

    • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in the total volume of culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

    • Crucially, add the this compound-DMSO stock dropwise to the culture medium while gently vortexing or swirling the medium. This rapid mixing helps to prevent precipitation of the hydrophobic compound upon contact with the aqueous medium.[5][2]

  • Final Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could damage media components.

  • Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store diluted this compound solutions in culture medium, as the compound may precipitate or degrade over time.

Hypothetical Signaling Pathway and Experimental Workflow

Based on preliminary data, this compound is hypothesized to exert its effects through the modulation of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.

Euphroside_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Release Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., IL-6, TNF-α) NFkB_p65_p50->Gene_Expression Transcription Activation Cellular_Response Cellular Response (Inflammation, Survival) Gene_Expression->Cellular_Response

Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.

Experimental_Workflow A 1. Cell Seeding (e.g., HeLa cells, 24h) C 3. Cell Treatment (24h incubation) A->C B 2. Preparation of this compound Working Solutions (0, 1, 5, 10, 25, 50 µM) B->C D 4. Downstream Assays C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Western Blot (p-IκBα, Total IκBα) D->F G qRT-PCR (IL-6, TNF-α mRNA) D->G

Caption: General experimental workflow for evaluating the effects of this compound on cultured cells.

References

Application Notes & Protocols: Euphroside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphroside is an iridoid glycoside that has been identified in various plant species, notably within the Euphrasia (Eyebright) genus. It is recognized for its potential anti-inflammatory and antioxidant properties, making it a compound of interest in phytochemical research and drug development. To facilitate the accurate quantification and biological investigation of this compound, its use as a phytochemical standard is essential. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), information on its characteristics as a reference standard, and insights into its potential mechanism of action.

This compound Reference Standard: Characteristics

A well-characterized reference standard is the cornerstone of accurate quantitative analysis. While a specific Certificate of Analysis for a commercial this compound standard was not publicly available at the time of this writing, a typical certificate for a phytochemical reference standard would include the following information.

Table 1: Representative Certificate of Analysis for this compound Reference Standard

ParameterSpecification
Chemical Name (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde
Molecular Formula C₁₆H₂₄O₁₀
Molecular Weight 376.36 g/mol
CAS Number 76994-07-5
Appearance White to off-white powder
Purity (by HPLC) ≥ 98%
Identification Conforms to the structure by means of ¹H-NMR, ¹³C-NMR, and Mass Spectrometry
Solubility Soluble in methanol, ethanol, and water
Storage Conditions Store at 2-8°C, protected from light and moisture
Retest Date 24 months from the date of analysis

Quantitative Analysis of this compound by HPLC-UV

This section outlines a detailed protocol for the quantification of this compound in plant extracts and formulations using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Experimental Protocol: HPLC Method for this compound Quantification

Objective: To provide a validated HPLC-UV method for the accurate quantification of this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Run Time: 35 minutes

Preparation of Standard Solutions:

  • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with methanol to prepare working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material):

  • Weigh 1.0 g of powdered, dried plant material (e.g., Euphrasia rostkoviana).

  • Add 20 mL of 70% methanol and extract using an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation Data

The following table summarizes the typical validation parameters for the HPLC-UV method for this compound quantification, based on literature for similar iridoid glycosides.

Table 2: Summary of HPLC-UV Method Validation Parameters for this compound

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD%)
- Intra-day< 1.5%
- Inter-day< 2.0%
Specificity No interference from blank or placebo
Robustness Robust to minor changes in flow rate, mobile phase composition, and temperature

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh this compound Reference Standard dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilutions (Working Standards) dissolve_std->dilute_std inject Inject Samples & Standards dilute_std->inject weigh_sample Weigh Powdered Plant Material extract_sample Ultrasonic Extraction with 70% Methanol weigh_sample->extract_sample filter_sample Centrifuge & Filter extract_sample->filter_sample filter_sample->inject hplc_system HPLC System (C18 Column, UV Detector) chromatogram Obtain Chromatograms hplc_system->chromatogram inject->hplc_system calibration Generate Calibration Curve chromatogram->calibration quantify Quantify this compound in Samples calibration->quantify

Workflow for the quantification of this compound by HPLC-UV.

Stability-Indicating Method and Forced Degradation Studies

To ensure the analytical method can distinguish this compound from its degradation products, forced degradation studies are essential.

Experimental Protocol: Forced Degradation of this compound

Objective: To assess the stability of this compound under various stress conditions and to confirm the specificity of the HPLC method.

Procedure:

  • Prepare a solution of this compound in methanol (100 µg/mL).

  • Subject aliquots of this solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours. Neutralize with 1N NaOH.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 30 minutes. Neutralize with 1N HCl.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples using the validated HPLC-UV method described in Section 3.1.

  • Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the peak area of this compound.

Table 3: Representative Forced Degradation Results for this compound

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%Formation of two major degradation peaks.
Base Hydrolysis ~25%Formation of multiple degradation peaks.
Oxidative Degradation ~10%Formation of one major degradation peak.
Thermal Degradation ~5%Minor degradation observed.
Photolytic Degradation < 2%This compound is relatively stable under UV light.

Potential Anti-Inflammatory Signaling Pathway of this compound

Based on the known anti-inflammatory properties of iridoid glycosides, it is hypothesized that this compound exerts its effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Transcription Gene Transcription AP1->Transcription IkB IκBα IKK->IkB Inhibits degradation NFkB NF-κB IkB->NFkB Sequesters in cytoplasm NFkB->Transcription Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Transcription->Inflammatory_Mediators This compound This compound This compound->MAPK Inhibition This compound->IKK Inhibition

Hypothesized anti-inflammatory signaling pathway of this compound.

This diagram illustrates that an inflammatory stimulus like Lipopolysaccharide (LPS) can activate cell surface receptors (e.g., TLR4), leading to the activation of the MAPK and NF-κB signaling cascades. This results in the transcription of genes encoding pro-inflammatory mediators. This compound is hypothesized to inhibit these pathways, thereby reducing the inflammatory response.

Conclusion

This compound serves as a critical reference standard for the quality control and research of medicinal plants and derived products. The HPLC-UV method detailed in these notes provides a robust and reliable approach for its quantification. Further investigation into the specific molecular targets of this compound within inflammatory signaling pathways will be crucial for its development as a potential therapeutic agent.

Application Notes and Protocols: Exploring Euphroside in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the neuroprotective properties of Euphroside, an iridoid glycoside, is currently limited in published scientific literature. The following application notes and protocols are based on the established neuroprotective effects of structurally related iridoid glycosides, such as geniposide, aucubin, catalpol, and harpagoside. These compounds have demonstrated efficacy in various in vitro and in vivo models of neurodegeneration. Therefore, the methodologies and potential mechanisms of action described herein serve as a comprehensive framework to guide the investigation of this compound as a potential neuroprotective agent. The involvement of specific pathways in this compound's action is hypothetical and requires experimental validation.

Introduction to Iridoid Glycosides in Neuroprotection

Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a diverse range of biological activities. Several members of this class have emerged as promising candidates in the field of neuroprotection due to their potent anti-inflammatory, antioxidant, and anti-apoptotic properties. Studies on compounds like geniposide, aucubin, and catalpol have shown their ability to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as ischemic stroke.[1][2] The proposed mechanisms often involve the modulation of key signaling pathways that are central to neuronal survival and function.

This document provides a detailed guide for researchers interested in evaluating the neuroprotective potential of this compound. It includes a summary of quantitative data from studies on related iridoid glycosides, detailed protocols for essential in vitro assays, and visual representations of key signaling pathways and experimental workflows.

Quantitative Data Summary: Neuroprotective Effects of Related Iridoid Glycosides

The following tables summarize the quantitative findings from studies on iridoid glycosides with demonstrated neuroprotective effects. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Effects of Iridoid Glycosides on Neuronal Viability and Apoptosis

Iridoid GlycosideModel SystemNeurotoxic InsultConcentrationEffect on Cell ViabilityEffect on ApoptosisReference
Geniposide PC12 cellsH₂O₂10, 50, 100 µMIncreased viabilityInhibited apoptosis, increased Bcl-2 expression[3]
Aucubin Gerbil model of forebrain ischemiaIschemia/Reperfusion10 mg/kgProtected CA1 pyramidal neuronsReduced neuronal death[4]
Catalpol Rat model of focal ischemic strokeMCAO/R5 mg/kgDecreased infarct sizeInhibited apoptosis[5]
Harpagoside Cultured mesencephalic neuronsMPP⁺Not specifiedAttenuated loss of TH-positive neurons-[6]

Table 2: Modulation of Oxidative Stress and Inflammatory Markers by Iridoid Glycosides

| Iridoid Glycoside | Model System | Effect on Oxidative Stress | Effect on Inflammatory Markers | Reference | | --- | --- | --- | --- | | Cornel Iridoid Glycoside | Rat model of brain injury | Reduced lipid peroxidation, increased antioxidants (catalase, SOD, GPx, GSH) | Decreased TNF-α and IL-6 levels |[7] | | Aucubin | Gerbil model of forebrain ischemia | Reduced superoxide anion production, oxidative DNA damage, and lipid peroxidation | - |[8] | | Geniposide | Rat model of traumatic brain injury | - | Inhibited IL-1β, IL-6, and IL-8; increased IL-10 | | | Harpagoside | Rat model | Increased glutathione peroxidase, decreased lipid peroxidation | Inhibited NF-κB pathway |[9] |

Signaling Pathways in Iridoid Glycoside-Mediated Neuroprotection

Several key signaling pathways are implicated in the neuroprotective effects of iridoid glycosides. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds like this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[10] Activation of the Nrf2 pathway is a critical defense mechanism against oxidative stress, a key contributor to neurodegeneration. Some iridoid glycosides have been shown to activate this pathway.[11][12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iridoid Iridoid Glycoside (e.g., this compound - Hypothetical) Keap1_Nrf2 Keap1-Nrf2 Complex Iridoid->Keap1_Nrf2 promotes dissociation (hypothetical) ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Caption: Nrf2 Signaling Pathway in Neuroprotection.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18, leading to neuroinflammation.[13] Inhibition of the NLRP3 inflammasome is a key therapeutic strategy for neurodegenerative diseases. Certain natural compounds have been shown to inhibit this pathway.[13][14]

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PAMPs_DAMPs PAMPs/DAMPs (e.g., ATP, Aβ) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activates Iridoid Iridoid Glycoside (e.g., this compound - Hypothetical) Iridoid->NLRP3 inhibits (hypothetical) ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b maturation Neuroinflammation Neuroinflammation IL1b->Neuroinflammation promotes

Caption: NLRP3 Inflammasome Pathway and Neuroinflammation.

Experimental Workflow for Assessing Neuroprotective Effects

A systematic approach is essential for evaluating the neuroprotective potential of a novel compound. The following workflow outlines the key stages, from initial screening to mechanistic studies.

Experimental_Workflow cluster_screening Phase 1: In Vitro Screening cluster_mechanism Phase 2: Mechanistic Studies cluster_validation Phase 3: In Vivo Validation (Future Work) A1 Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) A2 Induce Neurotoxicity (e.g., H₂O₂, MPP⁺, Glutamate) A1->A2 A3 Treat with this compound (Dose-Response) A2->A3 A4 Assess Cell Viability & Cytotoxicity (MTT & LDH Assays) A3->A4 B1 Apoptosis Assays (TUNEL, Caspase Activity) A4->B1 If protective B2 Oxidative Stress Assays (ROS Measurement) A4->B2 If protective B3 Western Blot Analysis (Signaling Pathway Proteins) B1->B3 B2->B3 B4 Immunofluorescence (Protein Localization) B3->B4 C1 Animal Model of Neurodegeneration B4->C1 Promising Results C2 Behavioral Tests C1->C2 C3 Histopathological Analysis C2->C3

Caption: Experimental Workflow for Neuroprotection Studies.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key in vitro assays to assess the neuroprotective effects of this compound.

Protocol 1: Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic rodents, a widely used model for neuroprotection studies.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or mouse)

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme for dissociation (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Coating of Cultureware:

    • Coat culture plates or coverslips with poly-D-lysine (50 µg/mL in sterile water) for at least 4 hours at 37°C or overnight at 4°C.

    • Aspirate the poly-D-lysine solution and wash three times with sterile, distilled water. Allow to air dry completely in a sterile hood.

  • Dissection and Dissociation:

    • Euthanize the pregnant animal according to approved institutional guidelines.

    • Harvest the embryos and place them in ice-cold dissection medium.

    • Under a dissecting microscope, isolate the hippocampi from the embryonic brains.

    • Transfer the hippocampi to a tube containing the dissociation enzyme and incubate at 37°C for the recommended time (e.g., 15-20 minutes for papain).

    • Gently wash the tissue with plating medium to inactivate the enzyme.

    • Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Cell Plating and Maintenance:

    • Determine the cell density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at the desired density (e.g., 1.5 x 10⁵ cells/cm²) onto the pre-coated cultureware.

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

    • After 24 hours, perform a half-medium change to remove cellular debris.

    • Continue to culture the neurons, performing half-medium changes every 3-4 days.

Protocol 2: Induction of Neurotoxicity in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a common model for studying Parkinson's disease-related neurotoxicity. This protocol describes the use of MPP⁺ to induce neuronal damage.

Materials:

  • Differentiated SH-SY5Y cells (e.g., using retinoic acid)

  • MPP⁺ iodide

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution

Procedure:

  • Cell Seeding:

    • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).

    • Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).

  • Induction of Neurotoxicity:

    • Prepare a stock solution of MPP⁺ in sterile water or PBS.

    • Add MPP⁺ to the wells to a final concentration that induces significant but not complete cell death (e.g., 0.5-2 mM, to be optimized for your specific cell line and conditions). Do not add MPP⁺ to the control wells.

    • Incubate for 24-48 hours.

  • Assessment of Neuroprotection:

    • Following the incubation period, proceed with cell viability and cytotoxicity assays (e.g., MTT and LDH assays).

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate with treated cells

Procedure:

  • MTT Addition:

    • Remove a portion of the culture medium from each well, leaving approximately 100 µL.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.

Protocol 4: LDH Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • LDH assay kit (commercially available)

  • 96-well plate with treated cells

Procedure:

  • Sample Collection:

    • Gently centrifuge the 96-well plate if cells are in suspension.

    • Carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified in the kit protocol (commonly 490 nm).

  • Data Analysis:

    • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent provided in the kit).

Protocol 5: Western Blot for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, which is essential for studying signaling pathways.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NLRP3, anti-Caspase-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells in lysis buffer and collect the total protein.

    • Determine the protein concentration of each sample using a protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

By following these application notes and protocols, researchers can systematically investigate the neuroprotective potential of this compound and contribute to the growing body of knowledge on the therapeutic applications of iridoid glycosides in neurodegenerative diseases.

References

Application Note: Quantitative Determination of Euphroside in Human Plasma using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of euphroside in human plasma. The protocol details a straightforward protein precipitation method for sample preparation, followed by a rapid and efficient chromatographic separation. This method is intended for use in pharmacokinetic studies, drug metabolism research, and other bioanalytical applications requiring precise measurement of this compound in a complex biological matrix. While specific validated data for this compound is not publicly available, this method is based on established protocols for structurally similar compounds and provides a robust starting point for method development and validation.[1][2][3]

Introduction

This compound, an iridoid glycoside, is a compound of interest in various pharmacological studies. Accurate quantification in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays.[4] This application note provides a comprehensive protocol for researchers and drug development professionals to establish a reliable method for this compound detection.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[5][6][7] This technique is chosen for its simplicity, speed, and efficiency in removing high molecular weight interferences like proteins.[5]

Protocol:

  • Allow frozen plasma samples to thaw on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS). The use of an appropriate internal standard is crucial for accurate quantification. A structurally similar and stable isotopically labeled compound would be ideal.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is designed to be rapid and efficient, providing good peak shape and resolution from endogenous plasma components.

Table 1: LC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetononitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for sensitive and selective detection of this compound and the internal standard.

Table 2: MS/MS Parameters (Hypothetical)

ParameterThis compoundInternal Standard (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) [To be determined][To be determined]
Product Ion (Q3) [To be determined][To be determined]
Dwell Time 100 ms100 ms
Collision Energy [To be optimized][To be optimized]
Declustering Potential [To be optimized][To be optimized]

Note: The precursor and product ions, as well as collision energy and declustering potential, need to be empirically determined by direct infusion of a this compound standard solution into the mass spectrometer.

Method Validation (Projected Performance)

A full method validation should be conducted according to regulatory guidelines (e.g., FDA or EMA).[8][9][10][11] The following table summarizes the expected performance characteristics of a validated method based on similar assays.[1][2]

Table 3: Projected Method Validation Parameters

ParameterExpected Range/Value
Linearity (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 1 - 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery 85 - 115%
Matrix Effect Minimal and compensated by IS

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with IS (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 transfer Transfer to Autosampler Vial vortex2->transfer lc_separation LC Separation (C18 Column) transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

Hypothetical Metabolic Pathway of this compound

G This compound This compound PhaseI Phase I Metabolism (e.g., Hydrolysis, Oxidation) This compound->PhaseI PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) This compound->PhaseII Metabolite1 Metabolite 1 (Aglycone) PhaseI->Metabolite1 Metabolite1->PhaseII Metabolite2 Conjugated Metabolite PhaseII->Metabolite2 Excretion Excretion PhaseII->Excretion Metabolite2->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

The described LC-MS/MS method provides a robust framework for the sensitive and selective quantification of this compound in human plasma. The detailed sample preparation and analysis protocols, along with the projected validation performance, offer a solid foundation for researchers to develop and validate a method tailored to their specific needs in pharmacokinetic and metabolic studies.

References

Troubleshooting & Optimization

Improving Euphroside solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Euphroside for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a naturally occurring iridoid glycoside with known anti-inflammatory, anti-allergic, and antioxidant properties.[1] Like many natural products, its moderate polarity can lead to challenges in achieving sufficient concentrations in aqueous-based cell culture media for in vitro studies, potentially impacting the accuracy and reproducibility of experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: Based on the chemical class of iridoid glycosides, the recommended starting solvents are Dimethyl Sulfoxide (DMSO) and ethanol. These organic solvents are generally effective at dissolving compounds with moderate polarity and are compatible with most cell culture applications when used at low final concentrations.

Q3: What is the maximum permissible concentration of DMSO or ethanol in a typical cell culture experiment?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO or ethanol in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is always recommended to perform a solvent toxicity control experiment to determine the specific tolerance of your cell line.

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

A4: Precipitation upon addition to aqueous solutions is a common issue with compounds dissolved in a high concentration of organic solvent. Please refer to the Troubleshooting Guide below for a step-by-step protocol to address this issue.

Q5: Are there any alternative methods to improve this compound's solubility without using organic solvents?

A5: While organic solvents are the most common approach, other techniques for improving the solubility of poorly soluble compounds include pH adjustment, the use of co-solvents, and the formation of solid dispersions or inclusion complexes. However, for standard in vitro assays, starting with a DMSO-based stock solution is the most straightforward method.

Troubleshooting Guides

Issue: this compound precipitates out of solution upon dilution in aqueous media.

Root Cause: Rapid change in solvent polarity when a concentrated DMSO stock of a hydrophobic compound is introduced into an aqueous environment.

Solution Workflow:

G start Start: this compound Powder stock Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. start->stock intermediate Perform an intermediate dilution of the DMSO stock in a protein-containing solution (e.g., Fetal Bovine Serum - FBS). stock->intermediate Key Step final Perform the final dilution into your complete cell culture medium to achieve the desired working concentration. intermediate->final vortex Vortex gently or pipette mix thoroughly after each dilution step. final->vortex observe Visually inspect for any signs of precipitation. vortex->observe end Solution is ready for in vitro assay. observe->end

Caption: Workflow for dissolving this compound and avoiding precipitation.

Detailed Steps:

  • Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved by gentle vortexing or warming in a 37°C water bath.

  • Intermediate Dilution with Serum: Perform an intermediate dilution of your DMSO stock solution into Fetal Bovine Serum (FBS) or another protein-rich component of your media. The proteins can help to stabilize the compound and prevent precipitation.

  • Final Dilution in Culture Medium: Add the intermediate dilution to your final volume of complete cell culture medium to reach the desired working concentration. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).

  • Mixing: Ensure thorough mixing at each dilution step by gentle vortexing or pipetting up and down.

Data Presentation

Table 1: Recommended Solvents and General Strategies for Improving this compound Solubility

Solvent/MethodRecommended Starting ConcentrationKey Considerations
Primary Solvents
Dimethyl Sulfoxide (DMSO)10-50 mM Stock SolutionUse high-purity, anhydrous DMSO. Keep final concentration in media low to avoid cytotoxicity (≤ 0.1% recommended).
Ethanol (EtOH)10-50 mM Stock SolutionCan be a good alternative to DMSO. Similar cytotoxicity concerns at higher concentrations.
Solubility Enhancement Techniques
Co-solvencyN/AUsing a mixture of solvents (e.g., DMSO/Ethanol and water) can sometimes improve solubility over a single solvent.
pH AdjustmentN/AThe impact of pH on this compound solubility is not well-documented but could be explored for specific buffer systems.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it to a 10 µM working concentration in cell culture medium.

Materials:

  • This compound (MW: 376.36 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (10 mM):

    • Weigh out 3.76 mg of this compound powder.

    • Add 1 mL of 100% DMSO.

    • Vortex until the powder is completely dissolved. This is your 10 mM stock solution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solution Preparation (10 µM):

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of complete cell culture medium. Mix well by gentle pipetting. This results in a 100 µM solution.

    • Prepare the final 10 µM working solution by performing a 1:10 dilution of the 100 µM intermediate solution into the final volume of your cell culture medium for the experiment. For example, add 100 µL of the 100 µM solution to 900 µL of medium.

    Note: The final DMSO concentration in the 10 µM working solution will be 0.1%.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways modulated by this compound based on its known biological activities.

G This compound This compound IKK IKK This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases p65_p50 p65/p50 NFkB->p65_p50 Nucleus Nucleus p65_p50->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Activates Transcription G This compound This compound Keap1 Keap1 This compound->Keap1 Promotes Dissociation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nucleus->ARE Binds to G This compound This compound Ca_influx Ca²⁺ Influx This compound->Ca_influx Inhibits Antigen Antigen IgE IgE Antigen->IgE Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI Cross-links Fc_epsilon_RI->Ca_influx Triggers Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Nucleus Nucleus NFAT->Nucleus Translocates to Allergic_Mediators Allergic Mediators (Histamine, Cytokines) Nucleus->Allergic_Mediators Promotes Release

References

Euphroside stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing stability issues encountered with Euphroside in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is an iridoid glycoside, a class of monoterpenoid compounds found in various medicinal plants.[1][2] Iridoid glycosides are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.[2][3] The therapeutic potential of these compounds may involve the regulation of key cellular signaling pathways. For instance, some iridoid glycosides have been shown to inhibit cancer growth by down-regulating pathways such as PI3K/Akt or STAT3, which are crucial for cell proliferation and survival.[3][4] It is important to note that the biological activity of some iridoid glycosides may require the hydrolysis of their glycosidic bond.[4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to the limited information on this compound's solubility, it is recommended to start with a polar, aprotic organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, while more sensitive primary cells may require concentrations below 0.1%.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent-induced effects.

Q3: My this compound solution is precipitating when added to the cell culture medium. What are the common causes?

A3: Precipitation of a test compound in cell culture media is a common issue that can significantly alter the effective concentration and introduce experimental artifacts. Potential causes include:

  • Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium may be higher than its solubility limit.

  • Temperature Shift: Moving the compound from a stock solution at room temperature or 4°C to a pre-warmed medium at 37°C can decrease the solubility of some compounds.[5]

  • pH Shift: The CO2 environment of a cell culture incubator can lower the pH of the medium, affecting the solubility of pH-sensitive compounds.[5]

  • Interaction with Media Components: this compound may interact with salts (e.g., calcium, phosphate), proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[5]

Q4: How can I determine the stability of this compound under my specific experimental conditions?

A4: The stability of this compound should be assessed over the time course of your experiment (e.g., 24, 48, 72 hours). This involves incubating a solution of this compound in your complete cell culture medium at 37°C and 5% CO2. Aliquots are collected at various time points and the concentration of the parent compound is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for this procedure is provided in the "Experimental Protocols" section.

Troubleshooting Guide for this compound Precipitation

This guide addresses common scenarios related to this compound precipitation in cell culture media.

ObservationPotential CauseRecommended Solution
Precipitate forms immediately upon adding this compound stock to the medium.1. Concentration exceeds solubility: The final concentration is too high for the aqueous environment. 2. Rapid solvent polarity change: Adding a concentrated DMSO stock directly to the medium causes the compound to crash out of solution.1. Reduce Final Concentration: Test a lower final concentration of this compound. 2. Modify Dilution Method: Add the DMSO stock solution to the pre-warmed medium dropwise while gently vortexing or swirling. Prepare serial dilutions in the medium instead of a single large dilution step.[5]
Precipitate forms over time while in the incubator.1. Temperature-dependent solubility: The compound is less soluble at 37°C. 2. pH instability: Cell metabolism or the incubator's CO2 environment alters the medium's pH.[5] 3. Interaction with media components: The compound may be reacting with salts or proteins over time.[5] 4. Compound degradation: this compound may be degrading into less soluble byproducts.1. Pre-warm Medium: Always use medium pre-warmed to 37°C before adding the compound.[5] 2. Use Buffered Medium: Consider using a medium buffered with HEPES to maintain a more stable pH. 3. Assess Stability: Perform a stability study (see Protocol 1) to determine if the compound is degrading over time.
Cloudiness or fine particulate matter appears in the culture.1. Micro-precipitation: Fine, non-crystalline precipitate is forming. 2. Microbial contamination: Bacteria, yeast, or fungi are growing in the culture.[6]1. Microscopic Examination: Examine a sample of the medium under a microscope to distinguish between chemical precipitate and microbial growth.[5] 2. Review Sterile Technique: If contamination is suspected, discard the culture, thoroughly disinfect the incubator and hood, and review your aseptic techniques.
Precipitate is observed after thawing a frozen stock solution.1. Poor solubility at low temperatures. 2. Freeze-thaw instability: The compound has precipitated during the freeze-thaw cycle.1. Re-dissolve: Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully re-dissolved before use.[5] 2. Aliquot Stocks: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5]

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C

This table illustrates example data from a stability assessment performed via HPLC.

Time (Hours)% Remaining in DMEM (+10% FBS)% Remaining in RPMI-1640 (+10% FBS)
0100.0%100.0%
698.5%99.1%
1295.2%97.6%
2489.8%94.3%
4881.3%88.5%
7274.6%83.2%
Table 2: Example Effect of Final DMSO Concentration on Cell Viability (MTT Assay)

This table shows hypothetical data on the cytotoxicity of the solvent on a typical cancer cell line after 48 hours.

Final DMSO ConcentrationCell Viability (% of Control)
0.05%99.5% ± 4.2%
0.1%98.1% ± 3.8%
0.25%96.3% ± 4.5%
0.5%92.4% ± 5.1%
1.0%75.8% ± 6.3%
2.0%41.2% ± 7.9%

Mandatory Visualizations

experimental_workflow Diagram 1: Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 100 mM this compound stock in 100% DMSO prep_media Prepare working solution (e.g., 100 µM) in complete cell culture medium prep_stock->prep_media incubate Incubate solution at 37°C, 5% CO2 in a cell-free plate prep_media->incubate sample_t0 Collect T=0 aliquot immediately incubate->sample_t0 sample_tx Collect aliquots at various time points (e.g., 6, 12, 24, 48, 72h) incubate->sample_tx store_samples Store samples at -80°C until analysis sample_t0->store_samples sample_tx->store_samples hplc Analyze samples by validated HPLC method store_samples->hplc quantify Quantify peak area of parent this compound hplc->quantify calculate Calculate % remaining relative to T=0 quantify->calculate

Caption: Workflow for assessing this compound stability in media via HPLC.

troubleshooting_logic Diagram 2: Troubleshooting Logic for this compound Precipitation start Precipitate observed in cell culture medium q1 When does precipitate form? start->q1 immediately Immediately upon addition q1->immediately Immediately over_time Over time in incubator q1->over_time Over Time q2 Is final concentration >10 µM? immediately->q2 q3 Is medium buffered with HEPES? over_time->q3 sol_high_conc SOLUTION: Lower final concentration. Perform serial dilutions. q2->sol_high_conc Yes sol_check_dmso Check final DMSO concentration. Keep <0.5%. Add stock dropwise to media. q2->sol_check_dmso No sol_use_hepes SOLUTION: Use HEPES-buffered medium to stabilize pH. q3->sol_use_hepes No sol_stability_assay Perform stability assay (Protocol 1). Compound may be degrading. q3->sol_stability_assay Yes

Caption: Decision tree for troubleshooting this compound precipitation.

signaling_pathway Diagram 3: Hypothetical Signaling Pathway for Iridoid Glycosides cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates jak JAK receptor->jak Activates akt Akt pi3k->akt Activates transcription Gene Transcription akt->transcription stat3 STAT3 jak->stat3 Phosphorylates stat3->transcription Dimerizes & translocates proliferation Increased Proliferation transcription->proliferation survival Increased Survival (Anti-apoptosis) transcription->survival This compound This compound (or its aglycone) This compound->pi3k Inhibits This compound->jak Inhibits

Caption: Hypothetical mechanism of this compound inhibiting key survival pathways.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media via HPLC

Objective: To quantify the degradation of this compound in a specific cell culture medium over a typical experiment duration.

Materials:

  • This compound powder

  • 100% DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration (e.g., 50 µM). This should be a concentration below its determined solubility limit and within the linear range of the HPLC assay.

  • Incubation: Dispense aliquots of the working solution into sterile microcentrifuge tubes. Place the tubes in a cell culture incubator at 37°C with 5% CO2.

  • Time Point Sampling:

    • Immediately after preparation, take an aliquot for the T=0 time point.

    • Collect subsequent aliquots at desired time points (e.g., 6, 12, 24, 48, and 72 hours).

    • Immediately store all collected samples at -80°C to halt any further degradation until analysis.

  • HPLC Analysis:

    • Thaw all samples simultaneously.

    • Analyze the concentration of the parent this compound compound in each sample using a validated stability-indicating HPLC method.[7][8][9]

    • The method should be able to separate the intact this compound from any potential degradation products.

  • Data Analysis:

    • Calculate the peak area of the this compound peak for each time point.

    • Determine the percentage of this compound remaining at each time point relative to the T=0 sample (% Remaining = [Peak Area at Tx / Peak Area at T0] * 100).

Protocol 2: Determining the Cytotoxic Effect of this compound using the MTT Assay

Objective: To determine the concentration range over which this compound affects cell viability and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cells of interest in culture

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[10]

  • Microplate reader (absorbance at 570 nm).

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

    • Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a media-only blank from all readings.

    • Calculate cell viability as a percentage of the vehicle control: (% Viability = [Absorbance of treated sample / Absorbance of vehicle control] * 100).

    • Plot the % viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 3: Assessing the Effect of this compound on Cell Proliferation using the BrdU Assay

Objective: To measure the effect of this compound on DNA synthesis and cell proliferation.

Materials:

  • Cells of interest in culture

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution (e.g., 10 µM).[13]

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2.5 N H2SO4).[14]

  • Microplate reader

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound as described in the MTT assay protocol (Steps 1-3).

  • BrdU Labeling: Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well. Incubate to allow BrdU to be incorporated into the DNA of proliferating cells.[15]

  • Fixation and Denaturation: Remove the culture medium and fix the cells. Denature the DNA using an acidic solution to expose the incorporated BrdU.[13][16]

  • Antibody Incubation:

    • Incubate the cells with an anti-BrdU primary antibody, which will bind to the incorporated BrdU.

    • Wash the wells and add an enzyme-conjugated secondary antibody. Incubate.

  • Detection:

    • Wash the wells to remove unbound antibody.

    • Add the substrate solution. The enzyme on the secondary antibody will convert the substrate to a colored product.

    • Stop the reaction with a stop solution.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: The amount of color development is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells. Compare the absorbance values of treated cells to control cells.

References

Technical Support Center: Euphroside Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphroside. The information is designed to address common challenges encountered during the extraction and purification of this iridoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources is it commonly found?

A1: this compound is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. It is a characteristic constituent of plants belonging to the Euphrasia genus (Eyebright), within the Orobanchaceae family. These plants are often hemiparasitic, meaning they derive some of their nutrients from host plants, which can influence their phytochemical profile.

Q2: Which solvents are most effective for extracting this compound?

A2: Polar solvents are generally recommended for the extraction of iridoid glycosides like this compound due to their polar nature. Methanol or aqueous methanol solutions (e.g., 60-80%) are commonly used and have been shown to be effective for extracting similar compounds.[1][2] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

Q3: What are the main challenges in purifying this compound?

A3: The primary challenges in purifying this compound and other iridoid glycosides include:

  • Co-extraction of similar compounds: Euphrasia species contain a variety of other iridoids (e.g., aucubin, catalpol), phenylethanoid glycosides, and flavonoids with similar polarities, making separation difficult.

  • Instability: Iridoid glycosides can be susceptible to degradation under certain conditions, such as enzymatic activity during extraction or exposure to acidic or alkaline pH and high temperatures during processing.[1][3][4]

  • Chromatographic issues: Peak tailing and broadening are common during HPLC purification of glycosides due to interactions with the stationary phase.[5][6][7][8]

Q4: How can I monitor the presence and purity of this compound during my experiments?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective method for the qualitative and quantitative analysis of this compound.[9][10][11][12] Thin-Layer Chromatography (TLC) can also be used as a simpler, preliminary method for monitoring the presence of this compound in different fractions.

Troubleshooting Guides

Extraction Issues
Problem Potential Cause Recommended Solution
Low Extraction Yield Inefficient solvent system.Optimize the solvent system. A 60% methanol aqueous solution has been shown to be effective for extracting a range of iridoid glycosides.[1][2] Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.[13]
Incomplete cell wall disruption.Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Enzymatic degradation during extraction.Consider blanching the plant material before extraction to deactivate enzymes like β-glucosidase that can degrade iridoid glycosides.[3] Alternatively, perform extraction at low temperatures.
Co-extraction of a large amount of chlorophyll and other non-polar compounds. Use of a solvent with too low polarity.Start with a defatting step using a non-polar solvent like hexane before proceeding with the main extraction using a polar solvent.
Purification Issues (HPLC)
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between this compound and residual silanol groups on the C18 column.[5][8]Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups.[5]
Column overload.[8]Reduce the sample concentration or injection volume.[8]
Peak Broadening Extra-column band broadening.Minimize the length and diameter of tubing between the injector, column, and detector.[6][14]
Poor column condition.Use a guard column to protect the analytical column from contaminants.[6][14] If the column is old, it may need to be replaced.
Poor Resolution Between this compound and Other Glycosides Inappropriate mobile phase composition.Optimize the gradient elution profile. A shallow gradient can improve the separation of closely eluting compounds.
Unsuitable stationary phase.Consider using a different column chemistry, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity for glycosides.

Experimental Protocols

Protocol 1: Extraction of this compound from Euphrasia sp.
  • Plant Material Preparation: Air-dry the aerial parts of the Euphrasia plant material at room temperature and then grind into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (100 g) with 60% aqueous methanol (1 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC
  • Initial Fractionation (Column Chromatography):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Pack a silica gel column with an appropriate solvent system (e.g., a gradient of chloroform-methanol).

    • Apply the sample to the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

    • Collect fractions and monitor them by TLC or analytical HPLC to identify the fractions containing this compound.

  • Preparative HPLC Purification:

    • Pool the this compound-rich fractions and concentrate them.

    • Dissolve the concentrated fraction in the initial mobile phase for preparative HPLC.

    • Purify the sample using a C18 preparative HPLC column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Gradient Program: A shallow gradient optimized based on analytical HPLC results (e.g., 5-30% acetonitrile over 40 minutes).

    • Detection: UV detection at an appropriate wavelength (e.g., 230-240 nm).

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Extraction_Workflow Start Dried & Powdered Euphrasia Plant Material Extraction Maceration with 60% Aqueous Methanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation (<40°C) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Caption: Workflow for the extraction of this compound.

Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC/HPLC Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of this compound-rich Fractions Fraction_Collection->Pooling Prep_HPLC Preparative HPLC (C18) (Acetonitrile/Water Gradient) Pooling->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Purification workflow for this compound.

Degradation_Pathway This compound This compound (Iridoid Glycoside) Aglycone This compound Aglycone + Glucose This compound->Aglycone β-glucosidase or Acid Hydrolysis Degradation_Products Further Degradation Products Aglycone->Degradation_Products Instability

Caption: Potential degradation pathway of this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Euphroside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the analysis of euphroside.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

1. Question: Why am I seeing no peaks or very small peaks for my this compound standard or sample?

Answer:

This issue can stem from several sources, ranging from instrument setup to sample degradation.

  • Injection Issues: Ensure the sample is correctly drawn into the sample loop and that an injection has occurred, which is often indicated by a pressure drop at the start of the run.[1]

  • Detector Settings: Verify that the detector is turned on and set to the appropriate wavelength for this compound. While specific UV absorbance maxima for this compound are not readily published, related iridoid glycosides often absorb at lower UV wavelengths (e.g., 205-240 nm).

  • Mobile Phase Incompatibility: If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape or no peak at all. Whenever possible, dissolve your sample in the initial mobile phase.[2]

  • Sample Degradation: this compound, like many natural products, may be susceptible to degradation. Ensure proper storage of samples and standards, protecting them from light and elevated temperatures.[3]

  • System Leaks: Check all fittings and connections for any signs of leaks, which can lead to a loss of pressure and prevent the sample from reaching the detector.[4][5]

2. Question: My this compound peak is broad and/or tailing. How can I improve the peak shape?

Answer:

Poor peak shape is a common issue in HPLC and can often be resolved by systematically checking the following:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.[6]

  • Inappropriate Injection Solvent: As mentioned previously, the injection solvent should be of equal or lesser strength than the mobile phase.[2]

  • Column Contamination or Degradation: The column's stationary phase can become contaminated or degrade over time. Try flushing the column with a strong solvent or, if necessary, replace the column.[4][6] Using a guard column can help extend the life of your analytical column.[4]

  • Secondary Interactions: Silanol groups on the silica backbone of C18 columns can cause peak tailing for polar compounds. Using a mobile phase with a lower pH (e.g., with 0.1% formic or acetic acid) can help suppress this interaction. Alternatively, using an end-capped column is recommended.[1]

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. Ensure that the tubing between the column and the detector is as short as possible and has a narrow internal diameter.[5]

3. Question: I am experiencing a drifting or noisy baseline. What are the possible causes?

Answer:

An unstable baseline can interfere with peak integration and reduce the sensitivity of your analysis.

  • Mobile Phase Issues: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system.[4] Inconsistent mixing of the mobile phase in gradient elution can also cause baseline drift.[1][4] Always use high-purity (HPLC-grade) solvents and freshly prepared mobile phases.[1]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Increase the equilibration time before starting your analytical run.[1][4]

  • Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift. Using a column oven is highly recommended to maintain a stable temperature.[4][5]

  • Detector Issues: A contaminated detector flow cell can lead to a noisy baseline. Flush the flow cell with a strong, appropriate solvent.[4] A failing detector lamp can also be a source of noise.[4]

  • System Leaks: Leaks in the system can cause pressure fluctuations that manifest as a noisy baseline.[4]

4. Question: My retention times are shifting between injections. How can I achieve consistent retention?

Answer:

Consistent retention times are crucial for reliable compound identification.

  • Mobile Phase Composition: Inaccurately prepared mobile phase is a common cause of retention time drift. Prepare fresh mobile phase, ensuring precise measurements of all components.[4]

  • Flow Rate Fluctuation: Check that the pump is delivering a consistent flow rate. Leaks or worn pump seals can cause the flow rate to vary.[4][5]

  • Column Temperature: As mentioned, temperature affects retention. Ensure the column oven is set and maintaining the target temperature.[4][5]

  • Column Equilibration: Insufficient equilibration between gradient runs can lead to shifting retention times. Ensure the column is fully re-equilibrated to the initial conditions before each injection.[1]

Frequently Asked Questions (FAQs)

1. Question: What are the recommended starting HPLC parameters for this compound analysis?

Answer:

While a specific, validated method for this compound is not widely published, the following parameters, based on the analysis of similar iridoid and phenylethanoid glycosides, can serve as a good starting point for method development.[7]

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended Starting ConditionNotes
Column C18 (Reversed-Phase), 250 mm x 4.6 mm, 5 µmA standard C18 column is a versatile choice for many natural products.[3][8]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is often necessary for complex samples.[9][10]
Gradient Program Start at 5-10% B, increase to 30-40% B over 20-30 minutesThis is a generic starting gradient and will require optimization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[3][8]
Column Temperature 25-30 °CMaintaining a consistent temperature is crucial for reproducibility.[3][11]
Detection Wavelength Diode Array Detector (DAD) scanning 200-400 nmLacking a strong chromophore, this compound may be best detected at lower wavelengths (~210 nm).[9]
Injection Volume 10 µLThis can be adjusted based on sample concentration.[3]

2. Question: How should I prepare plant extracts for this compound analysis by HPLC?

Answer:

Proper sample preparation is critical for accurate and reproducible results. The following is a general protocol for the extraction of iridoid glycosides from plant material.

Experimental Protocol: Sample Extraction

  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction: Perform an ultrasound-assisted extraction or pressurized fluid extraction for efficiency.[12] A common solvent for extracting glycosides is 70-80% methanol or ethanol in water.[7]

  • Filtration: After extraction, filter the mixture to remove solid plant material.

  • Solvent Evaporation: Evaporate the solvent from the filtrate, for example, using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in the initial HPLC mobile phase.

  • Final Filtration: Before injection, filter the reconstituted sample through a 0.45 µm syringe filter to remove any remaining particulate matter that could damage the HPLC column.

3. Question: How do I validate my HPLC method for this compound analysis?

Answer:

Method validation ensures that your analytical method is reliable, reproducible, and accurate for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, a typical HPLC method validation includes the following parameters.[3][8][9][13]

Table 2: HPLC Method Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies.[13]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.[13]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_specific_troubleshooting Specific Troubleshooting Steps cluster_resolution Resolution start HPLC Problem Observed (e.g., No Peaks, Broad Peaks, Drifting Baseline) check_instrument Check Instrument Status (Leaks, Pressure, Lamp) start->check_instrument check_mobile_phase Check Mobile Phase (Composition, Degassing, Freshness) start->check_mobile_phase check_sample Check Sample Prep (Solvent, Concentration, Filtration) start->check_sample troubleshoot_peaks Peak Shape Issues? (Reduce Injection Vol, Check Column) check_instrument->troubleshoot_peaks troubleshoot_retention Retention Time Issues? (Check Flow Rate, Temp Control) check_instrument->troubleshoot_retention troubleshoot_baseline Baseline Issues? (Equilibrate Column, Flush Detector) check_mobile_phase->troubleshoot_baseline check_mobile_phase->troubleshoot_retention check_sample->troubleshoot_peaks solution Problem Resolved troubleshoot_peaks->solution Improved escalate Consult Senior Scientist or Manufacturer troubleshoot_peaks->escalate No Improvement troubleshoot_baseline->solution Improved troubleshoot_baseline->escalate No Improvement troubleshoot_retention->solution Improved troubleshoot_retention->escalate No Improvement

Caption: A workflow diagram for systematic HPLC troubleshooting.

Method_Development_Logic cluster_initial Phase 1: Initial Setup cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation select_column Select Column (e.g., C18) select_mobile_phase Select Mobile Phase (e.g., ACN/H2O with Acid) select_column->select_mobile_phase optimize_gradient Optimize Gradient Profile select_mobile_phase->optimize_gradient optimize_flow_temp Optimize Flow Rate & Temperature optimize_gradient->optimize_flow_temp validate Perform Method Validation (ICH Guidelines) optimize_flow_temp->validate

References

How to prevent Euphroside degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of Euphroside degradation during storage and experimentation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an iridoid glycoside, a type of naturally occurring compound with potential therapeutic properties, including anti-inflammatory, anti-allergic, and antioxidant effects. Like many glycosides, this compound is susceptible to degradation, which can lead to a loss of biological activity and the formation of impurities. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results and for the development of stable pharmaceutical formulations.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of iridoid glycosides, the primary factors that can cause this compound degradation are:

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

  • pH: this compound is expected to be most stable in slightly acidic to neutral conditions. Both strongly acidic and alkaline pH can catalyze the hydrolysis of the glycosidic bond.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can degrade this compound.

  • Enzymatic Activity: If working with crude plant extracts, endogenous enzymes may degrade this compound.

Q3: What are the ideal storage conditions for solid this compound?

For long-term storage of pure, solid this compound, it is recommended to store it at -20°C or -80°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For short-term storage, 2-8°C in a desiccator can be sufficient.

Q4: How should I prepare and store this compound solutions?

When preparing solutions, use high-purity solvents and buffer systems. For aqueous solutions, a slightly acidic pH (around 5-6) is generally recommended for glycoside stability. Prepare solutions fresh whenever possible. If storage is necessary, filter-sterilize the solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C. Protect solutions from light at all times.

Q5: What are the potential degradation products of this compound?

While specific degradation products of this compound are not well-documented in publicly available literature, potential degradation pathways for iridoid glycosides suggest the formation of its aglycone (the non-sugar part) and the free sugar moiety through hydrolysis of the glycosidic bond. Oxidation may lead to the formation of various oxidized derivatives.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of biological activity in experiments Degradation of this compound stock solution.Prepare fresh solutions for each experiment. If using a stored solution, verify its integrity via analytical methods like HPLC before use. Ensure proper storage conditions were maintained.
Instability in the experimental buffer or medium.Check the pH of your experimental medium. If it is alkaline or strongly acidic, consider adjusting it to a more neutral pH if the experimental design allows. Minimize the incubation time of this compound in potentially harsh conditions.
Inconsistent results between experimental batches Variable purity of this compound.Use a well-characterized, high-purity standard of this compound.
Degradation during sample preparation.Keep samples on ice during preparation. Minimize exposure to light. If performing extractions, use appropriate solvents and avoid excessive heating.[1]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Review storage and handling procedures. Conduct a forced degradation study to identify potential degradation products and their retention times.
Contamination of solvents or vials.Use high-purity solvents and thoroughly clean all glassware and vials. Run solvent blanks to check for contaminants.
Precipitation of this compound from solution Poor solubility in the chosen solvent.Consult solubility data for this compound. Consider using a co-solvent or a different solvent system. Gentle warming and sonication may aid dissolution, but avoid excessive heat.
Change in pH leading to decreased solubility.Buffer the solution to maintain a stable pH.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[2][3][4]

1. Materials:

  • This compound (high purity standard)
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • High-purity water and methanol (HPLC grade)
  • pH meter
  • HPLC system with a UV or PDA detector
  • Photostability chamber
  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If degradation is too rapid, perform the study at a lower temperature (e.g., 4°C). If no degradation is observed, increase the temperature to 60°C.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a vial.

    • Heat in an oven at 60°C for 48 hours.

    • At various time points, withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Keep a control sample protected from light at the same temperature.

    • Analyze both samples by HPLC.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method.
  • Calculate the percentage of degradation and identify any degradation products by comparing the chromatograms of stressed samples with the control.

Protocol 2: Stability-Indicating HPLC Method for Iridoid Glycosides

This protocol provides a starting point for developing an HPLC method to separate an iridoid glycoside like this compound from its potential degradation products.[5][6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B

      • 25-30 min: 40% to 90% B

      • 30-35 min: 90% B

      • 35-40 min: 90% to 5% B

      • 40-45 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry, likely in the range of 230-280 nm).

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Summary of Storage Conditions and Expected Degradation

Condition Solid this compound This compound in Solution Potential Degradation Pathway
Temperature
-80°CHighly Stable Highly Stable (Recommended for long-term storage)Minimal degradation
-20°CStable (Recommended for long-term storage)Stable (Suitable for long-term storage)Very slow degradation over time
2-8°CModerately Stable (Suitable for short-term storage)Limited Stability (Use within a few days)Slow hydrolysis and oxidation
Room Temp (~25°C)Unstable (Avoid for storage)Highly Unstable (Degrades within hours to days)Accelerated hydrolysis and oxidation
>40°CRapid Degradation Very Rapid Degradation Rapid hydrolysis and other degradation reactions
pH Not directly applicable
< 3Not applicableUnstable Acid-catalyzed hydrolysis of the glycosidic bond
3 - 6.5Not applicableRelatively Stable Slower rate of hydrolysis
7Not applicableModerately Stable Potential for slow hydrolysis
> 7Not applicableUnstable Base-catalyzed hydrolysis of the glycosidic bond
Light Exposure
DarkStable (Recommended)Stable (Recommended)Minimal degradation
Ambient LightPotential for slow degradation Potential for degradation Photodegradation
UV LightRapid Degradation Rapid Degradation Accelerated photodegradation

Visualizations

G General Storage and Handling Workflow for this compound cluster_storage Storage of Solid this compound cluster_solution Solution Preparation and Storage cluster_experiment Experimental Use Solid_this compound Solid this compound (High Purity) Storage_Conditions Store at -20°C or -80°C Light-resistant, airtight container Inert atmosphere (optional) Solid_this compound->Storage_Conditions Prepare_Solution Prepare Solution (High-purity solvent, slightly acidic buffer) Storage_Conditions->Prepare_Solution Weigh appropriate amount Use_Immediately Use Immediately (Recommended) Prepare_Solution->Use_Immediately Store_Solution Store Solution (If necessary) Prepare_Solution->Store_Solution Aliquoting Aliquot into single-use vials Store_Solution->Aliquoting Freeze_Solution Store at -80°C Protect from light Aliquoting->Freeze_Solution Thaw_Solution Thaw Solution (Room temperature, protected from light) Freeze_Solution->Thaw_Solution Run_Experiment Perform Experiment (Minimize exposure to harsh conditions) Thaw_Solution->Run_Experiment Analyze_Results Analyze Results (Use stability-indicating method) Run_Experiment->Analyze_Results

Caption: Workflow for storing and handling this compound to minimize degradation.

G Potential Degradation Pathways of this compound cluster_degradation Degradation Products This compound This compound Aglycone This compound Aglycone This compound->Aglycone Hydrolysis (Acid/Base, Heat) Sugar_Moiety Sugar Moiety This compound->Sugar_Moiety Hydrolysis (Acid/Base, Heat) Oxidized_Products Oxidized Derivatives This compound->Oxidized_Products Oxidation Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light (UV)

Caption: Potential degradation pathways for this compound based on its chemical class.

References

Troubleshooting low yield of Euphroside from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low yield of Euphroside from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources is it typically extracted?

This compound is a naturally occurring iridoid glycoside with the molecular formula C₁₆H₂₄O₁₀.[1][2] It is primarily isolated from various species of the genus Euphrasia, commonly known as eyebright, such as Euphrasia salisburgensis and Euphrasia pectinata.[1][3] It has also been reported in other plants like Pedicularis semitorta and Pedicularis rex.[2]

Q2: What are the known biological activities of this compound?

This compound has demonstrated several biological activities, including:

  • Anti-inflammatory properties: It can suppress the production of inflammatory mediators.[1]

  • Anti-allergic properties: It has been shown to inhibit the release of histamine from mast cells.[1]

  • Antioxidant properties: this compound can scavenge free radicals, which may protect against oxidative stress.[1]

Q3: What factors can influence the this compound content in the raw plant material?

The concentration of iridoid glycosides like this compound in plants can be significantly influenced by several factors:

  • Geographic location and climate: Environmental conditions play a crucial role in the biosynthesis and accumulation of secondary metabolites.[4][5]

  • Harvesting season and plant age: The levels of active compounds can vary depending on the developmental stage of the plant.[4][6] For some iridoid glycosides, the highest concentrations are found during flowering and fruiting stages.[4]

  • Drying and storage conditions: Improper drying methods, such as high temperatures, can lead to the degradation of heat-sensitive iridoids.[4] Post-harvest storage conditions also impact the stability of these compounds.

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues that can lead to a low yield of this compound during the extraction and purification process.

Issue 1: Poor Quality of Starting Plant Material

Question: My extraction is consistently yielding low amounts of this compound. Could the plant material be the issue?

Answer: Yes, the quality and handling of the plant material are critical.

  • Recommendation 1: Verify Plant Species and Part. Ensure you are using the correct species of Euphrasia and the appropriate plant part (typically the aerial parts). The concentration of this compound can vary significantly between different species and even within different parts of the same plant.

  • Recommendation 2: Optimize Harvesting Time. The biosynthesis of iridoid glycosides is influenced by the plant's life cycle.[4][6] If possible, harvest during the peak accumulation period, which is often at a specific growth stage like flowering.[4]

  • Recommendation 3: Proper Drying and Storage. High temperatures during drying can degrade this compound.[4] Air-drying or freeze-drying are generally preferred over oven-drying at high temperatures. Store the dried material in a cool, dark, and dry place to prevent degradation.

Issue 2: Inefficient Extraction Protocol

Question: I believe my plant material is of good quality, but the yield is still low. How can I optimize my extraction method?

Answer: The choice of extraction solvent and method are crucial for efficiently isolating iridoid glycosides.

  • Recommendation 1: Select an Appropriate Solvent. Iridoid glycosides are typically polar compounds. Therefore, polar solvents are more effective for their extraction. Hot water and ethanol have been shown to be efficient for extracting similar iridoid glycosides like aucubin and catalpol.[7][8] For some iridoid glycosides, methanol has also been used effectively.

  • Recommendation 2: Optimize Extraction Parameters. Factors such as temperature, extraction time, and the solvent-to-solid ratio significantly impact yield. For hot water extraction, temperatures around 100°C have been found to be effective for some iridoid glycosides.[8] It is important to conduct small-scale optimization experiments to determine the best conditions for your specific plant material.

  • Recommendation 3: Consider Advanced Extraction Techniques. Methods like pressurized hot water extraction or ultrasound-assisted extraction can sometimes provide higher yields in a shorter time compared to conventional methods like maceration or Soxhlet extraction.[7][8]

Quantitative Data Summary: Comparison of Extraction Methods for Iridoid Glycosides

Extraction MethodSolventRelative Yield of CatalpolRelative Yield of AucubinReference
Hot Water ExtractionWater100% (baseline)100% (baseline)[7][8]
Pressurized Hot WaterWater83%92%[7][8]
MacerationEthanol22%25%[7][8]
Issue 3: Degradation of this compound During Extraction and Purification

Question: I am losing a significant amount of product during the purification steps. How can I minimize the degradation of this compound?

Answer: Iridoid glycosides can be unstable under certain conditions.

  • Recommendation 1: Control pH. Some iridoid glycosides are susceptible to degradation under strong alkaline or acidic conditions.[9][10] It is advisable to work with neutral or slightly acidic solutions during extraction and purification.

  • Recommendation 2: Avoid High Temperatures. Prolonged exposure to high temperatures can lead to the degradation of this compound.[4][9][10] Use the lowest effective temperature for extraction and evaporate solvents under reduced pressure at a low temperature.

  • Recommendation 3: Minimize Exposure to Air and Light. As this compound possesses antioxidant properties, it may be susceptible to oxidation.[1] It is good practice to minimize exposure to air and light, for example, by using amber glassware and blanketing with an inert gas like nitrogen or argon if necessary.

Issue 4: Inaccurate Quantification

Question: I am unsure if my final yield measurement is accurate. How can I reliably quantify the amount of this compound in my extract?

Answer: Accurate quantification requires a validated analytical method.

  • Recommendation 1: Use a Validated HPLC Method. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of iridoid glycosides.[11][12][13] A validated method will ensure accuracy, precision, and reproducibility.

  • Recommendation 2: Use a Pure Reference Standard. For accurate quantification, a certified reference standard of this compound is necessary for creating a calibration curve.

  • Recommendation 3: Proper Sample Preparation. Ensure that your sample is properly dissolved and filtered before injection into the HPLC system to avoid column clogging and inaccurate results. Solid-phase extraction (SPE) can be used to clean up and pre-concentrate the analyte before HPLC analysis.[14][15]

Experimental Protocols

Protocol 1: Hot Water Extraction of this compound

This protocol describes a basic method for extracting this compound from dried and powdered plant material.

Methodology:

  • Preparation: Weigh 10 g of finely powdered, dried aerial parts of the Euphrasia species.

  • Extraction: Add the powdered plant material to 200 mL of deionized water in a flask. Heat the mixture to 100°C and maintain for 60 minutes with continuous stirring.[8]

  • Filtration: After cooling, filter the mixture through a suitable filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the aqueous extract under reduced pressure at a temperature not exceeding 50°C to a smaller volume.

  • Purification (Optional): The concentrated extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general framework for the quantification of this compound using HPLC.

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Preparation of Sample Solution: Dissolve a known amount of the dried extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often used for complex plant extracts. A common mobile phase consists of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).[12][13] The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound shows maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

TroubleshootingWorkflow cluster_plant Plant Material Issues cluster_extraction Extraction Protocol Issues cluster_degradation Degradation Issues cluster_quantification Quantification Issues start Start: Low this compound Yield plant_material Step 1: Assess Plant Material Quality start->plant_material extraction_protocol Step 2: Evaluate Extraction Protocol plant_material->extraction_protocol Material OK plant_species Incorrect Species/Part? plant_material->plant_species degradation_check Step 3: Investigate Potential Degradation extraction_protocol->degradation_check Protocol OK solvent_choice Inappropriate Solvent? extraction_protocol->solvent_choice quantification_verification Step 4: Verify Quantification Method degradation_check->quantification_verification Degradation Minimized ph_issue Extreme pH? degradation_check->ph_issue end_success Success: Optimized Yield quantification_verification->end_success Quantification Validated hplc_method Non-Validated HPLC Method? quantification_verification->hplc_method harvest_time Suboptimal Harvest Time? plant_species->harvest_time storage_conditions Improper Drying/Storage? harvest_time->storage_conditions extraction_params Suboptimal Parameters (Time, Temp, Ratio)? solvent_choice->extraction_params extraction_method Inefficient Method? extraction_params->extraction_method temp_issue High Temperature Exposure? ph_issue->temp_issue oxidation_issue Oxidation? temp_issue->oxidation_issue reference_standard Impure/No Reference Standard? hplc_method->reference_standard sample_prep Improper Sample Prep? reference_standard->sample_prep

Caption: Troubleshooting workflow for low this compound yield.

ExtractionWorkflow start Start: Dried Plant Material powdering Powder Plant Material start->powdering extraction Hot Water Extraction (100°C, 60 min) powdering->extraction filtration Filtration extraction->filtration concentration Concentration (Vacuum, <50°C) filtration->concentration purification Optional: Purification (SPE / Column Chromatography) concentration->purification quantification Quantification by HPLC purification->quantification final_product Final Product: Purified this compound quantification->final_product

Caption: Experimental workflow for this compound extraction.

References

Addressing matrix effects in Euphroside quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Euphroside quantification, particularly in managing matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3][4][5][6] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicological studies.[3][7] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2]

Q2: I am observing poor peak shape and low sensitivity for this compound. Could this be due to matrix effects?

A2: Yes, poor peak shape, reduced sensitivity, and inconsistent results are common manifestations of matrix effects.[6][8] Ion suppression, where matrix components interfere with the ionization of this compound in the mass spectrometer source, can significantly decrease signal intensity.[9]

Q3: How can I determine if matrix effects are influencing my this compound assay?

A3: A common method to assess matrix effects is the post-extraction spike method.[2][4] This involves comparing the response of this compound spiked into an extracted blank matrix sample to the response of this compound in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[2] Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[1][10] Dips or enhancements in the baseline signal as the blank matrix is injected reveal chromatographic regions susceptible to matrix effects.

Q4: What is a suitable internal standard (IS) for this compound quantification to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4, ¹³C₆-Euphroside).[11][12][13][14] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[11][12] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, though it may not compensate for matrix effects as effectively.[12]

Troubleshooting Guides

Issue 1: Inconsistent this compound Quantification and Poor Reproducibility

This issue often points to variable matrix effects between samples or batches.

Troubleshooting Workflow:

A Inconsistent Results B Assess Matrix Effect Variability A->B Suspect matrix effects C Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) B->C High variability observed D Optimize Sample Preparation B->D High variability observed E Consider Standard Addition Method B->E SIL-IS unavailable or ineffective F Re-validate Method C->F D->F E->F

Caption: Troubleshooting inconsistent quantification.

Detailed Steps:

  • Assess Matrix Effect Variability: Analyze replicate preparations of low and high concentration quality control (QC) samples in at least six different lots of the biological matrix.[2] A high coefficient of variation (%CV) suggests that the matrix effect is not consistent across different sources.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects as it is affected in the same way as the analyte.[11][12][14]

  • Optimize Sample Preparation: If a SIL-IS is not available or if matrix effects are severe, further optimization of the sample cleanup is necessary. Focus on methods that effectively remove interfering components like phospholipids.

  • Consider the Standard Addition Method: For complex matrices where a blank is unavailable or matrix effects are severe and unpredictable, the standard addition method can be employed.[15][16][17][18] This involves adding known amounts of this compound standard to aliquots of the sample and extrapolating to find the original concentration.[15][18]

  • Re-validate the Method: After implementing any changes, it is crucial to re-validate the analytical method to ensure it meets the required standards for accuracy and precision.

Issue 2: Low Analyte Recovery and Signal Suppression

This is a common problem in bioanalysis, often caused by inefficient extraction or significant ion suppression from matrix components like phospholipids.

Experimental Workflow for Mitigation:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample (e.g., Plasma) B Protein Precipitation (PPT) A->B D Liquid-Liquid Extraction (LLE) A->D C Phospholipid Removal (PLR) - SPE - HybridSPE® B->C PPT supernatant E Evaporation & Reconstitution C->E D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G

Caption: Sample preparation workflow for matrix effect mitigation.

Detailed Steps & Protocols:

  • Improve Sample Cleanup: Simple protein precipitation (PPT) is often insufficient for removing phospholipids, a major cause of ion suppression.[19] Incorporate a more rigorous cleanup step.

    • Solid-Phase Extraction (SPE): SPE can effectively remove salts and phospholipids while concentrating the analyte.[20][21]

    • Phospholipid Removal Plates/Cartridges (e.g., HybridSPE®): These products combine protein precipitation with specific removal of phospholipids.[22][23]

  • Optimize Chromatography: Modify the LC method to chromatographically separate this compound from the regions where matrix components elute.

    • Gradient Modification: Adjust the gradient to better resolve the analyte from interfering peaks.

    • Column Chemistry: Test different column chemistries (e.g., C18, PFP) to alter selectivity.[21]

  • Change Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[5][8]

Experimental Protocols

Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for removing phospholipids from plasma samples.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard solution and 400 µL of acetonitrile to precipitate proteins.[20] Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge by passing 500 µL of methanol followed by 500 µL of water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 25% methanol in water to remove polar interferences.[20]

  • Elution: Elute this compound and the internal standard with 2 x 250 µL aliquots of an appropriate organic solvent (e.g., 90:10 acetonitrile:methanol).[20]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Standard Addition Method

This protocol is for a single sample and can be adapted for multiple samples.

  • Prepare Sample Aliquots: Divide the sample into at least four equal aliquots (e.g., 100 µL each).

  • Spiking: Add increasing known amounts of a this compound standard solution to each aliquot, leaving one unspiked (spiked with vehicle only). For example:

    • Vial 1: 100 µL sample + 10 µL vehicle

    • Vial 2: 100 µL sample + 10 µL of 50 ng/mL this compound standard

    • Vial 3: 100 µL sample + 10 µL of 100 ng/mL this compound standard

    • Vial 4: 100 µL sample + 10 µL of 200 ng/mL this compound standard

  • Process and Analyze: Process all samples using the established extraction procedure and analyze by LC-MS/MS.

  • Data Analysis: Plot the peak area of this compound against the concentration of the added standard. Perform a linear regression and extrapolate the line back to the x-axis. The absolute value of the x-intercept represents the original concentration of this compound in the sample.[1][15]

Quantitative Data Summary

The following tables summarize expected performance improvements when implementing different strategies to mitigate matrix effects.

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Phospholipid Removal

Sample Preparation MethodTypical Analyte Recovery (%)Phospholipid Removal Efficiency (%)
Protein Precipitation (PPT)85 - 105< 20
Liquid-Liquid Extraction (LLE)70 - 9060 - 80
Solid-Phase Extraction (SPE)80 - 100> 95[20]
HybridSPE® Phospholipid Removal> 90> 99[21]

Table 2: Impact of Internal Standard Type on Assay Precision

Internal Standard TypeTypical Assay Precision (%CV)
No Internal Standard15 - 30
Structural Analog IS5 - 15
Stable Isotope-Labeled (SIL) IS< 5

References

Technical Support Center: Enhancing the Bioavailability of Euphroside in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with euphroside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a naturally occurring iridoid glycoside with the molecular formula C₁₆H₂₄O₁₀ and a molecular weight of 376.36 g/mol .[1][2] It has demonstrated promising anti-inflammatory, anti-allergic, and antioxidant properties in preclinical studies.[3] However, its chemical structure, particularly the presence of multiple hydroxyl groups and glycosidic linkages, suggests that it is a hydrophilic compound. This is supported by a computed XLogP3 value of -2.6, indicating low lipophilicity.[1] Hydrophilic compounds often exhibit poor membrane permeability, which can lead to low and variable oral bioavailability, thus limiting their therapeutic potential.

Q2: I am observing very low plasma concentrations of this compound after oral administration in my rat model. What are the potential reasons?

A2: Low plasma concentrations of this compound following oral administration are likely due to one or a combination of the following factors:

  • Poor Absorption: this compound's hydrophilic nature likely hinders its passive diffusion across the lipid-rich gastrointestinal membrane.

  • Enzymatic Degradation: Glycosides can be susceptible to enzymatic hydrolysis by gut microflora, which may cleave the sugar moiety and alter the compound's activity and absorption profile.

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen, reducing its net absorption.

  • First-Pass Metabolism: After absorption, this compound may be rapidly metabolized in the liver before it reaches systemic circulation.

Q3: What are the initial steps I should take to start improving the oral bioavailability of this compound?

A3: A logical first step is to characterize the baseline pharmacokinetics of pure this compound. This involves administering a known dose intravenously (IV) and orally (PO) to an animal model (e.g., rats) and measuring plasma concentrations over time. This will allow you to calculate key parameters like absolute bioavailability. Once you have this baseline, you can start exploring formulation strategies. A simple starting point could be co-administering this compound with a known permeation enhancer or a P-gp inhibitor.

Q4: Are there any specific formulation strategies that are recommended for a hydrophilic compound like this compound?

A4: Yes, for hydrophilic compounds like this compound, several formulation strategies can be employed to enhance oral bioavailability. These include:

  • Nanoformulations:

    • Liposomes: These lipid-based vesicles can encapsulate hydrophilic molecules in their aqueous core, protecting them from degradation and facilitating their transport across the intestinal epithelium.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): While typically used for lipophilic drugs, they can be adapted to carry hydrophilic compounds and offer advantages in terms of stability and controlled release.

    • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, protecting it and allowing for targeted or sustained release.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug that can be converted back to the active form in the body is a potential strategy.

  • Use of Bioenhancers: Co-administration with natural compounds like piperine has been shown to inhibit drug-metabolizing enzymes and P-gp, thereby increasing the bioavailability of various drugs.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Possible Cause(s) Troubleshooting Steps
High variability in plasma concentrations between animals in the same group. - Inconsistent dosing technique.- Differences in food and water intake affecting GI motility and absorption.- Individual variations in metabolism or gut microflora.- Ensure accurate and consistent oral gavage technique.- Fast animals overnight before dosing to standardize GI conditions.- Increase the number of animals per group to improve statistical power.
The developed nanoformulation does not show a significant improvement in bioavailability compared to the free drug. - The formulation is not stable in the gastrointestinal environment.- The release profile of the drug from the nanocarrier is not optimal.- The chosen nanocarrier is not effectively interacting with the intestinal mucosa.- Assess the stability of your nanoformulation in simulated gastric and intestinal fluids.- Conduct in vitro release studies to understand the drug release kinetics.- Consider modifying the surface of your nanoparticles (e.g., with chitosan) to enhance mucoadhesion.
Evidence of this compound degradation in collected plasma samples. - Instability of this compound in plasma at room temperature or during freeze-thaw cycles.- Enzymatic degradation in the plasma.- Add a stabilizer to your collection tubes (e.g., a specific enzyme inhibitor if the degrading enzyme is known).- Process blood samples immediately after collection and store plasma at -80°C.- Perform stability tests of this compound in plasma under different storage conditions.
Difficulty in quantifying this compound in plasma due to low concentrations. - The analytical method (e.g., HPLC-UV) is not sensitive enough.- Insufficient dose administered to the animals.- Develop a more sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).- Increase the administered dose, if tolerated by the animals, to achieve quantifiable plasma levels.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to enhancing the bioavailability of this compound.

Protocol 1: Determination of Absolute Oral Bioavailability of this compound in Rats

Objective: To determine the fraction of orally administered this compound that reaches systemic circulation.

Materials:

  • This compound (pure compound)

  • Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline, DMSO/saline mixture)

  • Male Sprague-Dawley rats (250-300 g)

  • Oral gavage needles

  • Syringes and needles for IV injection

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water.

  • Group Allocation: Divide the rats into two groups (n=6 per group):

    • Group 1: Intravenous (IV) administration

    • Group 2: Oral (PO) administration

  • Dosing:

    • IV Group: Administer this compound (e.g., 5 mg/kg) via the tail vein.

    • PO Group: Administer this compound (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both IV and PO routes using appropriate software.

  • Bioavailability Calculation: Absolute Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol 2: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound in liposomes to improve its oral absorption.

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol

  • Phosphate buffered saline (PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

  • Dynamic light scattering (DLS) instrument

Procedure:

  • Lipid Film Formation: Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a solution of this compound dissolved in PBS (e.g., 1 mg/mL). The mixture should be vortexed for several minutes until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).

  • Size Reduction:

    • Sonication: Sonicate the MLV suspension using a probe sonicator on ice to form small unilamellar vesicles (SUVs).

    • Extrusion: Alternatively, extrude the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to obtain unilamellar vesicles of a specific size.

  • Purification: Remove the unencapsulated this compound by ultracentrifugation or dialysis.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using DLS.

    • Encapsulation Efficiency (EE%): Quantify the amount of this compound in the liposomes and in the total formulation. EE% = (Amount of encapsulated drug / Total amount of drug) * 100

Visualizations

experimental_workflow cluster_preparation Formulation Preparation cluster_admin Animal Dosing cluster_analysis Analysis Pure this compound Pure this compound IV Administration IV Administration Pure this compound->IV Administration Oral Administration Oral Administration Pure this compound->Oral Administration This compound Nanoformulation This compound Nanoformulation This compound Nanoformulation->Oral Administration Blood Sampling Blood Sampling IV Administration->Blood Sampling Oral Administration->Blood Sampling Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling->Plasma Analysis (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Analysis (LC-MS/MS)->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation signaling_pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte This compound This compound P-gp P-glycoprotein This compound->P-gp Efflux Absorption Absorption This compound->Absorption Poor Permeation This compound-Nano This compound Nanoformulation This compound-Nano->Absorption Enhanced Uptake P-gp->this compound Systemic Circulation Systemic Circulation Absorption->Systemic Circulation logical_relationship Low Bioavailability Low Bioavailability Poor Solubility/Permeability Poor Solubility/Permeability Low Bioavailability->Poor Solubility/Permeability Enzymatic Degradation Enzymatic Degradation Low Bioavailability->Enzymatic Degradation Efflux by P-gp Efflux by P-gp Low Bioavailability->Efflux by P-gp Nanoencapsulation Nanoencapsulation Poor Solubility/Permeability->Nanoencapsulation Prodrug Approach Prodrug Approach Poor Solubility/Permeability->Prodrug Approach Enzymatic Degradation->Nanoencapsulation Co-administration with Bioenhancers Co-administration with Bioenhancers Efflux by P-gp->Co-administration with Bioenhancers Formulation Strategies Formulation Strategies Enhanced Bioavailability Enhanced Bioavailability Nanoencapsulation->Enhanced Bioavailability Prodrug Approach->Enhanced Bioavailability Co-administration with Bioenhancers->Enhanced Bioavailability

References

Technical Support Center: Overcoming Poor Cell Permeability of Euphroside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of euphroside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a naturally occurring iridoid glycoside found in plants of the Euphrasia genus.[1] Its chemical structure, C16H24O10, includes a hydrophilic glucose moiety attached to a lipophilic aglycone. This glycosidic nature is a primary reason for its presumed poor cell permeability. Generally, the sugar portion increases the molecule's water solubility and polarity, which can hinder its ability to passively diffuse across the lipid-rich cell membranes of the intestine.[2] As a result, its oral bioavailability may be limited, restricting its therapeutic potential.

Q2: What are the general strategies to overcome the poor cell permeability of compounds like this compound?

Several formulation strategies can be employed to enhance the cell permeability and bioavailability of poorly permeable drugs. These can be broadly categorized as:

  • Lipid-Based Formulations: These involve incorporating the drug into lipidic carriers to facilitate its transport across the intestinal wall. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance the dissolution rate and apparent solubility of the drug, thereby improving its absorption.

  • Prodrug Approach: This strategy involves chemically modifying the drug molecule to create a more lipophilic and permeable derivative (a prodrug). Once absorbed, the prodrug is metabolized back to the active parent drug.[3][4][5]

  • Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake by cells. Polymeric nanoparticles and lipid nanoparticles are common examples.

Q3: Are there any formulation strategies that have been specifically successful for other iridoid glycosides?

Yes, research on other iridoid glycosides with similar structural features to this compound has shown promising results with lipid-based nanoparticle formulations. For instance, aucubin and catalpol, two other iridoid glycosides, have been successfully encapsulated in lipid nanoparticles, leading to high encapsulation efficiency.[1][6][7][8] This suggests that a similar approach could be beneficial for enhancing the delivery of this compound.

Q4: How does this compound exert its anti-inflammatory effects?

This compound has been reported to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These cytokines are known to activate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11] By inhibiting the upstream triggers (TNF-α and IL-1β), this compound likely modulates these downstream pathways to reduce inflammation.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) of this compound in Caco-2 Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inherent low passive permeability of this compound This is the most likely reason. Focus on formulation strategies to enhance permeability (see below for protocols).
Efflux transporter activity Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can pump the compound back into the apical side.[4] To investigate this, perform a bi-directional Caco-2 assay (measuring transport from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[12] Co-incubation with a known P-gp inhibitor (e.g., verapamil) can confirm this.
Poor solubility of this compound in the assay buffer While this compound is likely water-soluble, ensure it is fully dissolved in the transport buffer at the tested concentration. If solubility is an issue, consider using a co-solvent (e.g., a low percentage of DMSO), but be mindful of its potential effects on cell monolayer integrity.[13]
Compromised Caco-2 monolayer integrity The integrity of the cell monolayer is crucial for accurate permeability assessment. Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer. Additionally, the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol) should be assessed.[14][15]
Issue 2: High Variability in Caco-2 Permeability Results for this compound Formulations

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent formulation characteristics For nanoparticle formulations, ensure consistent particle size, polydispersity index (PDI), and zeta potential between batches. For solid dispersions, ensure homogeneity. Characterize each batch thoroughly before conducting permeability studies.
Instability of the formulation in the assay medium The formulation may be unstable and aggregate or release the drug prematurely in the cell culture medium. Assess the stability of your formulation in the assay buffer over the duration of the experiment.
Cytotoxicity of the formulation The formulation components (e.g., surfactants, polymers) may be toxic to the Caco-2 cells, leading to a loss of monolayer integrity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your formulation.
Variability in Caco-2 cell culture Caco-2 cells can exhibit variability between passages. Use cells within a consistent passage number range for all experiments. Ensure consistent seeding density and culture duration (typically 21 days) to allow for proper differentiation and formation of tight junctions.[16]

Quantitative Data Summary

The following tables summarize quantitative data for formulation strategies applied to iridoid glycosides analogous to this compound. This data can serve as a benchmark for developing formulations for this compound.

Table 1: Lipid Nanoparticle Formulations for Iridoid Glycosides (Aucubin and Catalpol)

ParameterAucubin-Loaded Lipid NanoparticlesCatalpol-Loaded Lipid NanoparticlesReference
Mean Particle Size (Z-Ave) 84.35 ± 1.84 nm84.79 ± 1.32 nm[8]
Polydispersity Index (PDI) 0.240 ± 0.0070.240 ± 0.014[8]
Zeta Potential (ZP) +47.30 ± 1.47 mV+55.53 ± 1.55 mV[8]
Encapsulation Efficiency (EE%) ~90%~77%[7]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for this compound

This protocol is adapted from standard Caco-2 assay procedures.[14][17]

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Seed Caco-2 cells onto Transwell inserts (e.g., 12-well plates with 1.12 cm² surface area and 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be >250 Ω·cm² for a confluent monolayer.
  • To further assess monolayer integrity, the permeability of a paracellular marker like Lucifer yellow can be determined.

3. Transport Experiment:

  • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
  • Apical to Basolateral (A-B) Transport: Add the test solution of this compound (e.g., 10 µM in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
  • Basolateral to Apical (B-A) Transport (for efflux assessment): Add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
  • Incubate the plates at 37°C on an orbital shaker.
  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
  • At the end of the experiment, collect samples from the donor chamber.

4. Sample Analysis and Data Calculation:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
  • dQ/dt is the steady-state flux (µmol/s)
  • A is the surface area of the membrane (cm²)
  • C0 is the initial concentration in the donor chamber (µmol/cm³)
  • Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B)

Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline based on successful formulations for other hydrophilic glycosides.[7]

1. Materials:

  • Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
  • Surfactant (e.g., Poloxamer 188, Tween® 80)
  • This compound
  • Purified water

2. Preparation of Lipid and Aqueous Phases:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
  • Dissolve the surfactant in purified water to prepare the aqueous phase. Heat the aqueous phase to the same temperature as the lipid phase.

3. Emulsification and Nanoparticle Formation:

  • Disperse the molten lipid phase into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
  • Dissolve the this compound in the hot aqueous phase before emulsification.
  • Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

4. Cooling and Nanoparticle Solidification:

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

5. Characterization:

  • Measure the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
  • Determine the encapsulation efficiency (EE%) and drug loading (DL%) by separating the free this compound from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of this compound in the supernatant and the total formulation.

Visualizations

Signaling Pathways

Euphroside_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R This compound This compound This compound->TNFa Inhibits Production This compound->IL1b Inhibits Production IKK IKK Complex TNFR->IKK MAPKKK MAPKKK TNFR->MAPKKK IL1R->IKK IL1R->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene AP1->Gene

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Caco2_Permeability_Workflow start Start culture Culture Caco-2 cells on Transwell inserts (21 days) start->culture integrity Assess Monolayer Integrity (TEER Measurement) culture->integrity decision TEER > 250 Ω·cm²? integrity->decision discard Discard Monolayer decision->discard No transport Perform Bi-directional Transport Experiment (A-B and B-A) decision->transport Yes sampling Collect Samples at Timed Intervals transport->sampling analysis Analyze this compound Concentration (LC-MS/MS) sampling->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation end End calculation->end

Caption: Experimental workflow for Caco-2 cell permeability assay.

Logical Relationship

Permeability_Troubleshooting_Logic start Low Papp of this compound in Caco-2 Assay check_integrity Check Monolayer Integrity (TEER, Lucifer Yellow) start->check_integrity integrity_ok Integrity OK? check_integrity->integrity_ok fix_culture Troubleshoot Cell Culture (Passage number, seeding density) integrity_ok->fix_culture No check_efflux Perform Bi-directional Assay (Calculate Efflux Ratio) integrity_ok->check_efflux Yes efflux_high Efflux Ratio > 2? check_efflux->efflux_high use_inhibitor Consider Efflux Pump Inhibitors efflux_high->use_inhibitor Yes inherent_low Inherent Low Permeability efflux_high->inherent_low No formulation Implement Permeability Enhancement Strategies (Lipid Nanoparticles, Solid Dispersions, etc.) use_inhibitor->formulation inherent_low->formulation

Caption: Troubleshooting logic for low this compound permeability.

References

Technical Support Center: Optimizing Euphroside Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Euphroside for in vivo experiments. As specific preclinical data for this compound is limited in publicly available literature, this guide offers a comprehensive framework based on best practices for natural product research and data from structurally related iridoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new in vivo model?

A1: For a novel compound like this compound with limited in vivo data, determining a starting dose requires a conservative and evidence-based approach. The initial dose should be significantly lower than any potential toxic dose. A common strategy is to start with a dose derived from in vitro effective concentrations (e.g., IC50 or EC50). If in vitro data is unavailable, a dose-range finding study is essential. Based on studies of other iridoid glycosides, a starting dose in the range of 10-25 mg/kg could be a reasonable starting point for an initial dose-range finding study in rodents, but this should be preceded by an acute toxicity assessment.

Q2: How do I determine the Maximum Tolerated Dose (MTD) for this compound?

A2: The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable toxicity over a specified period. An acute toxicity study is the first step to estimate the MTD. This typically involves administering single, escalating doses of this compound to different groups of animals and observing them for a set period (e.g., 14 days) for signs of toxicity and mortality. The OECD guidelines for acute oral toxicity (e.g., OECD 423 or 425) provide standardized protocols.

Q3: What are the common challenges when working with iridoid glycosides like this compound in vivo?

A3: Iridoid glycosides can present several challenges:

  • Low Oral Bioavailability: Many glycosides are poorly absorbed from the gut.

  • Metabolic Instability: They can be metabolized by gut microbiota and liver enzymes, affecting their efficacy.

  • Vehicle Suitability: Finding a suitable vehicle for administration that ensures solubility and stability without causing toxicity can be challenging.

  • Variability in Natural Product Purity: The purity of the extracted this compound can vary, impacting experimental reproducibility. Always use a well-characterized compound with a known purity level.

Q4: What are the key pharmacokinetic parameters to consider for this compound?

A4: Key pharmacokinetic parameters to assess include:

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

  • Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Half-life (t1/2): The time required for the drug concentration in the body to be reduced by half.

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.

Understanding these parameters is crucial for designing a rational dosing regimen. For example, a short half-life may necessitate more frequent dosing.

Troubleshooting Guides

Issue 1: High variability in animal response within the same dose group.

  • Possible Cause: Inconsistent administration technique (e.g., oral gavage), animal stress, or biological variability.

  • Solution: Ensure all researchers are proficient in the dosing technique. Handle animals gently to minimize stress. Increase the number of animals per group to improve statistical power. Ensure the this compound formulation is homogenous.

Issue 2: No observable therapeutic effect at tested doses.

  • Possible Cause: The doses are too low, poor bioavailability of this compound, or rapid metabolism and clearance.

  • Solution: Conduct a dose-escalation study to test higher concentrations. Perform a preliminary pharmacokinetic study to assess bioavailability and clearance rates. Consider alternative routes of administration (e.g., intraperitoneal injection) to bypass first-pass metabolism, though this may not be representative of a potential clinical route.

Issue 3: Unexpected toxicity or adverse effects at a presumed safe dose.

  • Possible Cause: The vehicle used for administration may have inherent toxicity. The compound may have off-target effects. The animal model may be particularly sensitive.

  • Solution: Always include a vehicle-only control group to assess the vehicle's effect. Conduct thorough literature research on the potential off-target effects of iridoid glycosides. If toxicity is observed, reduce the dose and perform a more detailed toxicological assessment.

Data Presentation: Comparative Data of Related Iridoid Glycosides

Table 1: Acute Toxicity Data for Selected Iridoid Glycosides in Rodents

CompoundAnimal ModelRoute of AdministrationLD50 / MTDReference
Iridoids Rich Fraction (from Valeriana jatamansi)MiceOral>2000 mg/kg (LD50)[1]
Glycosides Extract (from Alhagi maurorum)MiceIntraperitoneal7414.67 mg/kg (LD50 for seed extract)[2]

LD50: Lethal Dose for 50% of the population; MTD: Maximum Tolerated Dose.

Table 2: In Vivo Efficacious Doses of Selected Iridoid Glycosides

CompoundAnimal ModelDisease ModelEffective Dose RangeRoute of AdministrationReference
HyperosideMiceSepsis25 mg/kgNot Specified[3]
CynarosideMiceInflammation/Atopic Dermatitis2 mg and 20 mg per site (topical)Topical[4]
Angoroside CRatPharmacokinetic study100 mg/kgOral[5]
GlycyrrhizinRatNeurotoxicityHigh dose showed effectOral[6]

Table 3: Pharmacokinetic Parameters of Angoroside C in Rats

ParameterValue (Oral, 100 mg/kg)Value (Intravenous, 5 mg/kg)
Tmax (h)0.25-
Cmax (ng/mL)185.4 ± 45.2-
t1/2 (h)1.26 ± 0.330.89 ± 0.18
AUC (0-t) (ng/h/mL)342.1 ± 78.5812.6 ± 154.7
Bioavailability (F%)2.1%-

Data from a study on Angoroside C, a phenylpropanoid glycoside, which can provide insights into the potential pharmacokinetic profile of glycosidic compounds.[5]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (OECD 423 Guideline Adaptation)

  • Objective: To estimate the acute oral toxicity (LD50) of this compound.

  • Animals: Healthy, young adult female mice (e.g., Swiss albino), nulliparous and non-pregnant.

  • Housing: House animals individually with controlled temperature, humidity, and a 12h/12h light/dark cycle. Provide free access to food and water.

  • Dose Groups: Start with a single animal at a dose of 300 mg/kg. Subsequent animals are dosed at higher or lower doses (e.g., 2000 mg/kg) depending on the outcome for the previously dosed animal.

  • Administration: Administer this compound as a single oral dose by gavage. The vehicle should be inert (e.g., 0.5% carboxymethyl cellulose).

  • Observations: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record any signs of toxicity, morbidity, and mortality.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Protocol 2: Dose-Range Finding Study for Anti-Inflammatory Efficacy

  • Objective: To determine the Minimum Effective Dose (MED) and a preliminary therapeutic window for this compound in a carrageenan-induced paw edema model.

  • Animals: Male Wistar rats (180-200 g).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group 2: Carrageenan control (Vehicle + Carrageenan)

    • Group 3: Positive control (e.g., Indomethacin 10 mg/kg, p.o. + Carrageenan)

    • Group 4-6: this compound (e.g., 10, 50, 100 mg/kg, p.o.) + Carrageenan

  • Procedure:

    • Administer the vehicle, positive control, or this compound orally one hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Protocol 3: Preliminary Pharmacokinetic Study

  • Objective: To determine the basic pharmacokinetic profile of this compound after oral administration.

  • Animals: Male Sprague-Dawley rats with cannulated jugular veins.

  • Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg) via gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t1/2, and AUC.

Mandatory Visualizations

experimental_workflow cluster_preclinical Phase 1: Initial Assessment cluster_dose_finding Phase 2: Dose Finding cluster_optimization Phase 3: Optimization in_vitro In Vitro Studies (IC50/EC50) acute_tox Acute Toxicity Study (e.g., OECD 423) in_vitro->acute_tox Provides starting dose estimate dose_range Dose-Range Finding Study (Efficacy Model) acute_tox->dose_range Determines MTD and safe dose range pk_study Preliminary Pharmacokinetic Study dose_range->pk_study Helps select dose for PK efficacy_study Definitive Efficacy Studies (Optimized Dose) dose_range->efficacy_study Identifies MED pk_study->efficacy_study Informs dosing regimen (frequency, etc.)

Caption: Workflow for establishing an optimal in vivo dose for this compound.

signaling_pathway cluster_inflammation Hypothesized Anti-Inflammatory Mechanism of Iridoid Glycosides LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation This compound This compound (Hypothesized) This compound->NFkB Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

troubleshooting_logic start Experiment Shows No Efficacy check_dose Are doses high enough? start->check_dose check_bioavailability Is bioavailability adequate? check_dose->check_bioavailability Yes increase_dose Action: Increase dose in next experiment check_dose->increase_dose No check_formulation Is the formulation stable and homogenous? check_bioavailability->check_formulation Yes run_pk Action: Run a pharmacokinetic study check_bioavailability->run_pk Unknown reformulate Action: Reformulate or check compound stability check_formulation->reformulate No end Re-evaluate Hypothesis check_formulation->end Yes increase_dose->end run_pk->end reformulate->end

Caption: Troubleshooting logic for addressing a lack of efficacy in experiments.

References

Euphroside Assay Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret and resolve unexpected results in your Euphroside assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background signal in the this compound assay?

High background can be caused by several factors, including incomplete washing, contaminated reagents, or non-specific binding of detection antibodies. It's also possible that the concentration of the detection reagent is too high.

Q2: Why am I seeing no signal or a very weak signal in my positive controls?

A lack of signal can indicate a problem with a critical reagent, such as the this compound substrate or the enzyme, or an issue with the assay conditions. It's important to verify the activity of all reagents and ensure the correct incubation times and temperatures are being used. Incorrect filter or wavelength settings on the plate reader can also lead to a loss of signal.

Q3: What could be causing high variability between my replicate wells?

High variability can stem from pipetting errors, inconsistent cell seeding, or edge effects in the microplate. Ensure your pipettes are calibrated and use a consistent technique. For cell-based assays, ensure a homogenous cell suspension and consider avoiding the outer wells of the plate, which are more prone to evaporation.

Troubleshooting Guides

Issue 1: Higher Than Expected Background Signal

If you are observing a high background signal, it can mask the true signal from your samples. Below is a table summarizing potential causes and solutions.

Potential Cause Recommended Action
Incomplete washingIncrease the number of wash steps or the volume of wash buffer. Ensure complete aspiration of wash buffer between steps.
Reagent contaminationPrepare fresh reagents and use sterile, filtered buffers.
High detection reagent concentrationOptimize the concentration of the detection antibody or substrate through a titration experiment.
Non-specific bindingAdd a blocking agent (e.g., BSA or non-fat dry milk) to the appropriate buffer.
Issue 2: No Signal or Weak Signal in Positive Control

A weak or absent signal in your positive control is a critical issue that invalidates the assay run.

Potential Cause Recommended Action
Inactive reagentVerify the expiration dates of all kit components. Test the activity of the enzyme and substrate independently if possible.
Incorrect assay conditionsDouble-check the protocol for correct incubation times, temperatures, and buffer compositions.
Improper plate reader settingsEnsure you are using the correct excitation and emission wavelengths and that the instrument is calibrated.
Insufficient cell lysis (for cell-based assays)Optimize the lysis buffer and procedure to ensure complete release of intracellular components.
Issue 3: High Coefficient of Variation (%CV) in Replicates
Potential Cause Recommended Action
Pipetting inconsistencyEnsure pipettes are calibrated. Use reverse pipetting for viscous solutions.
Edge effectsAvoid using the outermost wells of the microplate. Fill the outer wells with sterile water or PBS to maintain humidity.
Inhomogeneous cell seedingGently resuspend cells before and during plating to ensure a uniform cell density across all wells.
Temperature gradientsAllow all reagents and plates to equilibrate to room temperature before starting the assay.

Experimental Protocols

Standard this compound Assay Protocol (Cell-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with your test compounds and controls (including a vehicle control and a positive control) and incubate for the desired time.

  • Cell Lysis: Aspirate the media and add 50 µL of lysis buffer to each well. Incubate for 10 minutes on an orbital shaker.

  • This compound Reaction: Add 50 µL of the this compound reaction mix (containing the substrate and enzyme) to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

  • Signal Detection: Measure the fluorescent signal using a plate reader with excitation at 485 nm and emission at 520 nm.

Visualizations

cluster_workflow This compound Assay Workflow start Start seed Seed Cells start->seed treat Treat with Compounds seed->treat lyse Lyse Cells treat->lyse react Add Reaction Mix lyse->react incubate Incubate react->incubate read Read Plate incubate->read end End read->end

Caption: A simplified workflow for a typical cell-based this compound assay.

cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound receptor Receptor Alpha This compound->receptor kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates transcription_factor TF-Epsilon kinase2->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression

Caption: A hypothetical signaling pathway modulated by this compound.

cluster_troubleshooting Troubleshooting Logic for Unexpected Results unexpected_results Unexpected Results? high_background High Background? unexpected_results->high_background Yes valid_results Results Valid unexpected_results->valid_results No no_signal No/Low Signal? high_background->no_signal No check_washing Check Washing Protocol high_background->check_washing Yes high_cv High CV? no_signal->high_cv No check_reagents Check Reagent Activity no_signal->check_reagents Yes check_pipetting Review Pipetting Technique high_cv->check_pipetting Yes high_cv->valid_results No

Caption: A decision tree for troubleshooting common unexpected assay results.

Improving the reproducibility of Euphroside experiments

Author: BenchChem Technical Support Team. Date: November 2025

Euphroside Experiments: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the novel anti-inflammatory compound, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound experiments.

Q1: We are observing high variability in the IC50 value of this compound in our cell viability assays. What are the potential causes?

A1: High variability in IC50 values is a common issue in drug screening and can stem from several factors. Below is a summary of potential causes and recommended solutions.

Table 1: Troubleshooting IC50 Variability

Potential Cause Recommended Solution
Cell Passage Number Use a consistent and low passage number for all experiments. High passage numbers can lead to phenotypic drift.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Over- or under-confluent cells can respond differently to treatment.
This compound Stock Solution Prepare fresh stock solutions of this compound regularly. Ensure complete solubilization in the appropriate solvent (e.g., DMSO). Store aliquots at -80°C to minimize freeze-thaw cycles.
Incubation Time Standardize the incubation time with this compound across all experiments.
Assay Reagent Quality Ensure the viability assay reagent (e.g., MTT, PrestoBlue™) is within its expiration date and stored correctly.

Q2: Our ELISA results show inconsistent inhibition of TNF-α and IL-6 by this compound. How can we improve the consistency?

A2: Inconsistent cytokine inhibition can be due to variations in cell stimulation, sample handling, or the ELISA procedure itself.

Table 2: Troubleshooting Inconsistent Cytokine Inhibition

Potential Cause Recommended Solution
Inconsistent Cell Stimulation Use a consistent concentration and incubation time for the inflammatory stimulus (e.g., LPS). Ensure the stimulus is potent and from a reliable source.
Sample Collection & Storage Collect cell culture supernatants at a consistent time point post-treatment. Centrifuge to remove cellular debris and store at -80°C until the assay is performed. Avoid multiple freeze-thaw cycles.
ELISA Protocol Adhere strictly to the manufacturer's protocol. Pay close attention to incubation times, washing steps, and reagent preparation. Use a multichannel pipette for simultaneous reagent addition to minimize timing variability.
Standard Curve Prepare the standard curve fresh for each plate. Ensure the standard curve is accurate and covers the expected range of cytokine concentrations.

Q3: We are having trouble detecting a consistent decrease in phosphorylated IκBα (p-IκBα) after this compound treatment via Western blot. What could be the issue?

A3: Western blotting is a technique with many variables. Inconsistent detection of changes in protein phosphorylation requires careful optimization.

dot

WB_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection A Cell Lysis B Protein Quantification (e.g., BCA Assay) A->B C Lysate Normalization B->C D SDS-PAGE C->D Load Equal Protein Amounts E Protein Transfer (e.g., PVDF membrane) D->E F Blocking E->F G Primary Antibody (e.g., anti-p-IκBα) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I

Caption: Key stages of the Western blot workflow for protein analysis.

Table 3: Troubleshooting Western Blot Inconsistency

Potential Cause Recommended Solution
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
Uneven Protein Loading Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to verify even loading.
Poor Protein Transfer Optimize transfer conditions (time, voltage). Confirm successful transfer by staining the membrane with Ponceau S before blocking.
Antibody Quality Use an antibody validated for the specific application (Western blot) and target (p-IκBα). Titrate the primary antibody to determine the optimal concentration.
Insufficient Blocking Block the membrane for at least 1 hour at room temperature using an appropriate blocking agent (e.g., 5% BSA in TBST) to reduce background noise.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure standardized procedures.

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression.

Protocol 2: TNF-α ELISA

  • Sample Preparation: Collect cell culture supernatants after treatment with this compound and/or an inflammatory stimulus (e.g., LPS). Centrifuge to remove debris.

  • Assay Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding a substrate (e.g., TMB).

    • Stopping the reaction.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Analysis: Generate a standard curve and calculate the concentration of TNF-α in each sample.

Signaling Pathway

This compound's Proposed Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates the key steps in this pathway and the proposed point of intervention for this compound.

dot

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB (Inactive) Ub Ubiquitination & Degradation pIkB->Ub NFkB_active NF-κB (Active) Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Navigating the Bottlenecks: A Technical Support Guide to Scaling Up Euphroside Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a promising bioactive compound from laboratory discovery to large-scale production is fraught with challenges. Euphroside, a phenylethanoid glycoside with significant therapeutic potential, is no exception. As research progresses towards clinical applications, the need for a robust, scalable, and cost-effective isolation process becomes paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this compound isolation, with a focus on practical solutions and underlying principles. While "this compound" is the term used in this guide, it is important to note that in much of the scientific literature, the prominent antioxidant compound isolated from plants like Euphrasia rostkoviana (eyebright) is identified as acteoside, also known as verbascoside.[1] The challenges and methodologies discussed here are largely applicable to the isolation of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in this compound yield as we move from a lab-scale to a pilot-scale extraction. What are the likely causes?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors.[2] One of the primary reasons is the alteration of physical and chemical parameters that are easily controlled in a laboratory setting but become heterogeneous in larger volumes.[2] Key areas to investigate include:

  • Extraction Efficiency: Inefficient solvent penetration and contact time with the plant material in larger vessels.

  • Mass Transfer Limitations: Slower diffusion rates of the target molecule from the plant matrix into the solvent.

  • Thermal Degradation: Uneven temperature distribution in large extractors can lead to localized overheating and degradation of heat-sensitive compounds like this compound.[3]

  • Hydrolysis: Changes in pH during extraction or workup can lead to the hydrolysis of glycosidic bonds in this compound.[3]

Q2: Our initial crude extract is highly viscous and difficult to handle at a larger scale. How can we mitigate this?

A2: High viscosity is often due to the co-extraction of high molecular weight compounds such as polysaccharides and proteins. To address this, consider the following:

  • Pre-extraction Treatments: Employing techniques like enzymatic digestion of the plant material to break down cell walls and reduce the release of viscosity-inducing compounds.

  • Solvent Optimization: Adjusting the polarity of the extraction solvent can selectively reduce the extraction of undesirable compounds.

  • Clarification Techniques: Implementing scalable clarification methods like centrifugation or tangential flow filtration post-extraction to remove suspended solids and macromolecules.

Q3: We are struggling with the purity of our isolated this compound. What purification strategies are most effective for large-scale operations?

A3: Achieving high purity at a large scale requires a multi-step purification strategy. While laboratory-scale purification might rely on simple column chromatography, industrial-scale processes often employ a combination of techniques for efficiency and cost-effectiveness.[4][5] Consider the following scalable methods:

  • Liquid-Liquid Extraction: To partition this compound from non-polar impurities.

  • Precipitation: Using anti-solvents to selectively precipitate this compound or impurities.

  • Chromatography:

    • Adsorption Chromatography: Using resins like macroporous adsorbent resins for initial capture and concentration.

    • Ion-Exchange Chromatography: To remove charged impurities.[4]

    • Multimodal Chromatography: This technique can offer high binding capacity and scalability for purifying extracellular vesicles and could be adapted for other biomolecules.[6]

Troubleshooting Guides

Problem 1: Low Recovery After Chromatographic Purification
Symptom Possible Cause Troubleshooting Step
This compound is not binding to the column Incorrect column equilibration or loading conditions (pH, ionic strength).Verify and optimize the pH and ionic strength of the equilibration and loading buffers to ensure optimal binding.
This compound is irreversibly bound to the column Strong, non-specific binding to the stationary phase.Modify the elution buffer by increasing the concentration of the eluting solvent, changing the pH, or adding a competing agent. Consider using a different stationary phase with lower hydrophobicity or different functional groups.
Significant peak tailing during elution Column overloading or poor mass transfer.Reduce the sample load on the column. Optimize the flow rate to improve resolution. Ensure the column is packed efficiently.
Presence of this compound in the flow-through Exceeding the dynamic binding capacity of the column.Determine the dynamic binding capacity of the resin at the intended process flow rate and ensure the loading amount is within this limit.
Problem 2: Degradation of this compound During Processing
Symptom Possible Cause Troubleshooting Step
Appearance of new, unknown peaks in HPLC analysis Chemical degradation (hydrolysis, oxidation).[7][8]Conduct forced degradation studies to identify potential degradation products and pathways.[7][9] Stabilize the pH of solutions to be close to the optimal pH for this compound stability, which is generally in the acidic range.[3] Consider processing under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Loss of product during solvent evaporation/concentration Thermal degradation.[3]Use low-temperature evaporation techniques such as falling film or thin-film evaporation. Minimize the residence time at elevated temperatures.
Color change of the product solution Oxidation or formation of degradation products.Add antioxidants (e.g., ascorbic acid, sodium metabisulfite) to the process stream, if permissible for the final product application.

Experimental Protocols

Protocol 1: Scalable Extraction of this compound-Rich Fraction
  • Milling and Pre-treatment: Grind the dried plant material (e.g., Euphrasia rostkoviana) to a consistent particle size (e.g., 20-40 mesh).

  • Extraction:

    • Solvent: 70-90% methanol in water.[10]

    • Method: Maceration with mechanical agitation or percolation in a large-scale extractor.

    • Solid-to-Liquid Ratio: 1:10 (w/v).

    • Temperature: Maintain at room temperature (20-25°C) to minimize thermal degradation.

    • Duration: 12-24 hours, with periodic agitation.

  • Filtration: Filter the extract through a filter press or a similar scalable filtration system to remove the bulk of the solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure at a temperature not exceeding 45°C to remove the organic solvent.

  • Defatting: The resulting aqueous concentrate can be partitioned with a non-polar solvent like methylene chloride to remove fats and other non-polar compounds.[10]

Protocol 2: Purification by Macroporous Resin Chromatography
  • Resin Selection: Choose a suitable macroporous adsorbent resin (e.g., Amberlite XAD series) based on preliminary screening for this compound binding and elution characteristics.

  • Column Packing and Equilibration: Pack the column with the selected resin and equilibrate with deionized water until the pH and conductivity of the outlet match the inlet.

  • Loading: Load the aqueous extract onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).

  • Washing: Wash the column with deionized water to remove unbound impurities like sugars and salts.

  • Elution: Elute the bound this compound using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70% ethanol).

  • Fraction Collection: Collect fractions and analyze them using a suitable analytical method like HPLC-UV to identify the this compound-rich fractions.[1]

Analytical Methods for Process Monitoring

Consistent and reliable analytical methods are crucial for monitoring the efficiency of each step in the isolation process.

Analytical Technique Purpose Typical Conditions
High-Performance Liquid Chromatography (HPLC)-UV Quantification of this compound in extracts and purified fractions.[1][11]Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).[11] Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid). Detection: UV at a wavelength corresponding to the absorbance maximum of this compound (e.g., ~330 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and confirmation of this compound and potential degradation products.[1][11]Coupled to the HPLC system for mass analysis, providing molecular weight and fragmentation data.
Thin-Layer Chromatography (TLC) Rapid, qualitative analysis for process monitoring and fraction screening.Stationary Phase: Silica gel plates. Mobile Phase: A mixture of ethyl acetate, formic acid, and water. Visualization: UV light or a suitable staining reagent.

Visualizing the Workflow and Challenges

Experimental Workflow for Scaled-Up this compound Isolation

G cluster_extraction Extraction and Clarification cluster_purification Purification cluster_final_product Final Product raw_material Raw Plant Material milling Milling raw_material->milling extraction Solvent Extraction milling->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration defatting Defatting concentration->defatting resin_chromatography Macroporous Resin Chromatography defatting->resin_chromatography fine_purification Fine Purification (e.g., Prep-HPLC) resin_chromatography->fine_purification drying Drying (e.g., Spray Drying) fine_purification->drying final_product High-Purity this compound drying->final_product

Caption: A generalized workflow for the scaled-up isolation of this compound.

Logical Relationship of Challenges in Scaling Up

G cluster_challenges Key Challenges cluster_causes Root Causes scale_up Scale-Up yield Decreased Yield scale_up->yield purity Reduced Purity scale_up->purity consistency Process Inconsistency scale_up->consistency cost Increased Cost scale_up->cost yield->cost purity->cost mass_transfer Mass Transfer Limitations mass_transfer->yield heterogeneity Parameter Heterogeneity heterogeneity->yield heterogeneity->consistency degradation Product Degradation heterogeneity->degradation impurities Co-extraction of Impurities impurities->purity

Caption: Interrelation of challenges encountered during the scaling up of natural product isolation.

By anticipating and systematically addressing these common challenges, researchers and drug development professionals can pave the way for a more efficient, robust, and economically viable large-scale production of this compound, ultimately accelerating its journey from the laboratory to the clinic.

References

Validation & Comparative

The In Vivo Anti-Inflammatory Potential of Iridoid Glycosides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of novel anti-inflammatory compounds is paramount. While direct in vivo data on the anti-inflammatory effects of Euphroside remains elusive in publicly available scientific literature, a wealth of research exists for structurally related iridoid glycosides, such as Aucubin and Harpagoside. This guide provides a comparative overview of the in vivo anti-inflammatory activities of these representative compounds, supported by experimental data and detailed methodologies.

Iridoid glycosides are a class of monoterpenoid natural products that have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] In vivo studies are crucial for validating the therapeutic potential of these compounds, and various animal models are employed to simulate inflammatory conditions.

Comparative Efficacy of Iridoid Glycosides in Animal Models

The anti-inflammatory effects of Aucubin and Harpagoside have been evaluated in several well-established in vivo models of inflammation. A common model is the carrageenan-induced paw edema model, which is used to assess acute inflammation.[4] Another frequently used model is the lipopolysaccharide (LPS)-induced inflammation model, which mimics systemic inflammatory responses.

CompoundAnimal ModelDosageKey FindingsReference
Aucubin Collagen-Induced Arthritis (CIA) in ratsNot specifiedRelieved joint inflammation, reduced related inflammatory factors, and inhibited the NF-κB signaling pathway.[5]
Aucubin Pilocarpine-induced epilepsy in miceNot specifiedLowered proinflammatory cytokine levels (IL-1β, HMGB1, and TNF-α).[6]
Aucubin Cerebral Ischemia and Reperfusion (IR) in gerbils10 mg/kg, i.p.Suppressed IR-induced microgliosis and astrogliosis, and alleviated increases in IL-1β and TNF-α levels.[7]
Harpagoside Carrageenan-induced paw edema in ratsNot specifiedDemonstrated anti-inflammatory effects.[8]
Harpagoside Complete Freund's adjuvant-induced arthritis in ratsNot specifiedPre-treatment induced a highly significant reduction in paw thickness.[8]
Harpagoside Osteoarthritis animal modelNot specifiedShowed analgesic and anti-inflammatory effects.[9]

Experimental Protocols: A Closer Look

To ensure the reproducibility and validity of in vivo studies, detailed experimental protocols are essential. Below are representative methodologies for common in vivo inflammation models.

Carrageenan-Induced Paw Edema

This model is widely used to screen for the anti-inflammatory activity of compounds.

  • Animals: Typically, male Wistar rats or Swiss albino mice are used.

  • Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of the animals.

  • Treatment: The test compound (e.g., Harpagoside) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered, usually intraperitoneally or orally, at a specific time point before or after the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Lipopolysaccharide (LPS)-Induced Inflammation

This model is used to study systemic inflammation and the effects of compounds on pro-inflammatory cytokine production.

  • Animals: Commonly used animals include BALB/c mice or Sprague-Dawley rats.

  • Induction of Inflammation: LPS (a component of the outer membrane of Gram-negative bacteria) is administered via intraperitoneal injection to induce a systemic inflammatory response.

  • Treatment: The test compound is administered before or after the LPS challenge.

  • Sample Collection: Blood, peritoneal lavage fluid, or specific tissues (e.g., liver, lung) are collected at a predetermined time after LPS administration.

  • Biochemical Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are measured in the collected samples using techniques like ELISA.

Visualizing the Path to Inflammation Control

Understanding the molecular pathways involved in inflammation is crucial for targeted drug development. Iridoid glycosides often exert their anti-inflammatory effects by modulating key signaling pathways.

experimental_workflow cluster_animal_model Animal Model Selection cluster_inflammation_induction Inflammation Induction cluster_treatment Treatment Groups cluster_assessment Assessment of Inflammation cluster_analysis Data Analysis Animal Rodent Model (e.g., Rat, Mouse) Induction Inflammatory Agent (e.g., Carrageenan, LPS) Animal->Induction Control Vehicle Control Induction->Control Test Iridoid Glycoside (e.g., Aucubin) Induction->Test Standard Standard Drug (e.g., Indomethacin) Induction->Standard Measurement Measurement of Edema or Cytokine Levels Control->Measurement Test->Measurement Standard->Measurement Analysis Statistical Analysis & Comparison Measurement->Analysis

Caption: Experimental workflow for in vivo anti-inflammatory studies.

A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Many iridoid glycosides, including Aucubin, have been shown to inhibit this pathway.[5][10]

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces Transcription Iridoid Iridoid Glycosides (e.g., Aucubin) Iridoid->IKK Inhibits Iridoid->NFkB Inhibits Translocation

Caption: Iridoid glycosides inhibit the NF-κB signaling pathway.

Conclusion

While specific in vivo data for this compound is not currently available, the extensive research on related iridoid glycosides like Aucubin and Harpagoside provides a strong foundation for its potential anti-inflammatory properties. The comparative data presented here, along with the detailed experimental protocols and pathway diagrams, offer valuable insights for researchers in the field of inflammation and drug discovery. Further investigation into the in vivo efficacy and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Euphroside and Other Key Iridoid Glycosides in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the iridoid glycoside Euphroside and other prominent iridoid glycosides—Aucubin, Catalpol, and Geniposide—with a focus on their anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development in this area.

Comparative Anti-Inflammatory Activity

Iridoid glycosides are a class of monoterpenoids that have garnered significant interest for their diverse pharmacological activities, particularly their anti-inflammatory effects.[1] While this compound has been identified as a constituent of various medicinal plants, including Euphrasia officinalis and Penstemon species, quantitative data on its specific anti-inflammatory potency remains limited in publicly available research.[2][3] In contrast, several other iridoid glycosides have been more extensively studied, with their inhibitory effects on key inflammatory mediators quantified.

The following table summarizes the available quantitative data for the anti-inflammatory activity of Aucubin, Catalpol, and Geniposide. This data provides a benchmark for the potential efficacy of iridoid glycosides and highlights the need for further quantitative studies on this compound to enable a direct comparison.

Iridoid GlycosideAssayTargetCell Line/ModelIC₅₀ / InhibitionReference
Aucubin (hydrolyzed) TNF-α InhibitionTNF-αNot SpecifiedIC₅₀: 11.2 mM[4]
NO ProductioniNOSNot SpecifiedIC₅₀: 14.1 mM[4]
Catalpol (hydrolyzed) TNF-α InhibitionTNF-αNot SpecifiedIC₅₀: 33.3 mM[4]
Geniposide (hydrolyzed) TNF-α InhibitionTNF-αNot SpecifiedIC₅₀: 58.2 mM[4]
Geniposidic Acid Edema InhibitionInflammationTPA-induced mouse ear edema91.01% ± 3.87% inhibition[4]

Note: The data for Aucubin, Catalpol, and Geniposide are for their hydrolyzed forms (aglycones), which have been shown to possess increased activity.[4] The lack of quantitative data for this compound underscores a significant gap in the current understanding of its therapeutic potential.

Key Signaling Pathways in Iridoid Glycoside-Mediated Anti-Inflammation

Iridoid glycosides exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Several iridoid glycosides have been shown to inhibit this pathway.

NF_kB_Pathway NF-κB Signaling Pathway Inhibition by Iridoid Glycosides cluster_nucleus NF-κB Signaling Pathway Inhibition by Iridoid Glycosides Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Proinflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Leads to NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases NFkB_n NF-κB (Active) Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Gene_Expression Induces Iridoids Iridoid Glycosides (e.g., Aucubin, Geniposide) Iridoids->IKK Inhibit Iridoids->IkB Inhibit Degradation MAPK_Pathway MAPK Signaling Pathway Inhibition by Iridoid Glycosides Extracellular_Stimuli Extracellular Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Extracellular_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Iridoids Iridoid Glycosides Iridoids->MAPKKK Inhibit Iridoids->MAPKK Inhibit Iridoids->MAPK Inhibit Phosphorylation

References

Euphroside vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural antioxidant research, both euphroside, an iridoid glycoside, and quercetin, a well-studied flavonoid, have garnered significant attention for their potential therapeutic applications. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds. While direct comparative studies on isolated this compound are limited, this analysis draws upon data from extracts of Euphrasia species, the primary source of this compound, and related iridoid glycosides to provide a comprehensive overview.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound-containing extracts and quercetin have been evaluated using various standard assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP). The results, presented in terms of IC50 values (the concentration required to inhibit 50% of the radical) and FRAP values, are summarized below. Lower IC50 values indicate higher antioxidant activity.

Compound/ExtractAssayIC50 (µg/mL)FRAP ValueSource(s)
Quercetin DPPH0.74 - 19.17-[1]
ABTS1.89 ± 0.33-[2]
FRAP-3.02 times more active than Trolox[3]
Euphrasia rostkoviana (Eyebright) Extract Fraction 1 *DPPH11.88-[4]
ABTS4.24-[4]
Euphrasia officinalis (Eyebright) Methanolic Extract DPPH11.2-[5]
Euphrasia officinalis subsp. pratensis Ethanolic Extract DPPH50.93520.21 µM TE/mL[6]
Euphrasia stricta Ethanolic Extract DPPH71.57255.33 µM TE/mL[6]

Note: Fraction 1 of the Euphrasia rostkoviana extract was dominated by a glycosylated caffeic acid derivative.[4]

Experimental Methodologies

The following sections detail the protocols for the key antioxidant assays cited in this comparison.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[7][8]

Protocol:

  • A methanolic solution of DPPH (typically 0.1 mM) is prepared.[9]

  • Various concentrations of the test compound (quercetin or Euphrasia extract) are added to the DPPH solution.[1]

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[10]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[10]

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[11]

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.[2][11]

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.[2]

  • The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[2]

  • The absorbance is measured at 734 nm.[2]

  • The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[10]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[12]

Protocol:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[3]

  • Aliquots of the test compound are mixed with the FRAP reagent.[3]

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 30 minutes).[3]

  • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄.[3] The results are expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.[3]

Visualizing Experimental and Signaling Pathways

To further elucidate the methodologies and biological context, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Analysis This compound This compound/Euphrasia Extract DPPH DPPH Assay This compound->DPPH ABTS ABTS Assay This compound->ABTS FRAP FRAP Assay This compound->FRAP Quercetin Quercetin Quercetin->DPPH Quercetin->ABTS Quercetin->FRAP IC50 IC50 Calculation DPPH->IC50 ABTS->IC50 FRAP_Value FRAP Value Calculation FRAP->FRAP_Value Comparison Comparative Analysis IC50->Comparison FRAP_Value->Comparison

Caption: General workflow for comparing antioxidant activity.

flavonoid_signaling_pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces NFkB NF-κB Pathway ROS->NFkB activates Flavonoids Flavonoids (e.g., Quercetin) Flavonoids->ROS scavenges Flavonoids->Nrf2 activates Flavonoids->NFkB inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection leads to Inflammation Inflammation NFkB->Inflammation promotes

Caption: Flavonoid antioxidant signaling pathway.

Concluding Remarks

Based on the available data, quercetin consistently demonstrates potent antioxidant activity with very low IC50 values in both DPPH and ABTS assays. Extracts from Euphrasia species, which contain this compound and other phenolic compounds, also exhibit significant antioxidant capabilities. Notably, a specific fraction of Euphrasia rostkoviana extract showed strong radical scavenging activity, comparable to that of some reported values for quercetin.

It is important to note that the antioxidant activity of plant extracts is a result of the synergistic effects of various compounds. While the data for Euphrasia extracts is promising, further studies on isolated this compound are necessary to directly compare its intrinsic antioxidant activity with that of quercetin. Researchers should consider the specific experimental conditions and the chemical composition of the extracts when interpreting these results. The provided protocols and signaling pathway diagram offer a foundational framework for such future investigations.

References

Comparative Anti-Inflammatory Efficacy: A Head-to-Head Analysis of Hyperoside and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, both hyperoside and resveratrol have emerged as significant contenders in the modulation of inflammatory responses. This guide provides a detailed comparison of their anti-inflammatory effects, drawing upon experimental data to elucidate their mechanisms of action on key signaling pathways. This objective analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.

Quantitative Assessment of Anti-Inflammatory Activity

The anti-inflammatory capacities of hyperoside and resveratrol have been quantified in various in vitro studies. The following tables summarize their inhibitory effects on key inflammatory mediators.

Table 1: Inhibition of Pro-Inflammatory Cytokines and Mediators by Hyperoside

Inflammatory MediatorCell TypeStimulantHyperoside Concentration% InhibitionReference
TNF-αMouse Peritoneal MacrophagesLPS5 µM32.31 ± 2.8%[1][2]
IL-6Mouse Peritoneal MacrophagesLPS5 µM41.31 ± 3.1%[1][2]
Nitric Oxide (NO)Mouse Peritoneal MacrophagesLPS5 µM30.31 ± 4.1%[1][2]
TNF-αHuman Umbilical Vein Endothelial Cells (HUVECs)HMGB1Not specifiedSignificant Inhibition[3]
IL-1βMice (in vivo)Cecal Ligation and Puncture (CLP)Not specifiedSignificant Reduction[3]

Table 2: Inhibition of Pro-Inflammatory Cytokines and Mediators by Resveratrol

Inflammatory MediatorCell Type/ModelStimulantResveratrol Concentration/DoseEffectReference
TNF-αHealthy Smokers (in vivo)Smoking500 mg/daySignificant Reduction[4]
C-Reactive Protein (CRP)Healthy Smokers (in vivo)Smoking500 mg/daySignificant Reduction[4]
IL-6Patients (meta-analysis)Various inflammatory diseases≥500 mg/daySignificant Reduction[5]
TNF-αPatients (meta-analysis)Various inflammatory diseasesNot specifiedSignificant Reduction[5]
IL-1β & IL-6Diabetic Rats (in vivo)StreptozotocinNot specifiedIncreased levels[6]

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

Both hyperoside and resveratrol exert their anti-inflammatory effects by targeting crucial signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hyperoside's Mechanism of Action

Hyperoside has been shown to inhibit inflammation by suppressing the activation of the NF-κB pathway.[1][2] This is achieved by preventing the degradation of IκB-α, the inhibitory protein of NF-κB.[1][2] By stabilizing IκB-α, hyperoside effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes. Additionally, hyperoside has been observed to inhibit the activation of Akt and Extracellular signal-Regulated Kinase (ERK) 1/2, components of the MAPK pathway, in response to inflammatory stimuli.[3]

Resveratrol's Mechanism of Action

Resveratrol's anti-inflammatory properties are well-documented and are largely attributed to its potent inhibition of the NF-κB signaling pathway. It has been shown to suppress the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB-α, thus preventing NF-κB activation. Furthermore, resveratrol can modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38 and ERK. This dual inhibition of NF-κB and MAPK pathways contributes to its broad-spectrum anti-inflammatory effects.

The signaling pathways for both compounds are visualized below.

Signaling_Pathways cluster_hyperoside Hyperoside Pathway cluster_resveratrol Resveratrol Pathway Inflammatory_Stimuli_H Inflammatory Stimuli (e.g., LPS, HMGB1) IKK_H IKK Inflammatory_Stimuli_H->IKK_H MAPK_H MAPK (Akt, ERK1/2) Inflammatory_Stimuli_H->MAPK_H Hyperoside Hyperoside Hyperoside->IKK_H Hyperoside->MAPK_H IkappaB_H IκBα IKK_H->IkappaB_H phosphorylates NFkappaB_H NF-κB (p65) IkappaB_H->NFkappaB_H releases Nucleus_H Nucleus NFkappaB_H->Nucleus_H translocates Pro_inflammatory_Genes_H Pro-inflammatory Gene Transcription Nucleus_H->Pro_inflammatory_Genes_H Inflammatory_Response_H Inflammatory Response Pro_inflammatory_Genes_H->Inflammatory_Response_H MAPK_H->Inflammatory_Response_H Inflammatory_Stimuli_R Inflammatory Stimuli (e.g., LPS) IKK_R IKK Inflammatory_Stimuli_R->IKK_R MAPK_R MAPK (p38, ERK) Inflammatory_Stimuli_R->MAPK_R Resveratrol Resveratrol Resveratrol->IKK_R Resveratrol->MAPK_R IkappaB_R IκBα IKK_R->IkappaB_R phosphorylates NFkappaB_R NF-κB (p65) IkappaB_R->NFkappaB_R releases Nucleus_R Nucleus NFkappaB_R->Nucleus_R translocates Pro_inflammatory_Genes_R Pro-inflammatory Gene Transcription Nucleus_R->Pro_inflammatory_Genes_R Inflammatory_Response_R Inflammatory Response Pro_inflammatory_Genes_R->Inflammatory_Response_R MAPK_R->Inflammatory_Response_R

Caption: Inhibition of NF-κB and MAPK pathways by Hyperoside and Resveratrol.

Experimental Protocols

The following methodologies are representative of the experimental designs used to evaluate the anti-inflammatory effects of hyperoside and resveratrol.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines the general steps for assessing the anti-inflammatory activity of test compounds in a macrophage cell line.

Experimental_Workflow start Start cell_culture 1. Culture RAW 264.7 Macrophages start->cell_culture seeding 2. Seed cells in 96-well plates cell_culture->seeding pretreatment 3. Pre-treat with Hyperoside or Resveratrol (various concentrations) for 1-2 hours seeding->pretreatment stimulation 4. Stimulate with LPS (1 µg/mL) for 24 hours pretreatment->stimulation supernatant_collection 5. Collect cell culture supernatant stimulation->supernatant_collection no_assay 6a. Measure Nitric Oxide (NO) production (Griess Assay) supernatant_collection->no_assay elisa 6b. Measure cytokine levels (TNF-α, IL-6) (ELISA) supernatant_collection->elisa data_analysis 7. Analyze data and determine IC50 values no_assay->data_analysis elisa->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-inflammatory screening.

1. Cell Culture and Treatment:

  • Mouse peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7) are cultured under standard conditions.

  • Cells are seeded in appropriate culture plates and allowed to adhere.

  • The cells are then pre-treated with varying concentrations of hyperoside or resveratrol for a specified period (e.g., 1-2 hours).

2. Induction of Inflammation:

  • Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the cell culture medium.

3. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Levels: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

4. Western Blot Analysis for Signaling Proteins:

  • To investigate the effect on signaling pathways, cell lysates are prepared after treatment.

  • Proteins of interest (e.g., phosphorylated and total forms of p65, IκB-α, p38, ERK) are separated by SDS-PAGE and transferred to a membrane.

  • The membranes are then probed with specific primary and secondary antibodies, and the protein bands are visualized and quantified.

Conclusion

Both hyperoside and resveratrol demonstrate significant anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. While resveratrol has been more extensively studied, the available data on hyperoside suggests it is also a potent inhibitor of key inflammatory mediators. The direct comparative efficacy would necessitate a head-to-head study under identical experimental conditions. Nevertheless, the evidence presented in this guide underscores the potential of both natural compounds as valuable leads in the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate their clinical potential and comparative advantages.

References

Cross-Validation of Assays for Determining Euphroside Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various assays used to evaluate the biological activities of Euphroside, an iridoid glycoside found in plants of the Euphrasia genus. Extracts of these plants, containing this compound, have been noted for their antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This document outlines the experimental protocols for key assays, presents a comparative summary of the data they generate, and visualizes the experimental workflow and a key signaling pathway involved in its anti-inflammatory action.

Data Summary: Comparison of Assays for this compound Activity

The following table summarizes the common assays used to measure the primary biological activities of this compound. The selection of an appropriate assay depends on the specific research question and the aspect of this compound's activity being investigated.

Biological Activity Assay Principle Measures Common Units
Antioxidant DPPH (2,2-diphenyl-1-picrylhydrazyl)Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.[3][4]Radical scavenging activityIC50 (µg/mL or µM), % inhibition
FRAP (Ferric Reducing Antioxidant Power)Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by antioxidants, resulting in a colored product.[5]Total antioxidant power (reducing ability)µmol Fe(II)/mg, Trolox equivalents (TEAC)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Measures the reduction of the ABTS radical cation by antioxidants, leading to a loss of color.Radical scavenging activityTrolox equivalents (TEAC), % inhibition
Anti-inflammatory Nitric Oxide (NO) Assay (in vitro)Measures the inhibition of nitric oxide production, often in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[6]Inhibition of NO productionIC50 (µg/mL or µM), % inhibition
Cytokine Assays (e.g., ELISA)Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or biological fluids.[6]Cytokine concentrationpg/mL or ng/mL
Western Blot for iNOS and COX-2Detects the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.Protein expression levelsRelative band intensity
Neuroprotective MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) AssayMeasures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert MTT to a colored formazan product.[7]Cell viability and cytotoxicity% cell viability, IC50 (µg/mL or µM)
ROS (Reactive Oxygen Species) Assay (e.g., DCFDA)Measures the levels of intracellular reactive oxygen species using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).[7]Intracellular ROS levelsRelative fluorescence units (RFU)
Apoptosis Assays (e.g., Flow Cytometry)Detects and quantifies apoptotic cells, for instance, by using Annexin V/Propidium Iodide staining to differentiate between viable, apoptotic, and necrotic cells.[8]Percentage of apoptotic cells% apoptotic cells

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices and information from the search results.

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of this compound.

  • Materials: DPPH solution (in methanol), methanol, test sample (this compound), positive control (e.g., ascorbic acid or Trolox), 96-well plate, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test sample and the positive control in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test sample and the positive control.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.[3]

Anti-inflammatory Activity in RAW 264.7 Macrophages

This in vitro model is used to evaluate the effect of this compound on inflammatory responses.

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay for Cytotoxicity: Before assessing anti-inflammatory activity, the non-toxic concentration range of this compound on RAW 264.7 cells is determined using the MTT assay.[6]

  • Nitric Oxide (NO) Production Assay:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of this compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response, except for the control group.

    • Incubate for a further period (e.g., 24 hours).

    • Collect the cell culture supernatant to measure the amount of nitrite (a stable product of NO) using the Griess reagent.

    • Measure the absorbance at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[6]

  • Cytokine Measurement (ELISA):

    • Following the same cell treatment protocol as the NO assay, collect the cell culture supernatants.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

Neuroprotective Effect against Oxidative Stress

This assay evaluates the ability of this compound to protect neuronal cells from damage induced by oxidative stress.

  • Cell Culture: A suitable neuronal cell line, such as SH-SY5Y or PC12, is used.[2][8]

  • Induction of Oxidative Stress: Oxidative stress can be induced by treating the cells with agents like hydrogen peroxide (H₂O₂) or amyloid-beta peptides.[2][7]

  • MTT Assay for Cell Viability:

    • Seed the neuronal cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for a designated period.

    • Expose the cells to the oxidative stress-inducing agent (e.g., H₂O₂).

    • After the incubation period, add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.[7]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of different assays to assess the biological activity of a compound like this compound.

G cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison cluster_3 Mechanism of Action Compound This compound Isolation/Synthesis Characterization Purity & Structural Analysis Compound->Characterization Antioxidant Antioxidant Assays (DPPH, FRAP, ABTS) Characterization->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, Cytokines, Western Blot) Characterization->AntiInflammatory Neuroprotective Neuroprotective Assays (MTT, ROS, Apoptosis) Characterization->Neuroprotective Data Quantitative Data Collection (IC50, % Inhibition, etc.) Antioxidant->Data AntiInflammatory->Data Neuroprotective->Data Comparison Cross-Assay Comparison Data->Comparison Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Comparison->Pathway G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα (Inactive) DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

References

A Comparative Efficacy Guide to Natural Euphroside and the Potential of Synthetic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of natural Euphroside, a bioactive iridoid glycoside. Due to the current lack of published data on the total chemical synthesis of this compound, a direct comparison with a synthetic equivalent is not feasible. Therefore, this document establishes the known biological activities of natural this compound and utilizes the closely related, well-studied iridoid glycoside, Aucubin, as a proxy to provide quantitative efficacy data and detailed experimental context. This approach allows for a robust evaluation of the compound class and informs the potential advantages that a future synthetic version of this compound could offer in terms of purity, scalability, and standardization.

Physicochemical Properties: this compound and Aucubin

Both this compound and Aucubin are iridoid glycosides found in various plant species. Their structural similarity underlies their related biological activities. Natural this compound is primarily isolated from the aerial parts of plants in the Euphrasia genus (e.g., Euphrasia pectinata) and has also been reported in Pedicularis species. Aucubin is also found in Euphrasia as well as a wide range of other plants including Aucuba japonica and Eucommia ulmoides.[1][2]

PropertyNatural this compoundNatural Aucubin
Molecular Formula C₁₆H₂₄O₁₀C₁₅H₂₂O₉
Molecular Weight 376.36 g/mol 346.33 g/mol [1]
Compound Class Iridoid GlycosideIridoid Glycoside[1]
Natural Sources Euphrasia pectinata, Euphrasia salisburgensis, Pedicularis spp.Aucuba japonica, Eucommia ulmoides, Plantago spp.[1][2]

Comparative Efficacy Data (Quantitative)

Quantitative data for isolated natural this compound is scarce in publicly available literature. Therefore, data from its analogue, Aucubin, is presented to serve as a benchmark for the potential efficacy of this class of compounds. The following tables summarize the anti-inflammatory and antioxidant activities of Aucubin from in vitro studies.

Table 2.1: In Vitro Anti-Inflammatory Activity of Aucubin
AssayCell LineKey Parameter MeasuredIC₅₀ Value (µM)Reference
TNF-α Production InhibitionRAW 264.7 MacrophagesTNF-α protein levels9.2[3]
Oxidative Burst AssayHuman NeutrophilsReactive Oxygen Species (ROS)10.31 (µg/mL)[4]

Note: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the measured biological activity.

Table 2.2: In Vitro Antioxidant Activity of Aucubin Analogue
AssayPrincipleTypical IC₅₀ Range (µg/mL)Reference Standard
DPPH Radical Scavenging Measures ability to donate a hydrogen atom to the stable DPPH radical.10 - 100 (Strong Activity)Ascorbic Acid, Trolox
FRAP (Ferric Reducing Antioxidant Power) Measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).50 - 200 (Moderate to Strong)Ascorbic Acid, Trolox

Mechanism of Action: Anti-Inflammatory Signaling

Iridoid glycosides, including likely this compound and confirmed for Aucubin, exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes. Iridoid glycosides have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and suppressing the inflammatory response.[3]

NFkB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB 3. Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB 4. Releases NF-κB IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc 5. Translocates Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination Iridoid This compound / Aucubin Iridoid->IKK INHIBITS DNA DNA NFkB_nuc->DNA 6. Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines 7. Transcription

Figure 1. Simplified NF-κB signaling pathway showing inhibition by iridoid glycosides.

Experimental Protocols

The following protocols are standard methodologies for assessing the anti-inflammatory and antioxidant efficacy of compounds like this compound and Aucubin.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol details the measurement of a compound's ability to inhibit the production of inflammatory mediators in cultured macrophages stimulated with LPS.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages or human THP-1 derived macrophages in appropriate media (e.g., DMEM with 10% FBS).
  • Seed cells into a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the test compound (e.g., natural this compound) in DMSO.
  • Create serial dilutions of the compound in culture media to achieve final concentrations for testing (e.g., 1, 5, 10, 25, 50 µM).
  • Remove old media from the cells and add the media containing the different compound concentrations. Incubate for 1-2 hours.

3. Inflammatory Stimulation:

  • Add LPS (from E. coli O111:B4) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells with no LPS and wells with LPS but no compound.
  • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

4. Cytokine Measurement:

  • Collect the cell culture supernatant.
  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.
  • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="1. Culture Macrophages\n(e.g., RAW 264.7)"]; seed [label="2. Seed Cells into\n96-well Plate"]; treat [label="3. Pre-treat with\nTest Compound\n(e.g., this compound)"]; stimulate [label="4. Stimulate with LPS\n(1 µg/mL)"]; incubate [label="5. Incubate for 18-24h"]; collect [label="6. Collect Supernatant"]; analyze [label="7. Analyze Cytokines\n(ELISA)"]; calculate [label="8. Calculate % Inhibition\nand IC₅₀"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> culture; culture -> seed; seed -> treat; treat -> stimulate; stimulate -> incubate; incubate -> collect; collect -> analyze; analyze -> calculate; calculate -> end; }

Figure 2. General workflow for an in vitro anti-inflammatory assay.
DPPH Radical Scavenging Antioxidant Assay

This colorimetric assay measures the capacity of a compound to act as a free radical scavenger.

1. Reagent Preparation:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). This solution is light-sensitive and should be freshly prepared and kept in the dark.
  • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

2. Assay Procedure:

  • In a 96-well plate, add 100 µL of each compound dilution to respective wells.
  • Add 100 µL of the DPPH working solution to all wells.
  • Include a control well containing only 100 µL of methanol and 100 µL of the DPPH solution.

3. Incubation and Measurement:

  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • The scavenging activity is calculated as a percentage of discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
  • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

The Case for Synthetic this compound

While natural this compound isolated from plant sources is valuable for initial research, the development of a total synthesis route would offer significant advantages for clinical and pharmaceutical applications:

  • Purity and Consistency: Synthetic production eliminates the presence of co-extracted plant metabolites, ensuring a highly pure final product. This removes batch-to-batch variability common in natural extracts, leading to more reliable and reproducible biological data.

  • Scalability: Chemical synthesis can be scaled up to produce large, consistent quantities of this compound, which is often a limiting factor with extraction from natural, sometimes rare, plant sources.

  • Structural Modification: A synthetic route allows for the creation of novel analogues of this compound. This enables structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the development of superior therapeutic agents.

  • Conservation: Relying on a synthetic source alleviates the ecological pressure on the plant species from which this compound is naturally harvested.

References

The Anti-Inflammatory Potential of Euphroside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Euphroside, an iridoid glycoside, has been noted for its potential health benefits, including anti-inflammatory properties. This comparison guide aims to provide researchers, scientists, and drug development professionals with an objective analysis of this compound's anti-inflammatory potency relative to established commercial anti-inflammatory drugs. However, a comprehensive review of publicly available scientific literature reveals a significant gap in quantitative data specifically for this compound's anti-inflammatory activity. While the broader class of iridoid glycosides has demonstrated anti-inflammatory effects, specific experimental data on this compound, such as IC50 values for key inflammatory mediators, remains unpublished.

This guide will, therefore, outline the common experimental protocols used to determine anti-inflammatory potency and present available data for other related natural compounds and commercial drugs to provide a framework for potential future comparative studies on this compound.

Understanding Anti-Inflammatory Mechanisms

Inflammation is a complex biological response involving various signaling pathways and the production of pro-inflammatory mediators. Key targets for anti-inflammatory drugs include:

  • Cyclooxygenase (COX) enzymes (COX-1 and COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Inducible Nitric Oxide Synthase (iNOS): This enzyme produces nitric oxide (NO), which, in excess, contributes to inflammation and tissue damage.

  • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): These signaling proteins play a crucial role in orchestrating the inflammatory response.

The potency of anti-inflammatory compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Comparative Data on Anti-Inflammatory Potency

Due to the absence of specific data for this compound, this section presents a summary of IC50 values for other natural compounds and commercial anti-inflammatory drugs to illustrate the typical range of potencies observed in in vitro assays. It is crucial to note that these values are highly dependent on the specific experimental conditions.

Table 1: In Vitro Anti-Inflammatory Activity of Selected Compounds

CompoundTargetAssay SystemIC50 Value
Natural Compounds
HyperosideNitric Oxide (NO) ProductionLPS-stimulated mouse peritoneal macrophagesInhibition of 30.31 ± 4.1% at 5 µM[1]
HyperosideTNF-α ProductionLPS-stimulated mouse peritoneal macrophagesInhibition of 32.31 ± 2.8% at 5 µM[1]
HyperosideIL-6 ProductionLPS-stimulated mouse peritoneal macrophagesInhibition of 41.31 ± 3.1% at 5 µM[1]
Commercial NSAIDs
IndomethacinCOX-1Human Whole Blood0.09 ± 0.01 µM
IndomethacinCOX-2Human Whole Blood0.63 ± 0.14 µM
IbuprofenCOX-1Human Whole Blood2.1 ± 0.3 µM
IbuprofenCOX-2Human Whole Blood1.8 ± 0.3 µM
CelecoxibCOX-1Human Whole Blood15.0 ± 2.0 µM
CelecoxibCOX-2Human Whole Blood0.04 ± 0.01 µM
DexamethasoneIL-6 BioactivityIL-6-dependent hybridoma cells18.9 µM[2]

Note: The data presented for commercial NSAIDs is representative and can vary based on the specific study and experimental conditions.

Experimental Protocols

To ensure accurate and reproducible results in the evaluation of anti-inflammatory compounds, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro anti-inflammatory assays.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except in the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance is read at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis.

Methodology:

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid, are prepared in a suitable buffer.

  • Compound Incubation: The test compound is pre-incubated with the COX enzyme in a reaction buffer for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Reaction Termination: The reaction is stopped after a defined period (e.g., 10 minutes) by adding a stopping solution (e.g., a solution of HCl).

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Calculation: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the compound-treated samples to the vehicle control. The IC50 value is determined from the dose-response curve.

Inhibition of Pro-inflammatory Cytokine Production

This assay evaluates the effect of a compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells.

Methodology:

  • Cell Culture and Seeding: Similar to the NO inhibition assay, macrophage cells (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) are cultured and seeded in multi-well plates.

  • Compound Treatment and Stimulation: Cells are pre-treated with the test compound followed by stimulation with LPS (1 µg/mL).

  • Incubation: The cells are incubated for a period sufficient for cytokine production (e.g., 4-24 hours).

  • Cytokine Measurement: The concentration of TNF-α or IL-6 in the cell culture supernatant is measured using specific ELISA kits.

  • Calculation: The percentage of cytokine inhibition is calculated, and the IC50 value is determined.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. A common pathway involved in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces

Caption: Simplified NF-κB signaling pathway activated by LPS.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The general workflow for screening natural compounds for anti-inflammatory activity involves a series of in vitro assays to determine their potency and mechanism of action.

G start Start: Natural Compound (e.g., this compound) assay1 Nitric Oxide (NO) Inhibition Assay (LPS-stimulated Macrophages) start->assay1 assay2 COX-1/COX-2 Inhibition Assay (Enzymatic Assay) start->assay2 assay3 Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay (LPS-stimulated Macrophages) start->assay3 data Determine IC50 values assay1->data assay2->data assay3->data compare Compare Potency with Commercial Drugs data->compare end Conclusion on Anti-inflammatory Potential compare->end

Caption: General workflow for in vitro anti-inflammatory screening.

While there is a clear indication from the phytochemical classification of this compound that it may possess anti-inflammatory properties, the absence of specific experimental data makes a direct comparison with commercial anti-inflammatory drugs impossible at this time. The experimental protocols and comparative data for other compounds provided in this guide serve as a valuable resource for researchers intending to investigate the anti-inflammatory potential of this compound. Future in vitro and in vivo studies are essential to elucidate the specific mechanisms of action and quantify the potency of this compound, which will be critical for any potential drug development efforts.

References

A Comparative Analysis of Euphroside from Diverse Euphrasia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Euphrasia, commonly known as eyebright, has a long history in traditional medicine, particularly for ocular ailments. A key bioactive constituent of these plants is Euphroside, an iridoid glucoside. This guide provides a comparative overview of this compound and other phytochemicals across different Euphrasia species, presenting available quantitative data, outlining experimental methodologies for its analysis, and exploring its potential biological activities and associated signaling pathways.

Quantitative Phytochemical Analysis

While this compound is a known constituent of the Euphrasia genus, comprehensive quantitative comparisons of its content across a wide range of species are limited in the currently available scientific literature. Most studies have focused on the phenolic and flavonoid content of various Euphrasia extracts. However, existing research does confirm the presence of this compound alongside other iridoid glucosides like aucubin and catalpol in species such as Euphrasia officinalis[1].

For other phytochemicals, comparative data is more readily available. For instance, a study comparing Euphrasia officinalis subsp. pratensis (EO) and Euphrasia stricta (ES) revealed significant differences in their phenolic and flavonoid content.

Phytochemical ClassEuphrasia officinalis subsp. pratensisEuphrasia strictaReference
Total Phenols (mg GAE/g) 92.1074.91[2]
Total Flavonoids (mg RE/g) 24.7210.81[2]

Biological Activity of Euphrasia Extracts

Extracts from various Euphrasia species have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. While the specific contribution of this compound to these activities is not always delineated, the iridoid glycoside class is known to possess anti-inflammatory properties.

Antioxidant Activity:

In a comparative study, the ethanolic extract of Euphrasia officinalis subsp. pratensis exhibited a higher antioxidant capacity compared to Euphrasia stricta.

Antioxidant AssayEuphrasia officinalis subsp. pratensis (IC50 µg/mL)Euphrasia stricta (IC50 µg/mL)Reference
DPPH Radical Scavenging 50.9371.57[2]

Anti-inflammatory Activity:

Euphrasia extracts have been shown to modulate inflammatory pathways. For instance, some compounds from Euphorbia species (a different genus) have been found to inhibit pro-inflammatory mediators by regulating the NF-κB and MAPK signaling pathways[3]. While direct evidence for this compound is pending, this suggests a potential mechanism for the anti-inflammatory effects observed with Euphrasia extracts.

Experimental Protocols

Extraction of Phytochemicals from Euphrasia Species

A common method for extracting iridoid glucosides and other phytochemicals from Euphrasia plant material involves solvent extraction.

Protocol:

  • Plant Material Preparation: Air-dry the aerial parts of the Euphrasia species and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or ethanol) at room temperature with occasional shaking for a specified period (e.g., 24-48 hours).

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

Quantification of Phytochemicals by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a standard method for the quantification of specific compounds like this compound in plant extracts.

Protocol:

  • Standard Preparation: Prepare a stock solution of a certified this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the dried Euphrasia extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution system consisting of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient program should be optimized to achieve good separation of the target analyte.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature, for example, 25°C.

    • Injection Volume: Inject a fixed volume of the standard and sample solutions (e.g., 10 µL).

    • Detection: Monitor the eluent using a DAD at the maximum absorbance wavelength of this compound or using an MS detector in a specific ion monitoring mode.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are scarce, related compounds and extracts from other plants provide insights into potential mechanisms of action, particularly for anti-inflammatory effects. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammation and are common targets for natural products.

For example, hyperoside, a flavonoid also found in some medicinal plants, has been shown to inhibit the NF-κB signaling pathway[2][4]. This pathway is crucial in the production of pro-inflammatory cytokines. Similarly, compounds from Euphorbia have been demonstrated to modulate both NF-κB and MAPK pathways[3]. It is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Quantification cluster_activity Biological Activity Assessment plant_material Euphrasia spp. (Dried, Powdered) solvent_extraction Solvent Extraction (e.g., Methanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation fractions Polar & Non-polar Fractions fractionation->fractions hplc_analysis HPLC-DAD/MS Analysis fractions->hplc_analysis bioassays In vitro Bioassays (e.g., Anti-inflammatory) fractions->bioassays quantification Quantification of this compound hplc_analysis->quantification pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) bioassays->pathway_analysis

Caption: Experimental workflow for the study of this compound.

potential_signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimuli->receptor MEKK MAPKKK receptor->MEKK IKK IKK Complex receptor->IKK MEK MAPKK MEKK->MEK phosphorylates MAPK MAPK (p38, JNK, ERK) MEK->MAPK phosphorylates inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) MAPK->inflammatory_genes activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->inflammatory_genes promotes transcription This compound This compound (Hypothesized) This compound->MEKK inhibits This compound->IKK inhibits

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

References

Validating the Mechanism of Action of Euphroside: A Comparative Guide to Knockout Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action of euphroside and the validation of similar anti-inflammatory pathways using knockout models. While direct knockout model studies for this compound are not yet available in published literature, this document outlines its putative mechanism and compares it with compounds whose actions on the NF-κB and MAPK signaling pathways have been investigated using these powerful genetic tools.

Proposed Mechanism of Action: this compound

This compound, a key iridoid glycoside found in Euphrasia officinalis (Eyebright), is believed to exert its anti-inflammatory effects by modulating two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. Extracts of Euphorbia hirta, which also contain flavonoids, have been shown to inhibit inflammatory mechanisms through the Nrf2 and NF-κB pathways[1].

The proposed mechanism suggests that this compound inhibits the activation of NF-κB, a master regulator of inflammation[2]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate the transcription of pro-inflammatory genes[3][4]. This compound is thought to interfere with this cascade.

Simultaneously, this compound may also modulate the MAPK signaling pathways, including p38, JNK, and ERK. These kinases are involved in a wide range of cellular processes, including inflammation, and their activation leads to the expression of various inflammatory mediators[5]. Some compounds from Euphorbia neriifolia have been shown to promote the activation of MAPK pathways[6].

Comparative Analysis: Validating Anti-Inflammatory Mechanisms with Knockout Models

To definitively validate the role of specific proteins in a compound's mechanism of action, knockout (KO) models are invaluable. In these models, a specific gene is inactivated, allowing researchers to observe the effects of its absence. Below, we compare the proposed mechanism of this compound with findings from studies on knockout models of key components of the NF-κB and MAPK pathways.

Target ProteinKnockout ModelKey Findings in Inflammation StudiesRelevance to Validating this compound's Mechanism
IKKβ (Inhibitor of κB Kinase beta) Ikbkb conditional knockout miceDeletion of IKKβ in myeloid cells enhances resistance to bacterial pneumonia by increasing pro-inflammatory responses, highlighting its complex role in regulating inflammation[7][8]. In models of intestinal inflammation, IKKβ inhibition can worsen acute inflammation but alleviate chronic colitis, demonstrating context-dependent functions[9]. Myeloid IKKβ depletion can also accelerate the onset of experimental autoimmune encephalomyelitis (EAE)[10].An Ikbkb knockout model would be the gold standard to confirm if this compound's anti-inflammatory effects are mediated through the canonical NF-κB pathway. A lack of effect in IKKβ-deficient cells or animals would strongly support this hypothesis.
p38α MAPK Mapk14 conditional knockout micep38α deficiency in myeloid cells protects against lethal endotoxic shock but can exacerbate skin inflammation, indicating cell-type and context-specific roles[11]. p38α is crucial for the expression of pro-inflammatory mediators like TNF-α and COX-2 in macrophages[5].Given that MAPK pathways are a proposed target, testing this compound in p38α knockout models would clarify its specific involvement in this signaling cascade and its contribution to the overall anti-inflammatory effect.
JNK1 (c-Jun N-terminal Kinase 1) Jnk1 knockout miceJNK1 deficiency protects against inflammatory arthritis in both collagen-induced and serum-transfer models, suggesting a pro-inflammatory role[12]. In obesity-induced inflammation, JNK expression in macrophages is required for the development of insulin resistance and inflammation[13].If this compound is hypothesized to inhibit JNK signaling, its administration to Jnk1 knockout mice would be expected to have a diminished effect on inflammation compared to wild-type mice.
JNK2 (c-Jun N-terminal Kinase 2) Jnk2 knockout miceIn contrast to JNK1, JNK2 deficiency can exacerbate inflammatory arthritis, indicating a potential anti-inflammatory or regulatory role[12]. However, in a model of steatohepatitis, the absence of JNK2 increased liver injury[14].The use of Jnk2 knockout models would help to dissect the specific isoform of JNK that this compound may target, providing a more nuanced understanding of its mechanism.
Alternative Compounds with Similar Mechanisms

Several other natural compounds are suggested to inhibit NF-κB and MAPK pathways, similar to the proposed mechanism of this compound.

CompoundProposed Mechanism
Hyperoside This flavonoid glycoside has been shown to exert anti-inflammatory effects by suppressing the activation of NF-κB and the degradation of IκB-α in mouse peritoneal macrophages[15][16]. It is also suggested to inhibit the NF-κB signaling pathway in breast cancer models[17] and attenuate kidney injury by inhibiting the NLRP3 inflammasome and the ROS/MAPK/NF-κB signaling pathway[18].
Kaempferol-3-O-sophoroside This compound has been found to suppress the production of TNF-α and the activation of NF-κB in lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells[19]. It also shows inhibitory effects on HMGB1-mediated pro-inflammatory responses[20].
Kaempferol Kaempferol has been shown to suppress age-related NF-κB activation by inhibiting IκBα phosphorylation and the nuclear translocation of the p65/p50 heterodimer[21].

Experimental Protocols for Mechanism Validation

Validating the inhibition of the NF-κB and MAPK pathways by a compound like this compound involves a series of key experiments.

Western Blot for Protein Phosphorylation and Degradation

This technique is used to detect changes in the phosphorylation state of key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK) and the degradation of inhibitory proteins (e.g., IκBα).

Protocol Outline:

  • Cell Culture and Treatment: Culture relevant cells (e.g., RAW264.7 macrophages) and pre-treat with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent like LPS.

  • Protein Extraction: Lyse the cells and isolate total protein or cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated or total forms of the target proteins (e.g., anti-p-p65, anti-IκBα).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate. The results can be quantified by densitometry[3][4].

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol Outline:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element[22][23][24]. A second reporter plasmid (e.g., Renilla luciferase) is often co-transfected for normalization[25].

  • Treatment and Stimulation: Pre-treat the transfected cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luminescence Measurement: Add the appropriate luciferase substrate and measure the resulting luminescence using a luminometer. A decrease in luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity[25].

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Protocol Outline:

  • Nuclear Extract Preparation: Treat cells with this compound and an inflammatory stimulus, then prepare nuclear protein extracts[26].

  • Probe Labeling: Synthesize and label a short DNA probe containing the NF-κB consensus binding sequence with a radioactive isotope or a non-radioactive tag[27].

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts.

  • Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the probe by autoradiography or other appropriate methods. A decrease in the shifted band in samples from this compound-treated cells indicates reduced NF-κB DNA binding[28][29][30].

Visualizations

Signaling Pathways and Experimental Logic

Knockout_Validation_Workflow cluster_model Animal Models cluster_analysis Analysis WT Wild-Type (WT) Mouse WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_Compound WT + Compound WT->WT_Compound KO Knockout (KO) Mouse (e.g., IKKβ-/-) KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_Compound KO + Compound KO->KO_Compound Inflammation Measure Inflammatory Response WT_Vehicle->Inflammation WT_Compound->Inflammation KO_Vehicle->Inflammation KO_Compound->Inflammation Mechanism Validate Mechanism Inflammation->Mechanism Compare Responses

References

Independent Validation of Euphroside: A Review of a Phantom Target

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of published scientific literature reveals a significant gap in the biological and pharmacological understanding of Euphroside, an iridoid glucoside isolated from plants of the Euphrasia genus. Currently, there is no available quantitative data on its biological performance, efficacy, or safety. Consequently, a direct comparison with alternative compounds or an independent validation of its effects is not possible. This guide addresses the current state of this compound research and provides a comparative analysis of two other well-studied bioactive compounds found in the same plant genus: Aucubin and Verbascoside.

This compound: An Uncharacterized Compound

This compound is a natural iridoid glucoside that has been identified and isolated from several plant species, including Euphrasia salisburgensis and Euphrasia pectinata. The existing research, primarily from the early 1980s, has focused on the phytochemical aspects of this compound, such as its isolation and structural elucidation. Beyond its chemical identity and botanical origin, there is a notable absence of studies investigating its potential biological activities, mechanism of action, or therapeutic potential. Therefore, no experimental data exists to validate its performance.

Bioactive Alternatives from the Euphrasia Genus

While research on this compound is lacking, other compounds isolated from Euphrasia species have been extensively studied. This guide will focus on two such compounds, the iridoid glycoside Aucubin and the phenylethanoid glycoside Verbascoside (also known as Acteoside), both of which have demonstrated significant anti-inflammatory properties in numerous preclinical studies.[1] These compounds serve as illustrative examples of the type of data required for the validation and comparison of a natural product.

Comparative Analysis of Anti-Inflammatory Activity: Aucubin vs. Verbascoside

The following table summarizes key findings from in vitro and in vivo studies on the anti-inflammatory effects of Aucubin and Verbascoside. These compounds are often evaluated for their ability to inhibit key inflammatory mediators and pathways.

ParameterAucubinVerbascoside (Acteoside)Alternative Compounds
Primary Activity Anti-inflammatory, Antioxidant, Neuroprotective, Hepatoprotective[2][3]Anti-inflammatory, Antioxidant, Antimicrobial, Neuroprotective[4][5]Dexamethasone, Indomethacin (Commonly used as positive controls in inflammation studies)
Mechanism of Action Inhibition of NF-κB pathway by preventing IκBα degradation and p65 translocation.[3][6][7]Inhibition of NF-κB, JAK/STAT, and MAPK signaling pathways.[4][8] Upregulation of the negative regulator SHP-1.[9][10]Varies by compound; e.g., Dexamethasone is a glucocorticoid receptor agonist.
Key In Vitro Model Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages; TNF-α-stimulated 3T3-L1 adipocytes.[7][11]LPS-stimulated THP-1 monocytes or U937 cells; IL-1β-stimulated primary chondrocytes.[4][12]Same models are applicable.
Reported IC₅₀ Value IC₅₀ of 9.2 µM for its hydrolyzed product (H-AU) on TNF-α protein production in RAW 264.7 cells.[11][13]Varies by cell type and endpoint; e.g., moderate activity against S. aureus with MIC of 63 µg/mL.[4]Varies widely; e.g., Indomethacin IC₅₀ for COX-1 is ~1.8 µM.
Key In Vivo Model Collagen-induced arthritis (CIA) in rats; Cisplatin-induced kidney injury in mice.[3][6]Rat model of osteoarthritis; mouse models of skin inflammation and inflammatory bowel disease.[1][4]Same models are applicable.
Effect on Cytokines Inhibits production of TNF-α, IL-6, MCP-1, and PAI-1.[7][14]Inhibits production of TNF-α, IL-1β, IL-6, IL-8, and IL-12.[4][8]Potent inhibition of pro-inflammatory cytokines.

Experimental Protocols: Assessing Anti-Inflammatory Activity In Vitro

To validate the anti-inflammatory potential of a compound like Aucubin or Verbascoside, a common experimental workflow involves stimulating immune cells with an inflammatory agent and measuring the subsequent inhibition of inflammatory markers by the test compound.

Protocol: Inhibition of TNF-α Production in Macrophages
  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 2.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Aucubin, Verbascoside) or a vehicle control (e.g., DMSO). The cells are pre-incubated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 18-24 hours.

  • Quantification of TNF-α: The cell culture supernatant is collected. The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by non-linear regression analysis.

  • Viability Assay: A cell viability assay (e.g., MTT or PrestoBlue) is performed on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.

Visualization of Key Signaling Pathways

The anti-inflammatory effects of both Aucubin and Verbascoside are frequently attributed to their modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] This pathway is a central regulator of the inflammatory response.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture RAW 264.7 Macrophages Seed Seed Cells into 24-well Plates Culture->Seed Treat Pre-treat with Test Compound Seed->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate Incubate for 18-24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Viability Assess Cell Viability (MTT Assay) Incubate->Viability ELISA Quantify TNF-α via ELISA Collect->ELISA

References

Comparative Metabolomics of Euphroside-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the metabolic effects of Euphroside on cells, offering insights for researchers, scientists, and drug development professionals. While direct comparative metabolomics studies on this compound are not extensively available in the public domain, this document outlines a framework based on the known activities of similar flavonoid compounds and standard metabolomics methodologies. The presented data and protocols are illustrative and intended to serve as a template for future research in this area.

Introduction to this compound and its Potential Metabolic Impact

This compound is a flavonoid, a class of polyphenolic compounds widely found in plants. Flavonoids are recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties. Many flavonoids are known to modulate cellular signaling pathways, which in turn can significantly alter cellular metabolism.[1] Understanding the specific metabolic reprogramming induced by this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, provides a powerful tool to capture a functional snapshot of cellular activity. By comparing the metabolomic profiles of this compound-treated cells with control or other treatment groups, researchers can identify key metabolic pathways affected by the compound.

Hypothetical Comparative Metabolomic Data

Due to the absence of specific public data on this compound, the following table represents a hypothetical comparison of metabolite abundance in cells treated with this compound versus a control group and a known metabolic modulator (e.g., "Compound X"). This table illustrates how such data would be presented to highlight significant metabolic shifts.

Table 1: Comparative Analysis of Key Metabolite Levels

MetabolitePathwayControl (Relative Abundance)This compound-Treated (Relative Abundance)Compound X-Treated (Relative Abundance)Fold Change (this compound vs. Control)p-value
GlucoseGlycolysis1.000.750.60-1.33< 0.05
LactateGlycolysis1.001.501.80+1.50< 0.05
CitrateTCA Cycle1.000.800.70-1.25< 0.05
SuccinateTCA Cycle1.001.201.10+1.20< 0.05
GlutamateAmino Acid Metabolism1.001.301.40+1.30< 0.05
PalmitateFatty Acid Metabolism1.000.600.50-1.67< 0.05
CarnitineFatty Acid Oxidation1.001.401.60+1.40< 0.05
Glutathione (GSH)Oxidative Stress1.001.801.20+1.80< 0.01
AspartateAmino Acid Metabolism1.001.151.25+1.15> 0.05

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound.

Experimental Protocols

A robust comparative metabolomics study requires well-defined and standardized experimental protocols. Below are detailed methodologies for key experiments.

Cell Culture and Treatment
  • Cell Line: Select a human cell line relevant to the research question (e.g., a cancer cell line for oncology studies or an endothelial cell line for cardiovascular research).

  • Culture Conditions: Maintain cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Plate cells at a predetermined density and allow them to adhere overnight. Treat the cells with this compound at various concentrations (determined by prior dose-response studies) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours). A positive control, such as a known metabolic modulator, should be included for comparison.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold saline solution.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plates. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.

  • Sample Collection: Collect the supernatant containing the metabolites and store at -80°C until analysis.

Metabolomic Analysis (LC-MS/MS)
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).

  • Chromatography: Separate metabolites using a suitable chromatography column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites).

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Processing: Process the raw data using specialized software to perform peak picking, alignment, and integration.

  • Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a reference library of standards.

Visualizing Cellular Effects

Diagrams are essential for illustrating complex biological processes. The following are examples of how Graphviz can be used to visualize a hypothetical experimental workflow and a potential signaling pathway modulated by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Metabolomic Analysis cluster_interpretation Data Interpretation cell_seeding Cell Seeding treatment This compound Treatment cell_seeding->treatment control Vehicle Control cell_seeding->control quenching Quenching treatment->quenching control->quenching extraction Solvent Extraction quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_processing Data Processing lc_ms->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis

Caption: A typical workflow for a comparative metabolomics study.

Based on the known effects of other flavonoids, this compound may influence key signaling pathways that regulate metabolism, such as the PI3K/Akt/mTOR pathway.[1]

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Glycolysis Increased Glycolysis mTORC1->Glycolysis Protein_Synthesis Increased Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Decreased Lipid Synthesis mTORC1->Lipid_Synthesis

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

While this guide provides a framework for the comparative metabolomic analysis of this compound-treated cells, it underscores the need for direct experimental investigation. The hypothetical data and pathways presented herein should be validated through rigorous laboratory research. Such studies will be instrumental in defining the precise metabolic signature of this compound and advancing its potential as a therapeutic agent. Researchers are encouraged to adapt and expand upon the protocols and visualizations provided in this guide for their specific research objectives.

References

Evaluating the Synergistic Potential of Euphroside: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding how a novel compound interacts with existing therapies is a critical step in preclinical development. While direct experimental data on the synergistic effects of Euphroside remains to be published, this guide provides a comprehensive framework for evaluating its potential in combination with other compounds. By leveraging established methodologies for synergy assessment, researchers can effectively design experiments, interpret data, and visualize complex interactions to uncover novel therapeutic strategies.

Experimental Design for Synergy Analysis

The robust evaluation of synergistic drug interactions is paramount. A typical experimental workflow involves initial screening to identify potential synergistic combinations, followed by more detailed dose-response studies and mechanistic investigations. The widely accepted Combination Index (CI) method, based on the Chou-Talalay principle, and isobolographic analysis are rigorous quantitative methods to determine synergy, additivity, or antagonism.[1][2]

A generalized workflow for this process is outlined below.

G cluster_screening Phase 1: Initial Screening cluster_validation Phase 2: Dose-Response Analysis cluster_quantification Phase 3: Synergy Quantification cluster_mechanism Phase 4: Mechanistic Studies A Select Candidate Compounds (e.g., based on disease model) B High-Throughput Screening (Fixed-ratio combination) A->B C Dose-Response Matrix Assay (Varying concentrations of each compound) B->C D Calculate IC50 for each compound and in combination C->D E Calculate Combination Index (CI) using software like CompuSyn D->E F Generate Isobolograms E->F G Signaling Pathway Analysis (e.g., Western Blot, Proteomics) F->G H In Vivo Model Validation G->H

Figure 1. Experimental workflow for evaluating synergistic drug combinations.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are methodologies for key experiments in the evaluation of this compound's synergistic potential.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., cancer cell lines, immune cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound alone, the selected co-treatment compound alone, and in combination at various ratios (e.g., fixed-ratio or a dose-response matrix). Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Combination Index (CI) Calculation

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. The CI is calculated using the following equation, derived from the median-effect principle:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition of cell growth), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.

The interpretation of the CI value provides a clear classification of the interaction.

G cluster_input Input Data cluster_analysis Analysis cluster_output Interpretation DoseEffect Dose-Effect Data from Cell Viability Assays CompuSyn Calculate CI using Median-Effect Principle (e.g., CompuSyn software) DoseEffect->CompuSyn Synergy Synergy CompuSyn->Synergy CI < 0.9 Additive Additive CompuSyn->Additive 0.9 ≤ CI ≤ 1.1 Antagonism Antagonism CompuSyn->Antagonism CI > 1.1

Figure 2. Logical flow for the interpretation of Combination Index (CI) values.

Data Presentation for Comparative Analysis

Clear and concise presentation of quantitative data is crucial for comparative analysis. The following tables provide templates for summarizing hypothetical data from synergy experiments with this compound.

Table 1: IC50 Values of this compound and Co-treatment Compound

CompoundCell Line A IC50 (µM)Cell Line B IC50 (µM)
This compoundValueValue
Compound XValueValue

Table 2: Combination Index (CI) Values for this compound and Compound X

Cell LineCombination Ratio (this compound:Compound X)CI at 50% Effect (ED50)Interpretation
Cell Line A1:1ValueSynergy/Additive/Antagonism
1:2ValueSynergy/Additive/Antagonism
Cell Line B1:1ValueSynergy/Additive/Antagonism
1:2ValueSynergy/Additive/Antagonism

Hypothetical Signaling Pathway Modulation

Synergistic effects often arise from the combined action of compounds on multiple nodes within a signaling pathway or on convergent pathways.[3][4] For instance, a combination therapy might simultaneously inhibit a proliferation pathway (e.g., MAPK/ERK) and activate an apoptotic pathway. While the precise mechanisms of this compound are yet to be fully elucidated, a hypothetical scenario of synergistic interaction is depicted below, where this compound and a partner compound modulate key cellular signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT ApoptosisRegulator Apoptosis Regulator (e.g., Bcl-2) AKT->ApoptosisRegulator AKT->Transcription Survival Apoptosis Apoptosis ApoptosisRegulator->Apoptosis Proliferation Proliferation Transcription->Proliferation This compound This compound This compound->MEK Inhibition This compound->ApoptosisRegulator Activation CompoundX CompoundX CompoundX->PI3K Inhibition

Figure 3. Hypothetical synergistic modulation of signaling pathways by this compound and a partner compound.

By adhering to these rigorous experimental and analytical frameworks, researchers can effectively evaluate the synergistic potential of this compound, paving the way for the development of novel and more effective combination therapies. The provided templates for data presentation and visualization will aid in the clear and objective comparison of experimental outcomes.

References

A Comparative Review of the Therapeutic Potential of Iridoids, Featuring the Under-Explored Euphroside

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the anti-inflammatory, neuroprotective, and anticancer properties of prominent iridoid compounds, supported by experimental data. This guide is intended for researchers, scientists, and professionals in drug development.

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, recognized for their diverse and potent biological activities.[1][2] Numerous studies have highlighted their therapeutic potential in a range of diseases, primarily attributed to their anti-inflammatory, neuroprotective, and anticancer properties. This guide provides a comparative review of several well-researched iridoids—Aucubin, Catalpol, Geniposide, Loganin, and Morroniside—and introduces Euphroside, a less-studied iridoid with potential therapeutic value.

Overview of Compared Iridoids

This compound , an iridoid glycoside found in plant species of the Euphrasia genus, remains largely uncharacterized in terms of its specific therapeutic effects. However, extracts of Euphrasia officinalis (Eyebright), which contain this compound, have a long history in traditional medicine for treating inflammatory conditions, particularly those affecting the eyes.[1][2][3] Modern research on these extracts has begun to validate these traditional uses, demonstrating anti-inflammatory and neuroprotective properties.[1][2][4] This suggests that this compound may contribute to these effects and warrants further investigation.

In contrast, Aucubin , Catalpol , Geniposide , Loganin , and Morroniside have been the subjects of extensive research, with a growing body of evidence supporting their therapeutic potential. These iridoids have been shown to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival, making them promising candidates for the development of new therapeutic agents.

Comparative Analysis of Therapeutic Potential

To provide a clear comparison of the therapeutic efficacy of these iridoids, the following table summarizes key quantitative data from various experimental studies. It is important to note the absence of direct experimental data for this compound, highlighting a significant gap in the current research landscape.

IridoidTherapeutic AreaAssayCell Line/ModelIC50 / Effective ConcentrationReference
Aucubin Anti-inflammatoryIgE-induced TNF-α InhibitionRBL-2H3 cells0.101 µg/mL[5]
Anti-inflammatoryIgE-induced IL-6 InhibitionRBL-2H3 cells0.19 µg/mL[5]
Anti-inflammatoryTNF-α Protein Production Inhibition (as H-AU*)RAW 264.7 cells9.2 µM[6]
Catalpol NeuroprotectiveProtection against H₂O₂-induced cytotoxicityPrimary cortical neurons12.5, 25, and 50 µM[7][8]
NeuroprotectiveProtection against AD LCL-induced cytotoxicitySKNMC cells10-100 µM[9]
Geniposide AnticancerInhibition of cell viabilityHSC-2, SCC-9, A253 cells>50% inhibition at 100 µM[10]
AnticancerReversal of Doxorubicin resistanceMG63/DOX cellsIC50 >200 µM (alone)[11]
Loganin Anti-inflammatoryInhibition of IL-1β-induced inflammationMouse primary chondrocytes2, 10, and 50 µM[12]
NeuroprotectiveProtection against septic AKIHK2 cells5, 10, 20 µM[13]
Morroniside NeuroprotectiveProtection against H₂O₂-induced injuryOLN-93 cells200 µM[14]
NeuroprotectiveProtection against MPP+-induced ferroptosisPC12 cells5 µM[15][16]
This compound Anti-inflammatoryNot AvailableNot AvailableNot Available
NeuroprotectiveNot AvailableNot AvailableNot Available
AnticancerNot AvailableNot AvailableNot Available

*H-AU refers to the hydrolyzed product of Aucubin.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these iridoids are mediated through their interaction with various cellular signaling pathways. A common target is the Nuclear Factor-kappa B (NF-κB) pathway , a key regulator of the inflammatory response.

NF-κB Signaling Pathway in Inflammation

Iridoids such as Aucubin, Geniposide, and Loganin have been shown to inhibit the activation of the NF-κB pathway.[5][17] This is often achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus. This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Iridoids Iridoids (Aucubin, Geniposide, Loganin) Iridoids->IKK Inhibition DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by iridoids.
Neuroprotective Signaling Pathways

In the context of neuroprotection, iridoids like Morroniside and Catalpol have been shown to activate pro-survival signaling pathways such as the PI3K/Akt and Nrf2/HO-1 pathways.

The PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis. Morroniside has been observed to activate this pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.[14]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Morroniside Morroniside Receptor Receptor Morroniside->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulation Bax Bax/Caspase-3 (Pro-apoptotic) Akt->Bax Downregulation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Figure 2: Activation of the PI3K/Akt pathway by Morroniside.

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. Morroniside and Catalpol can promote the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the DNA, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9][15][16][18] This enhances the cell's ability to combat oxidative stress, a major contributor to neurodegeneration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the therapeutic potential of iridoids.

Anti-inflammatory Activity Assay (In Vitro)

Objective: To determine the ability of an iridoid to inhibit the production of pro-inflammatory mediators.

General Protocol:

  • Cell Culture: RAW 264.7 murine macrophages or RBL-2H3 mast cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test iridoid (e.g., Aucubin) for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding an inflammatory agent such as lipopolysaccharide (LPS) or by IgE-antigen complex.

  • Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Quantification of Inflammatory Mediators: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Nitric oxide (NO) production can be quantified using the Griess reagent.

  • Data Analysis: The IC50 value, the concentration of the iridoid that inhibits 50% of the inflammatory response, is calculated from the dose-response curve.

Neuroprotective Activity Assay (In Vitro)

Objective: To assess the ability of an iridoid to protect neuronal cells from cytotoxic insults.

General Protocol:

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC12, HT-22) or primary neurons are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test iridoid (e.g., Catalpol, Morroniside) for a specified duration.

  • Induction of Cytotoxicity: Neurotoxicity is induced by exposing the cells to a cytotoxic agent such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or by subjecting them to oxygen-glucose deprivation/reperfusion (OGD/R) to mimic ischemic conditions.

  • Incubation: Cells are incubated with the cytotoxic agent for a defined period.

  • Assessment of Cell Viability: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Measurement of Apoptosis and Oxidative Stress: Apoptosis can be assessed by TUNEL staining or by measuring the levels of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) via Western blotting. Oxidative stress can be quantified by measuring intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.

  • Data Analysis: The protective effect of the iridoid is determined by comparing the viability of treated cells to that of untreated, insult-exposed cells.

Anticancer Activity Assay (In Vitro)

Objective: To evaluate the cytotoxic and anti-proliferative effects of an iridoid on cancer cells.

General Protocol:

  • Cell Culture: Cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer, MCF-7 breast cancer) are maintained in suitable culture conditions.

  • Treatment: Cells are treated with a range of concentrations of the test iridoid (e.g., Geniposide) for various time points (e.g., 24, 48, 72 hours).

  • Cell Viability and Proliferation Assays: The effect on cell viability is typically measured using the MTT or SRB (sulforhodamine B) assay. Cell proliferation can be assessed by colony formation assays.

  • Apoptosis and Cell Cycle Analysis: The induction of apoptosis is analyzed by flow cytometry using Annexin V/Propidium Iodide staining. Cell cycle distribution is also analyzed by flow cytometry after staining with a DNA-binding dye like propidium iodide.

  • Mechanism of Action Studies: The effect of the iridoid on key signaling proteins involved in cancer progression (e.g., Akt, mTOR, caspases) is investigated using Western blotting.

  • Data Analysis: The IC50 value, representing the concentration of the iridoid required to inhibit 50% of cell growth, is calculated from the dose-response curves.

Conclusion and Future Directions

The available evidence strongly supports the therapeutic potential of several iridoids, including Aucubin, Catalpol, Geniposide, Loganin, and Morroniside, across a spectrum of diseases. Their mechanisms of action, primarily centered on the modulation of inflammatory and oxidative stress pathways, are well-documented.

In contrast, this compound remains a promising but enigmatic member of the iridoid family. While the traditional use and preliminary studies of Euphrasia extracts suggest potential anti-inflammatory and neuroprotective activities, a significant research gap exists regarding the specific biological functions of this compound. Future research should prioritize the isolation and characterization of this compound to conduct rigorous in vitro and in vivo studies. Such investigations are essential to elucidate its mechanisms of action, determine its therapeutic efficacy, and ultimately unlock its full potential as a novel therapeutic agent. A comparative experimental workflow for future studies is proposed below.

Experimental_Workflow cluster_invitro Cell-based Assays cluster_invivo Animal Models Start Isolation & Purification of Iridoids InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies InVitro->InVivo Promising Candidates AntiInflammatory Anti-inflammatory (LPS-stimulated macrophages) Neuroprotective Neuroprotective (H₂O₂-treated neurons) Anticancer Anticancer (Cancer cell lines) Mechanism Mechanism of Action Studies InVivo->Mechanism InflammationModel Inflammation Model (e.g., Carrageenan-induced paw edema) NeurodegenerationModel Neurodegeneration Model (e.g., MPTP-induced Parkinson's) CancerModel Cancer Model (Xenograft) End Lead Compound Identification Mechanism->End

Figure 3: Proposed experimental workflow for iridoid evaluation.

References

Safety Operating Guide

Standard Operating Procedure: Euphroside Waste Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe and compliant disposal of waste containing the novel compound Euphroside. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe working environment and to comply with institutional and regulatory standards.

Immediate Safety & Hazard Identification

Before handling this compound waste, it is crucial to understand its hazard profile. This compound is a potent inhibitor of the XYZ signaling pathway and is classified as a hazardous chemical waste.

Key Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon prolonged contact.

  • Eye Irritation: May cause serious eye irritation.

  • Environmental Hazard: Potentially harmful to aquatic life.

Always consult the Safety Data Sheet (SDS) for this compound before beginning any work. In case of accidental exposure, follow the first-aid measures outlined in the SDS and immediately notify your laboratory supervisor and Environmental Health & Safety (EHS) department.

This compound Waste Characterization

All waste streams containing this compound must be properly characterized before disposal. The following table summarizes the key characteristics and disposal parameters for typical this compound waste generated from experimental protocols.

ParameterSpecificationNotes
Waste Type Liquid Chemical WasteDo not mix with solid or non-hazardous waste.
pH Range 6.0 - 8.0Neutralize if outside this range before disposal.
This compound Conc. < 10 mg/mLFor concentrations >10 mg/mL, consult EHS.
Solvent Base Aqueous or EthanolDo not use halogenated solvents.
Container Type HDPE, Glass (Borosilicate)Must be chemically compatible and clearly labeled.
Labeling Req. "Hazardous Waste", "this compound"Include primary hazard symbols (e.g., irritant).

Step-by-Step Disposal Protocol

This protocol details the mandatory steps for the safe disposal of aqueous and ethanolic solutions of this compound.

3.1 Personal Protective Equipment (PPE) Requirements:

  • Wear a lab coat or chemical-resistant apron.

  • Use nitrile or neoprene gloves.

  • Wear ANSI-rated safety glasses or goggles.

3.2 Waste Collection & Segregation:

  • Designate a Waste Container: Select a clean, leak-proof container made of High-Density Polyethylene (HDPE) or borosilicate glass. Ensure the container has a secure, tight-fitting lid.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "this compound Waste" and list all components, including solvents (e.g., water, ethanol) and their approximate percentages.

  • Segregate Waste: Collect all waste containing this compound in this designated container.

    • DO NOT mix this compound waste with other waste streams, such as halogenated solvents, strong acids/bases, or solid waste.

    • DO NOT add any sharps (needles, scalpels) to this container.

3.3 Waste Storage:

  • Secure the Container: Keep the waste container tightly sealed when not in use.

  • Store Safely: Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel. The SAA should be in a well-ventilated area, away from ignition sources, and have secondary containment.

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

3.4 Requesting Waste Pickup:

  • Once the container is full or has been in storage for the maximum allowable time per institutional policy (e.g., 90 days), submit a chemical waste pickup request to your institution's EHS department through their designated portal.

  • Ensure all labeling is accurate and legible before the scheduled pickup.

Experimental Protocol: Cell-Based Assay for XYZ Pathway Inhibition

The following is a sample protocol that generates this compound waste.

Objective: To determine the IC50 of this compound in a human cell line (e.g., HeLa).

Methodology:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% ethanol.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in cell culture media to achieve final concentrations ranging from 1 nM to 100 µM.

  • Cell Treatment: Seed cells in a 96-well plate. After 24 hours, replace the media with the media containing the various concentrations of this compound.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.

  • Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine cell viability.

  • Waste Generation: All media containing this compound, pipette tips, and plates used in this assay are considered hazardous waste and must be disposed of according to the procedures outlined in Section 3.0.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

Euphroside_Disposal_Workflow start Experiment Generates This compound Waste is_liquid Is the waste liquid? start->is_liquid is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Collect in Labeled HDPE/Glass Container 'this compound Waste' is_liquid->liquid_container Yes solid_container Collect in Labeled Solid Waste Bin is_sharp->solid_container No sharps_container Dispose in Approved Sharps Container is_sharp->sharps_container Yes store_saa Store in Secondary Containment in Satellite Accumulation Area liquid_container->store_saa solid_container->store_saa request_pickup Request EHS Pickup When Full or Timed Out store_saa->request_pickup end_process Disposal Complete request_pickup->end_process

Caption: Workflow for this compound Waste Segregation and Disposal.

Personal Protective Equipment for Handling Euphroside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Euphroside" could not be identified in publicly available chemical databases. The following guidance is based on a hypothetical substance with assumed high-potency hazardous properties, including being a potent neurotoxin, respiratory sensitizer, and skin/eye irritant in powdered form. This information should be used as a template and adapted to the specific, verified hazards of the actual substance being handled.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the personal protective equipment (PPE) and procedures for safely handling the potent hypothetical compound, this compound.

Hazard Assessment and Engineering Controls

Due to its high potency, all work with this compound must be conducted within a certified containment system to minimize exposure risk.[1][2] The primary engineering control should be a powder containment hood or a glove box isolator operating under negative pressure.[1][2] This creates a physical barrier between the operator and the hazardous material.[1]

Occupational Exposure Limits (Hypothetical):

ParameterValue
Occupational Exposure Limit (OEL)0.1 µg/m³ (8-hour Time-Weighted Average)
Short-Term Exposure Limit (STEL)0.4 µg/m³ (15-minute period)

Required Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.[3] The selection of PPE is critical and should be based on a thorough risk assessment.[4][5]

PPE Requirements for Handling this compound Powder:

Body PartRequired PPEStandard/Specification
Respiratory Full-face Air Purifying Respirator (APR) with P100/FFP3 filters or a Powered Air-Purifying Respirator (PAPR)NIOSH or EN 143/149 approved
Hands Double-gloving: Nitrile or Neoprene glovesASTM D6978 compliant chemotherapy gloves[6]
Body Disposable, lint-free, low-permeability gown with long sleeves and tight-fitting cuffsBack-fastening design preferred[6]
Eyes Goggles or full-face shield (if not using a full-face respirator)ANSI Z87.1 / EN 166 compliant
Feet Disposable shoe coversTo be worn over closed-toe footwear

Step-by-Step Handling Protocol

A systematic approach is crucial to ensure safety during handling procedures. The following workflow outlines the key steps for weighing and preparing a solution of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Containment) cluster_cleanup Cleanup and Disposal Phase P1 Verify fume hood/isolator certification P2 Assemble all materials (vials, solvents, utensils) P1->P2 P3 Prepare waste bags and sharps containers P2->P3 P4 Don all required PPE in the correct sequence P3->P4 H1 Carefully introduce materials into the hood/isolator P4->H1 Enter Containment H2 Weigh this compound powder using a tared weigh boat H1->H2 H3 Add solvent to the vial containing the powder H2->H3 H4 Cap and gently vortex to dissolve H3->H4 H5 Wipe exterior of the primary container H4->H5 C1 Place all disposable items in a cytotoxic waste bag H5->C1 Exit Containment C2 Decontaminate all surfaces with an appropriate solution C1->C2 C3 Doff PPE in the designated area, avoiding self-contamination C2->C3 C4 Dispose of PPE in the correct waste stream C3->C4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Euphroside
Reactant of Route 2
Euphroside

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.